Product packaging for 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde(Cat. No.:CAS No. 4463-41-6)

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

货号: B3041979
CAS 编号: 4463-41-6
分子量: 190.01 g/mol
InChI 键: AMQBUMNOSGJNQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H11BO3 and its molecular weight is 190.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BO3 B3041979 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde CAS No. 4463-41-6

属性

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQBUMNOSGJNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Bifunctional Linchpin in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

In the landscape of synthetic chemistry, building blocks that offer both stability and versatile reactivity are invaluable. This compound, registered under CAS Number 4463-41-6 , stands out as such a molecule.[1] This compound masterfully combines two of organic chemistry's most powerful functional groups: a boronate ester and an aldehyde. This dual-functionality makes it a highly strategic reagent for researchers in drug discovery, materials science, and complex molecule synthesis.

The core utility of this reagent stems from the strategic masking of 4-formylphenylboronic acid as a propane-1,3-diol cyclic ester. Boronic acids, while essential for cornerstone reactions like the Suzuki-Miyaura coupling, are often prone to degradation through processes like protodeboronation or trimerization into boroxines.[2] The formation of the six-membered 1,3,2-dioxaborinane ring enhances the compound's stability, facilitating easier handling, purification, and storage while preserving the latent reactivity of the boronic acid moiety.[3] Simultaneously, the benzaldehyde group provides a reactive handle for a vast array of subsequent chemical transformations, allowing for the sequential and controlled construction of complex molecular architectures.

This guide provides an in-depth exploration of the properties, applications, and strategic considerations for employing this compound in a research setting.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 4463-41-6[1]
Molecular Formula C₁₀H₁₁BO₃[1][4]
Molecular Weight 190.00 g/mol [1]
Appearance White to light yellow powder/crystal[5]
Density 1.12 g/cm³[1]
Boiling Point 350.7 °C at 760 mmHg[1]
Flash Point 165.9 °C[1]
Synonyms 4-Formylphenylboronic acid propanediol-1,3 cyclic ester, p-(1,3,2-Dioxaborinan-2-yl)benzaldehyde[1]
Expert Insights on Stability and Handling

The 1,3,2-dioxaborinane ring structure confers significantly greater stability compared to the parent 4-formylphenylboronic acid. This is crucial for ensuring reproducibility in reactions and for long-term storage. While more stable, boronate esters are not entirely immune to hydrolysis, especially under strongly acidic or basic conditions, which can revert the ester to the free boronic acid and diol.[6]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.[5]

  • Handling: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions. Standard personal protective equipment (gloves, safety glasses) should be worn.

Core Application: The Suzuki-Miyaura Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7][8] This reaction is fundamental to the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[9]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronate ester (R²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which is believed to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Using a boronate ester like this compound is advantageous as it provides a slow, steady-state concentration of the active boronic acid under basic reaction conditions, minimizing side reactions.[2]

Detailed Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-carbaldehyde

This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-iodotoluene.

Materials:

  • This compound (1.2 equivalents)

  • 4-Iodotoluene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand like SPhos or XPhos

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents), finely ground

  • Toluene and Water (e.g., 4:1 v/v mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add this compound, 4-iodotoluene, and potassium carbonate.

    • Causality: Using an excess of the boronate ester ensures complete consumption of the more expensive aryl halide. A finely ground base provides a larger surface area for the reaction.

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (toluene/water). Degas the solvent mixture by bubbling with argon for 15-20 minutes. Subsequently, add the palladium catalyst and ligand.

    • Causality: The biphasic solvent system is common for Suzuki couplings. The base is more soluble in the aqueous phase, while the organic components and catalyst reside primarily in the organic phase. Degassing is critical to prevent oxidative degradation of the Pd(0) species.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and transmetalation. Vigorous stirring is essential to ensure efficient mixing between the two phases.

  • Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

    • Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4'-methylbiphenyl-4-carbaldehyde.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Aryl Halide, Boronate Ester & Base B Add Degassed Solvent A->B C Add Pd Catalyst & Ligand B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water & Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Final Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Leveraging the Aldehyde: A Gateway to Molecular Complexity

A key advantage of this compound is that the aldehyde functionality remains intact during the Suzuki-Miyaura coupling. This allows for post-coupling modifications, dramatically expanding its synthetic utility. The aldehyde can serve as an electrophilic site for a variety of subsequent reactions, including:

  • Reductive Amination: To form secondary or tertiary amines, crucial scaffolds in many pharmaceutical compounds.

  • Wittig Reaction: To create alkenes, extending the conjugated system of the molecule.

  • Aldol Condensation: To form α,β-unsaturated carbonyl compounds.

  • Oxidation/Reduction: To access the corresponding carboxylic acid or benzyl alcohol derivatives.

This bifunctional nature allows chemists to first construct a complex biaryl core via Suzuki coupling and then elaborate the molecule further through the aldehyde handle, a powerful strategy in combinatorial chemistry and lead optimization.[10]

Conclusion

This compound (CAS: 4463-41-6) is a robust and versatile bifunctional reagent that offers significant advantages for synthetic chemists. Its enhanced stability over the corresponding free boronic acid simplifies handling and improves reaction consistency. As a cornerstone reagent for the Suzuki-Miyaura coupling, it enables the reliable construction of biaryl frameworks, while its aldehyde group provides a reactive site for extensive downstream functionalization. For researchers and drug development professionals, this compound represents a strategic tool for the efficient and controlled synthesis of complex, high-value molecules.

References

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde from 4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Enhancing Synthetic Utility through Boronate Esterification

In the landscape of modern organic synthesis, 4-formylphenylboronic acid stands out as a versatile bifunctional building block.[1] Its aldehyde group serves as a reactive handle for a myriad of transformations, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, the inherent characteristics of boronic acids, such as their tendency to form cyclic trimeric anhydrides (boroxines) and undergo protodeboronation, can present challenges in terms of stability, purification, and reaction consistency.[1][2][3]

This guide provides a comprehensive, field-proven protocol for the conversion of 4-formylphenylboronic acid into its more stable and manageable 1,3,2-dioxaborinan-2-yl derivative. This transformation to a boronate ester not only circumvents the aforementioned stability issues but also often leads to cleaner reaction profiles and simplified purification.[2][4][5] We will delve into the mechanistic underpinnings of this esterification, provide a detailed step-by-step experimental procedure, and offer insights gleaned from practical application to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

PART 1: The Rationale for Boronate Ester Synthesis

The decision to convert a boronic acid to a boronate ester is a strategic one, aimed at optimizing the reagent's performance in subsequent synthetic steps. Here's a breakdown of the key advantages:

  • Enhanced Stability: Boronate esters, particularly cyclic ones like the 1,3,2-dioxaborinane, exhibit significantly greater stability compared to their parent boronic acids.[2][5] This increased stability minimizes decomposition pathways such as oxidation and protodeboronation, ensuring a longer shelf-life and more reliable reaction outcomes.[2]

  • Improved Handling and Purification: Boronic acids are often polar, crystalline solids that can be challenging to handle and purify. In contrast, boronate esters are generally less polar and more soluble in common organic solvents, making them amenable to standard purification techniques like column chromatography.[4][6]

  • Controlled Reactivity: While boronic acids are generally more reactive in Suzuki-Miyaura couplings, this high reactivity can sometimes lead to undesired side reactions.[2][3] Boronate esters offer a more attenuated and controlled reactivity, which can be advantageous in complex syntheses where multiple functional groups are present. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[2]

PART 2: The Core Synthesis: Mechanism and Protocol

The synthesis of 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde from 4-formylphenylboronic acid is an equilibrium-driven esterification reaction with 1,3-propanediol. The key to achieving a high yield is the effective removal of water, the reaction's byproduct, thus driving the equilibrium towards the product side.

The Mechanism: The reaction proceeds via a condensation reaction between the boronic acid and the diol. The hydroxyl groups of the 1,3-propanediol attack the electrophilic boron center of the 4-formylphenylboronic acid, leading to the formation of the cyclic boronate ester and the elimination of two molecules of water.

Experimental Protocol:

Materials:

  • 4-Formylphenylboronic acid (≥95% purity)[7]

  • 1,3-Propanediol

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[8][9][10]

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and filtration

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with 4-formylphenylboronic acid, 1,3-propanediol, and toluene. B Assemble Dean-Stark apparatus and reflux condenser. A->B C Heat to reflux. B->C D Azeotropically remove water. C->D E Monitor reaction by TLC. D->E F Cool to room temperature. E->F G Remove solvent in vacuo. F->G H Recrystallize from toluene/hexane. G->H I Isolate product by filtration. H->I J Dry under vacuum. I->J

Caption: A schematic overview of the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-formylphenylboronic acid (1.0 eq) and 1,3-propanediol (1.1-1.2 eq). Add toluene (approximately 10 mL per gram of boronic acid).

  • Azeotropic Distillation: Attach the Dean-Stark apparatus and reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until water is no longer collected in the trap, which typically takes 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar 4-formylphenylboronic acid spot and the appearance of the less polar product spot.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the toluene by rotary evaporation.

  • Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene, and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified product by vacuum filtration, washing the crystals with a small amount of cold hexane.

  • Drying: Dry the product under vacuum to remove any residual solvent.

PART 3: Quantitative Data and Expected Outcomes

The following table summarizes the key quantitative parameters for this synthesis.

ParameterRecommended Value/RangeNotes
Stoichiometry
4-Formylphenylboronic acid1.0 equivalentStarting material
1,3-Propanediol1.1 - 1.2 equivalentsA slight excess ensures complete conversion.
Reaction Conditions
SolventTolueneForms an azeotrope with water for efficient removal.
TemperatureReflux (~111 °C)To facilitate the azeotropic distillation.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Yield and Purity
Expected Yield>90%Typically high-yielding with proper technique.
AppearanceWhite to off-white solid
Purity (by NMR)>95%

PART 4: Concluding Remarks and Future Perspectives

The synthesis of this compound from 4-formylphenylboronic acid is a robust and highly efficient procedure that significantly enhances the utility of this important synthetic intermediate. The resulting boronate ester offers superior stability and handling characteristics, making it an ideal choice for complex, multi-step syntheses in drug discovery and materials science. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently and reproducibly prepare this valuable compound, thereby accelerating their research and development endeavors.

References

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde 1H NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Abstract

This compound is a key bifunctional organic building block, integrating the reactivity of an aromatic aldehyde with the versatility of a boronic ester. It serves as a crucial intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for confirming its structure and assessing its purity. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical prediction of the spectrum, present a robust experimental protocol for data acquisition, and offer insights into spectral interpretation, including the identification of common impurities and artifacts.

Introduction to this compound

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₁BO₃, is the propan-1,3-diol cyclic ester of 4-formylphenylboronic acid[1]. The dioxaborinane ring serves as a protecting group for the boronic acid, enhancing its stability and improving its handling characteristics compared to the free boronic acid, which can undergo dehydration to form cyclic boroxine trimers[2]. This protection is crucial for maintaining the compound's integrity during storage and multi-step synthetic sequences.

structure cluster_phenyl cluster_aldehyde cluster_dioxaborinane C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 C_cho C C4->C_cho C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H_cho H C_cho->H_cho O_cho O C_cho->O_cho C_cho->O_cho O1 O B->O1 C7 CH₂ O1->C7 O2 O O2->B C8 CH₂ C7->C8 C9 CH₂ C8->C9 C9->O2

Figure 1: Structure of this compound.
Significance in Research and Development

The dual functionality of this molecule makes it a valuable reagent. The aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and aldol condensations. Simultaneously, the boronic ester is a staple in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides[3]. This versatility allows for the efficient construction of complex molecular architectures, making it a sought-after intermediate in medicinal chemistry and materials science.

The Role of NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for the structural verification of organic molecules[4]. It provides detailed information about the electronic environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, ¹H NMR allows for unambiguous confirmation of the presence of the aldehyde, the substitution pattern on the aromatic ring, and the integrity of the dioxaborinane protecting group.

Theoretical ¹H NMR Spectral Analysis

A thorough understanding of the expected ¹H NMR spectrum is crucial for accurate interpretation. The spectrum can be divided into three distinct regions corresponding to the aldehydic, aromatic, and aliphatic protons.

Predicted Chemical Shifts (δ), Multiplicities, and Integration

The electronic environment of each proton dictates its chemical shift. Electron-withdrawing groups, like the aldehyde and boronic ester, deshield nearby protons, shifting their signals downfield (to a higher ppm value)[5].

Proton GroupPredicted δ (ppm)MultiplicityIntegrationRationale
Aldehyde (CHO) 9.9 - 10.1Singlet (s)1HThe aldehyde proton is highly deshielded by the adjacent carbonyl group and is not coupled to other protons, resulting in a characteristic downfield singlet[6][7].
Aromatic (Ha) 7.9 - 8.1Doublet (d)2HThese protons are ortho to the strongly electron-withdrawing aldehyde group, causing a significant downfield shift. They are coupled to the Hb protons.
Aromatic (Hb) 7.8 - 8.0Doublet (d)2HThese protons are ortho to the boronic ester group. They are deshielded, but less so than Ha. They are coupled to the Ha protons, creating a classic AA'BB' system that appears as two doublets.
Dioxaborinane (OCH₂) 4.2 - 4.4Triplet (t)4HThese methylene protons are adjacent to oxygen atoms, which deshield them. They are coupled to the central CH₂ group, resulting in a triplet.
Dioxaborinane (CH₂)2.1 - 2.3Quintet (p)2HThis central methylene group is coupled to the four protons of the two adjacent OCH₂ groups, leading to a quintet (or pentet).
Expected Coupling Constants (J-values)

Spin-spin coupling provides information about the connectivity of protons.

  • Aromatic Protons: The coupling between the ortho aromatic protons (Ha and Hb) is expected to have a J-value of approximately 8.0 Hz, which is typical for ¹,⁴-disubstituted benzene rings.

  • Dioxaborinane Protons: The three-bond coupling (³J) between the vicinal protons in the propanediol backbone (OCH₂-CH₂) is expected to be in the range of 5-7 Hz.

Influence of the Boron Atom

Boron has two NMR-active isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), both of which possess a nuclear quadrupole moment. This quadrupole can lead to faster nuclear relaxation, which may cause slight broadening of the signals from nearby protons, particularly the aromatic protons (Hb) directly attached to the boron-bearing carbon[8][9]. However, in ¹H NMR, this effect is often minimal and does not typically obscure the primary splitting patterns.

Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is profoundly dependent on the sample preparation and the parameters used for data acquisition. The following protocol is designed to yield a high-resolution, artifact-free spectrum.

Rationale for Methodological Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, boronic acid derivatives can be susceptible to hydrolysis. It is critical to use a dry, high-quality NMR solvent to maintain the integrity of the dioxaborinane ring[10]. For boronic acids themselves, protic solvents like methanol-d₄ are often used to break up boroxine oligomers, but for the more stable ester, CDCl₃ is generally suitable[2].

  • Concentration: A concentration of 5-15 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR[11][12]. This provides a strong signal-to-noise ratio without causing issues like peak broadening due to high viscosity or concentration-dependent chemical shifts[13].

  • Filtration: The presence of any particulate matter will disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks. Filtering the sample is a non-negotiable step for high-quality data[13].

Step-by-Step Sample Preparation Workflow

Figure 2: Workflow for preparing a high-quality NMR sample.
Recommended NMR Instrument Parameters

While modern spectrometers can automate many of these settings, understanding the key parameters is essential for optimization and troubleshooting.

ParameterRecommended SettingPurpose
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Solvent CDCl₃Standard solvent; ensure it is dry.
Internal Reference Tetramethylsilane (TMS)Set to 0.00 ppm for accurate chemical shift calibration[5].
Temperature 298 K (25 °C)Standard operating temperature.
Pulse Angle 30-45 degreesA smaller flip angle allows for faster acquisition without saturating the signals.
Acquisition Time 2-4 secondsEnsures sufficient data points are collected for good resolution.
Relaxation Delay (d1) 1-2 secondsAllows protons to return to equilibrium between scans for accurate integration.
Number of Scans 8-16Sufficient for good signal-to-noise with the recommended sample concentration.

Interpretation of a Typical Spectrum

Peak Assignment and Integration

A high-quality spectrum of pure this compound will show five distinct signals.

  • ~10.0 ppm (s, 1H): The aldehyde proton.

  • ~7.95 ppm (d, 2H): The aromatic protons ortho to the aldehyde.

  • ~7.85 ppm (d, 2H): The aromatic protons ortho to the boronic ester.

  • ~4.3 ppm (t, 4H): The OCH₂ protons of the dioxaborinane ring.

  • ~2.2 ppm (p, 2H): The central CH₂ proton of the dioxaborinane ring.

The integration values should be in a clear 1:2:2:4:2 ratio, confirming the relative number of protons in each environment.

Identifying Common Impurities and Artifacts

Real-world samples are rarely perfect. Recognizing signals from impurities is a critical skill.

  • Water (H₂O): Appears as a singlet, typically around 1.56 ppm in CDCl₃. Its presence may indicate potential hydrolysis of the boronic ester.

  • 4-Formylphenylboronic Acid: If hydrolysis has occurred, signals for the free boronic acid will appear. The aromatic signals may be slightly shifted, and the B(OH)₂ protons will appear as a broad singlet, often around 8.2 ppm, which can exchange with water[14][15]. The dioxaborinane signals will be replaced by signals from free propan-1,3-diol.

  • Residual Solvents: Signals from solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dioxane) are common. For example, ethyl acetate shows a quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm.

Troubleshooting Common Spectral Issues
  • Broad Peaks: This is often due to suspended solids (requiring re-filtration), paramagnetic impurities, or high sample viscosity[12]. In the context of boronic acid derivatives, peak broadening in the aromatic region could also indicate an equilibrium between the ester and the free acid, or oligomerization if significant free boronic acid is present[2].

  • Poor Signal-to-Noise: This is caused by a sample that is too dilute. The remedy is to increase the number of scans or, preferably, prepare a more concentrated sample.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a wealth of structural information. A successful analysis hinges on a combination of theoretical prediction, meticulous sample preparation, and careful spectral interpretation. The five key signals—the downfield aldehyde singlet, the two aromatic doublets, and the triplet and quintet of the dioxaborinane ring—serve as a definitive fingerprint for this versatile synthetic building block. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

A Technical Guide to the ¹³C NMR Spectroscopy of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Its aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the dioxaborinane moiety, a cyclic ester of boronic acid, is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The precise characterization of this compound is paramount to its effective use, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for confirming its structure and purity. This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of this compound, supported by data from closely related structures and foundational principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (ppm) Justification
C=O (Aldehyde)~192The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in this region.[1]
C1 (ipso-Aromatic, attached to B)~138-140The carbon atom directly attached to the boron is expected to be deshielded. Due to quadrupolar relaxation of the boron nucleus, this peak may be broadened or have a lower intensity.
C2, C6 (ortho-Aromatic)~135These carbons are adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift.
C3, C5 (meta-Aromatic)~129These carbons are less affected by the aldehyde group compared to the ortho and para positions.
C4 (para-Aromatic, attached to C=O)~135The carbon bearing the aldehyde group is deshielded.
O-CH₂ (Dioxaborinane)~62The methylene carbons attached to the oxygen atoms in the dioxaborinane ring are expected in this range.
C-CH₂-C (Dioxaborinane)~27The central methylene carbon of the propane-1,3-diol backbone of the dioxaborinane ring.

In-Depth Spectral Analysis

The predicted ¹³C NMR spectrum of this compound is a composite of the spectral features of a 4-substituted benzaldehyde and a 1,3,2-dioxaborinane ring.

  • The Aldehyde Carbonyl Group: The most downfield signal is anticipated to be that of the aldehyde carbonyl carbon, typically appearing around 190-200 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the anisotropic effect of the pi system.[1]

  • The Aromatic Region: The benzene ring will exhibit four distinct signals due to the substitution pattern.

    • The ipso-carbon (C1), directly bonded to the boron atom, is often difficult to observe or appears as a broad signal. This is a consequence of quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B isotopes have quadrupole moments).

    • The ortho-carbons (C2 and C6) are expected to be deshielded due to the electron-withdrawing nature of the aldehyde group.

    • The meta-carbons (C3 and C5) will likely resonate at a chemical shift similar to that of unsubstituted benzene.

    • The para-carbon (C4), to which the aldehyde group is attached, will also be deshielded.

  • The Dioxaborinane Ring: The propanediol-derived portion of the molecule is expected to show two signals.

    • The two equivalent methylene carbons bonded to the oxygen atoms (O-CH₂) will appear at a downfield position compared to a simple alkane, typically in the range of 60-70 ppm, due to the deshielding effect of the adjacent oxygen atoms.

    • The central methylene carbon (C-CH₂-C) of the propane-1,3-diol backbone will resonate at a more upfield position, characteristic of an aliphatic carbon.

The following diagram illustrates the predicted assignment of the ¹³C NMR signals to the carbon atoms of this compound.

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol for ¹³C NMR Acquisition

The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple solvent signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the solvent and sample.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (e.g., 0 to 220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Spectral Interpretation

The following diagram outlines a systematic approach to interpreting the ¹³C NMR spectrum of this compound.

G start Acquire ¹³C NMR Spectrum carbonyl Identify Aldehyde C=O Signal (~190-200 ppm) start->carbonyl aromatic Analyze Aromatic Region (4 signals, ~120-140 ppm) carbonyl->aromatic dioxaborinane Identify Dioxaborinane Signals (2 signals, ~25-65 ppm) aromatic->dioxaborinane assignment Assign Signals to Specific Carbons dioxaborinane->assignment structure Confirm Molecular Structure assignment->structure

References

Technical Guide: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key intermediate in organic synthesis. Addressed to researchers and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, offering a robust protocol for acquiring and interpreting high-fidelity FT-IR spectra. Key vibrational modes, including those of the aldehyde, the aromatic system, and the characteristic dioxaborinane ring, are discussed in detail. The guide culminates in a validated workflow designed to ensure spectral data is both reproducible and representative of the molecular structure.

Introduction: The Significance of Spectroscopic Verification

This compound, also known as 4-Formylphenylboronic acid propane-1,3-diol cyclic ester, is a versatile bifunctional molecule.[1][2] Its utility stems from the presence of a reactive aldehyde group and a boronic ester, which serves as a stable precursor for the corresponding boronic acid in cross-coupling reactions like the Suzuki-Miyaura coupling. The purity and structural integrity of this intermediate are paramount to the success of subsequent synthetic steps.

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical tool for the routine verification of this compound. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds. For a molecule like this compound, FT-IR analysis serves two primary purposes:

  • Functional Group Confirmation: Verifying the presence of the critical aldehyde (C=O, C-H) and boronic ester (B-O, C-B) functionalities.

  • Purity Assessment: Detecting potential impurities, such as the hydrolyzed starting material, 4-formylphenylboronic acid, which would exhibit a prominent, broad O-H stretching band.

This guide establishes a self-validating protocol, ensuring that the resulting spectrum is a true and accurate representation of the sample's chemical identity.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is the most critical parameter in obtaining a reliable FT-IR spectrum. While the compound is a solid, preparing a KBr pellet or Nujol mull can introduce variability and potential contaminants. Therefore, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity, reproducibility, and minimal sample preparation.

Instrumentation and Materials
  • Spectrometer: A modern FT-IR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is sufficient. For higher sensitivity, a Mercury Cadmium Telluride (MCT) detector can be used.

  • Accessory: A single-reflection Diamond ATR accessory is highly recommended due to its durability and chemical inertness.

  • Sample: this compound, solid powder.

  • Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free laboratory wipes.

Step-by-Step ATR-FT-IR Analysis Workflow
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. This typically involves purging the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the ambient environment (atmosphere and the ATR crystal itself) and is automatically subtracted from the sample spectrum.

    • Causality: An accurate background scan is essential for a flat baseline and the removal of interfering signals from atmospheric H₂O (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and CO₂ (sharp doublet ~2360 cm⁻¹).

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. A spatula-tip amount is typically sufficient.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the diamond crystal. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N) by a factor of the square root of the number of scans. A resolution of 4 cm⁻¹ is standard for routine analysis and is sufficient to resolve the key functional group bands in the mid-infrared region.

  • Post-Measurement Cleanup:

    • Retract the press, remove the bulk of the sample powder, and clean the ATR crystal surface thoroughly with solvent and a lint-free wipe as described in Step 1.

Data Visualization: The FT-IR Workflow

The logical flow from instrument preparation to final data analysis is a self-validating system. Each step builds upon the last to ensure the final spectrum is of high quality and free from artifacts.

FTIR_Workflow Fig. 1: FT-IR Analysis Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing & Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Instrument Ready Collect_BG Collect Background Spectrum Clean_ATR->Collect_BG Evaporate Solvent Apply_Sample Apply Solid Sample Collect_BG->Apply_Sample Background Stored Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Sample_Scan Collect Sample Spectrum (16-32 scans) Apply_Pressure->Collect_Sample_Scan Ensure Good Contact Process_Data Process Data (Baseline & ATR Correction) Collect_Sample_Scan->Process_Data Raw Interferogram Analyze_Spectrum Analyze Spectrum & Assign Peaks Process_Data->Analyze_Spectrum Corrected Spectrum End End Analyze_Spectrum->End

Caption: Fig. 1: FT-IR Analysis Workflow

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Summary of Characteristic Vibrational Frequencies

The following table summarizes the expected absorption bands based on established spectroscopic data for related structures.[3][4][5][6][7]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~3070MediumAromatic C-H StretchTypically appears just above 3000 cm⁻¹.[5]
~2960-2850MediumAliphatic C-H Stretch (from dioxaborinane ring)Characteristic of sp³ C-H bonds in the propane-1,3-diol moiety.[8]
~2860 & ~2775WeakAldehyde C-H Stretch (Fermi Doublet)A pair of weak bands, one of which is often obscured. Their presence is a strong indicator of an aldehyde.[3][6][9]
~1700-1703StrongAldehyde C=O StretchA very strong, sharp absorption. Its position indicates conjugation with the aromatic ring.[3][5][6]
~1605 & ~1450MediumAromatic C=C Ring StretchTwo distinct bands characteristic of the benzene ring.[5][9]
~1350-1310StrongAsymmetric B-O StretchA key indicator for the boronic ester functionality. This is often a strong and prominent band in borate esters.[4][10][11]
~1250-1220MediumC-O Stretch (from dioxaborinane ring)Associated with the C-O bonds of the ester.[12]
~1100-1000MediumB-C StretchRepresents the vibration of the bond connecting the boron atom to the phenyl ring.[12]
~850-700StrongAromatic C-H Out-of-Plane BendThe exact position is indicative of the 1,4-disubstitution pattern on the benzene ring.
~750-650MediumB-O-B or B-O-C Bending VibrationsPart of the fingerprint region, confirming the borate structure.[4][10]
Detailed Analysis of Key Spectral Regions
  • 4000-2700 cm⁻¹ (X-H Stretching Region): This region is dominated by C-H stretching vibrations. The key diagnostic features are the weak but characteristic aldehyde C-H stretches around 2860 and 2775 cm⁻¹.[6] The aromatic C-H stretch will be visible just above 3000 cm⁻¹, while the aliphatic C-H stretches from the six-membered dioxaborinane ring will appear just below 3000 cm⁻¹.[5][8] Crucially, the absence of a broad absorption band from 3500-3200 cm⁻¹ confirms the absence of significant amounts of the hydrolyzed 4-formylphenylboronic acid impurity, which would contain O-H bonds.

  • 2700-1600 cm⁻¹ (Carbonyl and Double Bond Region): The most prominent feature in the entire spectrum will be the intense, sharp carbonyl (C=O) stretching absorption of the aldehyde group, expected around 1700-1703 cm⁻¹.[3][5] Its position is slightly lowered from a typical aliphatic aldehyde due to resonance with the aromatic ring. The aromatic C=C stretching vibrations will appear as two distinct bands near 1605 cm⁻¹ and 1450 cm⁻¹.[5]

  • 1600-1000 cm⁻¹ (The Fingerprint Region - Boronic Ester Signatures): This region is rich with information and is critical for confirming the boronic ester structure. The most significant peak is the strong asymmetric B-O stretching vibration, typically found between 1350 and 1310 cm⁻¹.[4][10] This band, along with C-O stretching from the ester (~1250 cm⁻¹) and the B-C stretch (~1100-1000 cm⁻¹), provides definitive evidence of the intact 4-(1,3,2-Dioxaborinan-2-yl) moiety.[12]

  • Below 1000 cm⁻¹: This area contains complex bending vibrations. The strong out-of-plane C-H bending will confirm the 1,4-disubstitution pattern of the phenyl ring. Additionally, bending modes associated with the B-O-C linkages of the borate ester provide further structural confirmation.[4][10]

Conclusion and Best Practices

FT-IR spectroscopy, when performed using a robust and well-understood protocol, is an invaluable tool for the structural verification of this compound. By employing the ATR technique, researchers can rapidly obtain high-quality, reproducible spectra with minimal sample preparation.

The key to a successful analysis lies not just in identifying the expected peaks but also in confirming the absence of unexpected ones—most notably, the O-H stretch of the corresponding boronic acid. A comprehensive interpretation, guided by the assignments in this guide, allows for a confident assessment of the compound's identity and purity, ensuring the quality of this critical synthetic intermediate for downstream applications.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Modern Chemistry

This compound is a bifunctional organic compound of significant interest in contemporary chemical synthesis. It incorporates a reactive aldehyde group and a cyclic boronic ester, specifically a 1,3,2-dioxaborinane. This structural combination makes it a valuable building block, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The aldehyde functionality offers a versatile handle for a wide array of subsequent chemical transformations, including reductive amination, oxidation, and olefination. The cyclic boronic ester provides enhanced stability compared to its corresponding boronic acid, mitigating issues like boroxine formation, which can complicate purification and reaction consistency.[1]

Given its pivotal role as a synthetic intermediate, the unambiguous characterization of this compound is paramount for researchers and drug development professionals. Mass spectrometry stands as a primary analytical technique for the structural elucidation and purity assessment of such molecules. Understanding its fragmentation behavior under various ionization techniques is crucial for accurate compound identification, reaction monitoring, and impurity profiling. This guide provides a detailed exploration of the predicted mass spectrometric fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the fundamental principles of mass spectrometry and the known behavior of its constituent functional moieties.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[2][3] This extensive fragmentation, while sometimes leading to the absence of a prominent molecular ion peak, provides a detailed fingerprint of the molecule's structure. For this compound (C₁₀H₁₁BO₃), with a monoisotopic mass of 190.0798 Da, the fragmentation is anticipated to be driven by the presence of the aromatic ring, the aldehyde group, and the dioxaborinane ring.

The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•) at m/z 190. The subsequent fragmentation is predicted to follow several key pathways, influenced by the relative stability of the resulting fragment ions and neutral losses.

Key Fragmentation Pathways under Electron Ionization:
  • Loss of a Hydrogen Radical (•H): A characteristic fragmentation of benzaldehydes involves the cleavage of the aldehydic C-H bond, resulting in the formation of a stable acylium ion.[4] This would produce a prominent peak at m/z 189 .

  • Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group would lead to the loss of a formyl radical, generating a phenyl-dioxaborinane cation at m/z 161 .

  • Fragmentation of the Dioxaborinane Ring: The cyclic boronic ester is susceptible to fragmentation. A likely pathway involves the neutral loss of propene (C₃H₆, 42 Da) via a retro-Diels-Alder-type rearrangement or other ring-opening mechanisms, leading to a fragment at m/z 148 . Subsequent loss of a hydrogen radical from this ion could yield a fragment at m/z 147 .

  • Formation of the Phenyl Cation: Successive losses from the molecular ion, including the entire dioxaborinane and aldehyde moieties, can lead to the formation of the stable phenyl cation at m/z 77 . This is a common and often abundant ion in the mass spectra of benzene derivatives.

  • Formation of Boron-Containing Fragments: Fragmentation can also be initiated at the dioxaborinane ring, leading to characteristic boron-containing ions. For instance, cleavage of the C-B bond could lead to ions corresponding to the dioxaborinane ring itself, though these may be of lower abundance.

The following table summarizes the predicted key fragment ions for this compound under EI-MS.

m/z Proposed Fragment Ion Neutral Loss
190[C₁₀H₁₁BO₃]⁺•-
189[C₁₀H₁₀BO₃]⁺•H
161[C₇H₈BO₃]⁺•CHO
148[C₇H₅BO₃]⁺•C₃H₆
147[C₇H₄BO₃]⁺C₃H₆, •H
120[C₇H₅O]⁺C₃H₆BO
105[C₇H₅O]⁺C₃H₆BO₂
77[C₆H₅]⁺C₄H₆BO₃

Visualizing EI Fragmentation

EI_Fragmentation M [M]⁺• m/z 190 F189 [M-H]⁺ m/z 189 M->F189 - •H F161 [M-CHO]⁺ m/z 161 M->F161 - •CHO F148 [M-C₃H₆]⁺• m/z 148 M->F148 - C₃H₆ F77 [C₆H₅]⁺ m/z 77 F161->F77 - C₃H₆BO₂ F147 [M-C₃H₆-H]⁺ m/z 147 F148->F147 - •H ESI_Fragmentation MH [M+H]⁺ m/z 191 F173 [M+H-H₂O]⁺ m/z 173 MH->F173 - H₂O F115 [M+H-C₃H₈O₂]⁺ m/z 115 MH->F115 - C₃H₈O₂ F87 [M+H-C₃H₈O₂-CO]⁺ m/z 87 F115->F87 - CO

References

An In-depth Technical Guide to the Solubility of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key building block in synthetic organic chemistry. Given the general lack of readily available, quantitative solubility data for this specific compound, this document emphasizes a foundational, structure-based approach to solubility prediction, coupled with a robust experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility for reaction optimization, purification, and formulation development.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of chemical processes.[1] For a reagent like this compound, which is instrumental in cross-coupling reactions such as the Suzuki-Miyaura coupling, understanding its behavior in various organic solvents is paramount.[2] Proper solvent selection impacts reaction kinetics, impurity profiles, and the ease of product isolation. This guide moves beyond simple data reporting to explain the underlying principles that govern this compound's solubility, empowering scientists to make informed decisions in the laboratory.

Theoretical Solubility Analysis: A "Like Dissolves Like" Approach

The prediction of a compound's solubility from its molecular structure remains a cornerstone of chemical science.[1][3][4] By dissecting the structure of this compound, we can infer its behavior in different solvent classes based on polarity and intermolecular forces.

Molecular Structure and Polarity Assessment

The molecule can be deconstructed into three key functional regions, each contributing to its overall solubility profile.

  • Aromatic Ring (Benzene): This region is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Aldehyde Group (-CHO): The carbonyl group is polar, with a significant dipole moment. It can act as a hydrogen bond acceptor, promoting solubility in polar solvents.

  • Dioxaborinane Ring: This cyclic boronic ester is a polar functional group.[2] The oxygen atoms are hydrogen bond acceptors, and the boron atom can engage in coordinative interactions, further enhancing solubility in polar solvents.

The combination of a nonpolar aromatic core with two distinct polar functional groups suggests that this compound is a molecule of intermediate polarity.

Caption: Molecular structure highlighting polar and nonpolar regions.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the compound's relative solubility. This information is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar aromatic ring will interact favorably, but the polar aldehyde and dioxaborinane groups will be poorly solvated, limiting overall solubility. Toluene may be a better solvent than hexane due to potential π-stacking interactions with the benzene ring.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF)Good to HighThese solvents can effectively solvate all parts of the molecule. Their dipoles interact well with the polar aldehyde and boronic ester groups, while their organic character accommodates the nonpolar aromatic ring. DMF is expected to be an excellent solvent due to its high polarity.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to GoodThese solvents can act as hydrogen bond donors to the oxygen atoms of the aldehyde and dioxaborinane groups. However, the nonpolar benzene ring may limit very high solubility compared to some polar aprotic solvents. Potential for transesterification with the boronic ester exists, especially under acidic or basic conditions or with prolonged heating.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive, quantitative data, an empirical determination is essential. The isothermal shake-flask method is the gold-standard for measuring thermodynamic solubility due to its reliability and reproducibility.[5][6]

Rationale for Method Selection

The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[6][7] This is critical for thermodynamic solubility, which represents the maximum amount of solute that can dissolve under specific conditions. Kinetic solubility measurements, often performed in high-throughput screening, can overestimate solubility due to the formation of supersaturated solutions.[6][8][9]

Experimental Workflow

The following diagram outlines the self-validating workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess solid compound to a vial B 2. Add a known volume of the chosen organic solvent A->B C 3. Seal vial and place in shaking incubator at constant temp (e.g., 25°C) B->C D 4. Equilibrate for 24-48 hours to ensure saturation C->D E 5. Allow vial to stand (let excess solid settle) D->E F 6. Withdraw supernatant and filter through a 0.45 µm syringe filter to remove particulates E->F G 7. Dilute the clear filtrate with a suitable mobile phase F->G H 8. Analyze by a calibrated analytical method (e.g., HPLC-UV) G->H I 9. Calculate concentration (mg/mL) against a standard curve H->I

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: Remove the vials and let them stand undisturbed for 1-2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately pass the solution through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Perform an accurate serial dilution of the filtered sample with the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Analytical Quantification by HPLC-UV

A reversed-phase HPLC method is suitable for quantifying this aromatic aldehyde.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm, where the benzaldehyde chromophore absorbs strongly.

  • Calibration: Prepare a standard curve using accurately weighed samples of this compound dissolved in the mobile phase. The curve should span the expected concentration range of the diluted samples. The use of derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) can also be employed for enhanced sensitivity if needed.[10][11]

Safety and Handling

As a boronic acid ester and an aldehyde, appropriate safety measures must be taken.

  • Handling: Always handle the compound in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture, as boronic esters can be susceptible to hydrolysis.[2][15]

  • Solvents: Adhere to all safety protocols for the specific organic solvents being used, paying close attention to flammability and toxicity.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough analysis of its molecular structure provides a reliable framework for predicting its behavior in various organic solvents. The compound's intermediate polarity suggests it will have the highest solubility in polar aprotic solvents like THF, DCM, and DMF. For precise and reliable data, the isothermal shake-flask method detailed in this guide provides a robust and authoritative protocol. By combining theoretical prediction with empirical validation, researchers can confidently select optimal solvent systems, enhancing the efficiency and success of their synthetic endeavors.

References

The Advent of a Versatile Building Block: A Technical Guide to the Discovery and First Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the scientific journey of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a pivotal bifunctional molecule in contemporary organic synthesis and drug discovery. While the precise "discovery" of this specific propanediol-protected boronic acid ester is not pinpointed to a singular seminal publication, its emergence is a logical and significant extension of the well-established chemistry of boronic acids. This guide will therefore focus on the foundational synthesis of its precursor, 4-formylphenylboronic acid, and the subsequent, widely adopted strategy for its protection with 1,3-propanediol. We will delve into the mechanistic underpinnings of these transformations, provide robust experimental protocols, and contextualize the importance of this compound for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Boronic Acid Derivatives

Boronic acids and their esters have become indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, extends far beyond this single application, encompassing roles as sensors for carbohydrates, components in materials science, and key intermediates in the synthesis of complex molecules.[2][3]

4-Formylphenylboronic acid (4-FPBA) is a particularly valuable derivative, featuring both a reactive boronic acid moiety and a versatile aldehyde functional group. This bifunctionality allows for sequential and orthogonal chemical modifications, making it a highly sought-after building block in the construction of intricate molecular architectures. The aldehyde can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and condensations, while the boronic acid is primed for carbon-carbon bond formation.

However, the inherent reactivity of the boronic acid group can sometimes interfere with reactions targeting the aldehyde. To circumvent this, chemists employ protecting group strategies. The formation of a cyclic ester with a diol is a common and effective method to temporarily mask the boronic acid's reactivity. The use of 1,3-propanediol to form the 1,3,2-dioxaborinane ring offers a stable, six-membered cyclic ester, this compound, which can be readily purified and is stable to a variety of reaction conditions, yet can be deprotected when needed.

The Genesis: Synthesis of the Precursor, 4-Formylphenylboronic Acid

The first synthesis of 4-formylphenylboronic acid was reported by the research group of Heinrich Nöth in 1990.[4] Their approach laid the groundwork for accessing this crucial intermediate. The synthesis begins with the protection of the aldehyde in 4-bromobenzaldehyde, followed by conversion of the aryl bromide to the boronic acid.

Conceptual Workflow for the Synthesis of 4-Formylphenylboronic Acid

cluster_0 Synthesis of 4-Formylphenylboronic Acid A 4-Bromobenzaldehyde B 1-Bromo-4-(diethoxymethyl)benzene (Acetal Protection) A->B Diethoxymethoxyethane, Ethanol C Grignard Reagent Formation B->C Mg, 1,2-dibromoethane (activator) D Reaction with Trialkyl Borate C->D Tri-n-butyl borate E 4-Formylphenylboronic acid (Acidic Workup and Deprotection) D->E Acidic Hydrolysis cluster_1 Esterification for Protection F 4-Formylphenylboronic acid H This compound F->H G 1,3-Propanediol G->H I Water (byproduct) H->I Formation of

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Pharmaceutical and Materials Science

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific, yet highly versatile building block: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde . The presence of the aldehyde functional group makes it a valuable synthon for introducing a formyl moiety into complex molecular architectures, a common requirement in drug development and materials science.[5][6] The 1,3,2-dioxaborinane ring, a cyclic boronic ester, offers distinct advantages in terms of stability and handling compared to the corresponding boronic acid, while still exhibiting excellent reactivity in the catalytic cycle.[7][8]

These application notes provide a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and detailed experimental protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][9]

  • Transmetalation: This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. The presence of a base is critical here.[11][12] The base activates the boronic ester, forming a more nucleophilic boronate "ate" complex.[12][13][14] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new carbon-palladium bond.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Mechanism

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for achieving high yields and turnover numbers.

Catalyst SystemLigand TypeTypical Substrates & ConditionsKey Advantages
Pd(PPh₃)₄ TriphenylphosphineAryl bromides and iodides. Often requires elevated temperatures.Commercially available, well-established.[1]
Pd(OAc)₂ / Buchwald Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Aryl chlorides, sterically hindered substrates. Milder reaction conditions.[15]High activity, broad substrate scope.[16]
PdCl₂(dppf) Dppf (1,1'-Bis(diphenylphosphino)ferrocene)Challenging couplings, including heteroaryl boronic acids.Robust and versatile catalyst.[1]

For couplings involving the electron-withdrawing aldehyde group on the boronic ester, a more electron-rich and bulky phosphine ligand is often beneficial to facilitate the reductive elimination step.

The Crucial Role of the Base

The base plays a multifaceted role, primarily to facilitate the transmetalation step by forming the boronate species.[11][12][13] The choice of base can significantly impact the reaction outcome.

BaseStrengthSolubilityTypical Use Cases & Considerations
K₂CO₃, Cs₂CO₃ ModerateSoluble in aqueous/polar solventsMost common and versatile for a wide range of substrates.[10]
K₃PO₄ Stronger than carbonatesSoluble in polar solventsOften effective for less reactive aryl chlorides or sterically demanding couplings.[17]
KOH, NaOH StrongHigh in aqueous solutionsCan be too harsh for base-sensitive functional groups, potentially leading to side reactions.[12]
KF WeakVariesFluoride ions are thought to play a unique role in activating the boronic acid.[12]
Solvent Systems

The solvent influences the solubility of reactants and the stability of catalytic intermediates.[18][19][20] A mixture of an organic solvent and water is often employed.

  • Ethers: Dioxane, THF, 2-MeTHF are commonly used.[10]

  • Aromatics: Toluene is a frequent choice, especially for higher temperature reactions.

  • Amides: DMF, DMAc can be effective but may require more rigorous purification.[18]

  • Alcohols: Can participate in the reaction and are generally used with caution.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol is a robust starting point for a wide range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide, this compound, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.01 mmol, 2 mol%)

  • SPhos (0.02 mmol, 4 mol%)

  • K₃PO₄ (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Water (0.3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a microwave reaction vial, add the aryl chloride, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate at 120 °C for 15-45 minutes.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, impure reagents/solvents.Use a fresh batch of catalyst, ensure the base is anhydrous, increase the reaction temperature, use freshly distilled/degassed solvents.
Protodeboronation Presence of excess water or protic solvents, prolonged reaction times at high temperatures.Use anhydrous conditions where possible, minimize reaction time, consider a milder base like KF.
Formation of Homocoupled Byproducts Oxygen contamination leading to oxidative homocoupling.Ensure a thoroughly deoxygenated reaction mixture and maintain a positive inert gas pressure.

Conclusion

The Suzuki-Miyaura coupling with this compound is a powerful and reliable method for the synthesis of formyl-substituted biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity for a broad range of substrates. The protocols provided herein serve as a solid foundation for developing robust and efficient synthetic routes in drug discovery and materials science.

References

Application Notes & Protocols: Strategic Implementation of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Advantage of Boronic Esters in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has revolutionized the construction of complex molecular architectures, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[4][5]

This guide focuses on a specific, yet highly versatile building block: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde . This compound is a propanediol (pd) protected boronic ester of 4-formylphenylboronic acid. The use of boronic esters, such as this 1,3,2-dioxaborinane, offers significant advantages over their corresponding boronic acids. They exhibit enhanced stability, are less prone to protodeborylation, and are often more compatible with chromatographic purification, making them ideal reagents for multi-step synthetic campaigns.[1][6] The presence of the benzaldehyde functional group provides a reactive handle for a plethora of subsequent chemical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid, further enhancing its synthetic utility.

II. The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing reaction conditions.[7][8] The catalytic cycle is a sequence of three primary steps orchestrated by a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide or iodide) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[1][7][8]

  • Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the boron atom to the palladium center. The reaction requires a base, which activates the boronic ester to form a more nucleophilic boronate species. This boronate then displaces the halide on the Pd(II) complex.[3][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Product) ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicEster R²-B(OR)₂ (Boronic Ester) + Base BoronicEster->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Optimizing the Reaction: A Guide to Key Parameters

The success of the cross-coupling reaction hinges on the judicious selection of several key components. The stability of the 1,3,2-dioxaborinane ring requires careful consideration of the reaction conditions to ensure efficient transmetalation without decomposition.

Parameter Recommendation & Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃. These are common and effective Pd(0) or Pd(II) sources. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[1] Catalyst loading is typically between 0.5-5 mol%.
Ligand Phosphine Ligands (e.g., PPh₃, XPhos, SPhos, RuPhos). The choice of ligand is critical. Electron-rich and bulky phosphine ligands often facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.[7][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃. A base is essential for the formation of the reactive boronate complex. K₃PO₄ is often a good choice for boronic esters as it is effective without being overly harsh, minimizing potential side reactions like aldehyde decomposition. The strength and solubility of the base can significantly impact the reaction rate.
Solvent System Dioxane/H₂O, THF/H₂O, Toluene, DMF. A mixture of an organic solvent and water is frequently used.[1] Water can play a beneficial role in the transmetalation step by facilitating the hydrolysis of the boronic ester to the more reactive boronic acid in situ. Anhydrous conditions can also be employed, particularly with certain base and ligand combinations.[10][11]
Temperature 60-110 °C. The reaction temperature is dependent on the reactivity of the coupling partners. More challenging couplings (e.g., with aryl chlorides) may require higher temperatures. Microwave irradiation can be used to significantly shorten reaction times.[12][13]

IV. Standard Laboratory Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

References

Application Note & Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Aldehydes

The synthesis of biaryl aldehydes is a cornerstone of modern medicinal chemistry and materials science. These structures serve as pivotal intermediates for a vast array of high-value compounds, including pharmaceuticals, agrochemicals, and organic electronics.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite carbon-carbon bonds.[2][3]

This application note focuses on a particularly valuable building block: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde . This compound is a neopentyl glycol boronic ester of 4-formylphenylboronic acid. The use of the dioxaborinane protecting group offers significant advantages over the corresponding free boronic acid, including enhanced stability, easier handling and purification, and reduced propensity for undesirable side reactions like protodeboronation and trimerization to boroxines.[2]

Herein, we provide an in-depth guide to the palladium-catalyzed Suzuki-Miyaura reactions of this key intermediate. We will dissect the catalytic cycle, explore the critical roles of ligands and bases, and present a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

The Engine of C-C Bond Formation: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for reaction optimization and troubleshooting. The process consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This oxidizes the catalyst to a square-planar Pd(II) complex.[3][4] This step is often the rate-determining step of the entire cycle.[3]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the Pd(II) center, displacing the halide. This crucial step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[5]

  • Reductive Elimination: The two organic partners, now bound to the palladium center, couple to form the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][4]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)(L₂)X Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)(L₂)Ar' PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination ArAr Biaryl Product (Ar-Ar') PdII_TM->ArAr ArX Aryl Halide (Ar-X) ArX->PdII_OA ArB Boronic Ester (Ar'-B(OR)₂) ArB->PdII_TM Base Base (e.g., K₂CO₃) Base->PdII_TM activation Experimental_Workflow start Start prep 1. Assemble & Purge Glassware (Schlenk flask, condenser) start->prep reagents 2. Add Solids (Boronic Ester, Aryl Bromide, Base, Catalyst, Ligand) prep->reagents solvent 3. Add Degassed Solvent (Dioxane/Water) reagents->solvent degas_mix 4. Degas Reaction Mixture (Argon sparge, 5 min) solvent->degas_mix heat 5. Heat & Stir (e.g., 90 °C, monitor by TLC/LC-MS) degas_mix->heat workup 6. Reaction Workup (Cool, Dilute, Extract) heat->workup purify 7. Purification (Silica Gel Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze end_node End analyze->end_node

References

Application Notes & Protocols: The Strategic Use of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the intricate field of pharmaceutical development, the demand for modular and efficient synthetic strategies is unrelenting. Bifunctional building blocks are central to this effort, allowing for the sequential and controlled construction of complex molecular architectures. 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde stands out as a premier reagent in this class. It uniquely combines a versatile aldehyde handle with a robust, masked boronic acid, enabling orthogonal synthetic transformations. This guide provides an in-depth technical overview, from mechanistic principles to detailed laboratory protocols, for the effective application of this compound in the synthesis of high-value pharmaceutical intermediates.

Part 1: The Unique Chemical Profile of this compound

The synthetic power of this compound is rooted in the distinct and non-interfering reactivity of its two functional groups. The formyl group (-CHO) acts as a classical electrophilic site for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations.[1] Concurrently, the 1,3,2-dioxaborinane moiety serves as a stable, yet highly effective, precursor for the boronic acid required in palladium-catalyzed cross-coupling reactions.

A significant advantage of the 1,3-propanediol cyclic ester over its free boronic acid or even the more common pinacol ester is its enhanced stability. This stability makes the compound amenable to purification by silica gel chromatography and robust enough to withstand a variety of reaction conditions, preserving the boronate for a subsequent, strategically timed cross-coupling step.[2][3] This characteristic is invaluable in multi-step syntheses where maintaining the integrity of the boronic acid functionality is critical.

Part 2: Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The quintessential application of this compound is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forging biaryl and vinyl-aryl bonds.[4] This transformation is a cornerstone of modern medicinal chemistry, as the biaryl motif is a privileged structure found in countless pharmaceutical agents.

Mechanistic Rationale for Protocol Design

A robust understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The cycle dictates the critical roles of the catalyst, base, and solvent.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_activation Boronate Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration BoronicEster R²-B(OR)₂ Base Base (e.g., K₂CO₃) AteComplex [R²-B(OR)₂(Base)]⁻ Base->AteComplex Activation AteComplex->Transmetal

Caption: The key steps of the Suzuki-Miyaura reaction.

  • Catalyst System (Pd Source & Ligand): The choice of palladium source (e.g., Pd(OAc)₂) and ligand is paramount.[5] Electron-rich, bulky phosphine ligands, such as those in pre-formed catalysts like Pd(dppf)Cl₂, facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product.[6][7]

  • Base: The base is not merely a spectator. It is required to activate the boronic ester, forming a more nucleophilic boronate "ate" complex ([R-B(OR)₂(Base)]⁻).[8] This activation dramatically accelerates the transmetalation step, where the organic moiety is transferred from boron to palladium. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is often optimal.[9] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.

Protocol: Synthesis of a 4'-Substituted-biphenyl-4-carbaldehyde

This protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (e.g., by sparging with N₂ or Ar for 30 min)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃ under an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

  • Execution: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 4-16 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl aldehyde.

Representative Data:

Reactant AReactant B (Ar-Br)Catalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
This compound4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)90>90
This compound3-BromopyridinePd(dppf)Cl₂ (3)K₃PO₄ (2.5)Dioxane/H₂O (4:1)90~85

Part 3: Orthogonal Synthesis: Leveraging the Aldehyde Functionality

The true elegance of this reagent lies in its capacity for orthogonal synthesis. The aldehyde can be selectively transformed while the dioxaborinane ring remains intact, setting the stage for a subsequent cross-coupling reaction. Reductive amination is a prime example of this powerful strategy, enabling the introduction of diverse amine functionalities.[10][11]

Workflow: Tandem Reductive Amination and Suzuki-Miyaura Coupling

This two-step, one-pot or sequential process allows for the rapid generation of molecular complexity from simple starting materials.

Tandem_Workflow Figure 2: Orthogonal Synthesis Workflow start This compound step1 Step 1: Reductive Amination + R¹R²NH + NaBH(OAc)₃ start->step1 intermediate Amine Intermediate (Boronic Ester Intact) step1->intermediate step2 Step 2: Suzuki Coupling + Ar-X + Pd Catalyst, Base intermediate->step2 product Final Product: Complex Amine-Biaryl step2->product

Caption: Sequential modification of the aldehyde followed by cross-coupling.

Protocol: Synthesis of a N-Substituted-4'-aryl-[1,1'-biphenyl]-4-yl)methanamine

Step 1: Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 equiv) and a primary or secondary amine (1.1 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Stir at ambient temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. This mild reducing agent is highly selective for the intermediate iminium ion over the starting aldehyde.[12][13]

  • Execution & Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with the reaction solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting amine intermediate is often pure enough to proceed directly to the next step.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: Use the crude or purified amine intermediate from Step 1 as the boronic ester component.

  • Execution: Follow the Suzuki-Miyaura coupling protocol as detailed in Part 2.

    • Note: The presence of a basic amine in the substrate may influence the choice of base and catalyst. A non-coordinating base like K₃PO₄ may be preferable, and catalyst loading may need slight optimization.

Part 4: Conclusion and Outlook

This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its inherent stability and orthogonal reactivity empower chemists to design and execute efficient, modular syntheses of complex pharmaceutical intermediates. The ability to first elaborate the aldehyde and then perform a C-C bond formation provides a convergent and powerful approach to novel chemical entities. As synthetic challenges in drug discovery become more demanding, the intelligent application of such versatile, multi-functional building blocks will continue to be a critical driver of innovation.

References

Application Notes and Protocols: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Multifunctional Building Block for Modern Materials

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, also known as 4-formylbenzeneboronic acid propane-1,3-diol cyclic ester, is a bifunctional organic compound of significant interest in materials science.[1] Its structure is deceptively simple, featuring a benzaldehyde group and a boronic acid moiety protected as a cyclic ester with 1,3-propanediol. This unique combination of a reactive aldehyde and a stable yet versatile boronic ester makes it a powerful building block for constructing highly ordered, functional materials.[2][3]

The dioxaborinane ring serves a critical purpose: it enhances the stability of the boronic acid, protecting it from premature self-condensation (boroxine formation) or degradation under certain conditions.[4] This allows for controlled, stepwise reactions, where the aldehyde can be reacted selectively while the masked boronic acid awaits a specific stimulus or catalytic cycle for its participation. This guide explores the primary applications of this molecule, focusing on the synthesis of Covalent Organic Frameworks (COFs) and functional polymers, complete with detailed protocols and the scientific rationale behind them.

Core Application I: Architecting Crystalline Porous Polymers (Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers built from organic monomers linked by strong covalent bonds.[5][6] Their high surface area, tunable porosity, and structural regularity make them ideal candidates for applications in gas storage, separation, catalysis, and sensing.[5][7] this compound is an exemplary linker for COF synthesis due to its ability to form robust, stable networks through dynamic covalent chemistry.

Principle of COF Synthesis: The Power of Reversibility

The key to forming a crystalline COF, rather than an amorphous polymer, lies in the reversibility of the bond-forming reactions.[8] Reversible reactions allow for "error-checking" and "proofreading" during the self-assembly process, enabling defects to be corrected and a thermodynamically stable, ordered framework to be established. This molecule's two functional groups participate in two of the most common reversible reactions in COF chemistry:

  • Imine Condensation: The aldehyde group (-CHO) reacts with primary amines (-NH₂) to form imine bonds (-C=N-). This reaction is reversible and is often catalyzed by acids. Imine-linked COFs are renowned for their high chemical stability compared to boronic ester-based COFs.[5]

  • Boronic Ester Formation: The boronic ester can be hydrolyzed in situ to the boronic acid (-B(OH)₂). This group can then undergo condensation with a diol (like catechol) to form a boronic ester linkage or self-condense to form a boroxine ring.[9] These B-O linkages also possess the dynamic character necessary for high crystallinity.[9]

By combining this compound with complementary multitopic linkers (e.g., triamines), researchers can design and synthesize highly ordered 2D or 3D porous structures.[8]

This protocol describes the synthesis of a hypothetical, yet representative, 2D COF (ASC-COF-1) via the solvothermal condensation of this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

Workflow Diagram

COF_Synthesis_Workflow reagents 1. Reagent Preparation - this compound - 1,3,5-Tris(4-aminophenyl)benzene (TAPB) - Solvent Mixture (e.g., o-DCB/n-BuOH) - Acetic Acid (Catalyst) mixing 2. Solvothermal Reaction - Combine reagents in a pressure tube - Sonicate to achieve a uniform suspension reagents->mixing Add & Mix heating 3. Crystallization - Seal tube and heat at 120 °C for 3 days - Slow cooling to room temperature mixing->heating Heat isolation 4. Product Isolation - Collect solid by filtration (Büchner funnel) - Wash with anhydrous acetone and THF heating->isolation Cool & Filter activation 5. Solvent Exchange & Activation - Soxhlet extraction with acetone for 24h - Dry under dynamic vacuum at 150 °C isolation->activation Purify characterization 6. Material Characterization - PXRD, FT-IR, SEM, BET Surface Area Analysis activation->characterization Analyze

Caption: Workflow for the synthesis and characterization of an imine-linked COF.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Stoichiometric Ratio
This compound190.0142.80.2251.5
1,3,5-Tris(4-aminophenyl)benzene (TAPB)351.4652.70.1501.0
o-Dichlorobenzene (o-DCB)-2.0 mL--
n-Butanol (n-BuOH)-2.0 mL--
Aqueous Acetic Acid (6 M)-0.4 mL--

Step-by-Step Methodology

  • Reagent Preparation: In a 10 mL Pyrex pressure tube, add this compound (42.8 mg, 0.225 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (52.7 mg, 0.150 mmol).

    • Causality: The 3:2 molar ratio of the C2-symmetric aldehyde linker to the C3-symmetric amine linker is crucial for forming a well-ordered 2D hexagonal framework.

  • Solvent Addition and Mixing: To the tube, add o-dichlorobenzene (2.0 mL), n-butanol (2.0 mL), and 6 M aqueous acetic acid (0.4 mL).

    • Causality: A mixed solvent system is often used to control monomer solubility and nucleation/growth kinetics, which is critical for achieving high crystallinity.[9] The acetic acid acts as a catalyst to accelerate the reversible imine bond formation.

  • Homogenization: Briefly sonicate the mixture to ensure a uniform suspension of the reactants.

  • Solvothermal Reaction: Seal the pressure tube tightly. Place it in a preheated oven at 120 °C and maintain this temperature for 3 days.

    • Causality: The elevated temperature and pressure of the solvothermal method provide the energy needed to overcome the activation barrier for bond formation and facilitate the reversible reactions that lead to a crystalline, thermodynamically favored product.

  • Isolation and Washing: After 3 days, remove the oven and allow it to cool slowly to room temperature. A colored precipitate should be visible. Collect the solid product by filtration using a Büchner funnel. Wash the solid sequentially with anhydrous acetone (3 x 10 mL) and anhydrous tetrahydrofuran (THF) (3 x 10 mL) to remove any unreacted monomers and residual solvent.

  • Activation: To ensure the pores are clear of guest molecules, the collected powder is further purified. Transfer the solid to a cellulose thimble and perform a Soxhlet extraction with acetone for 24 hours. Afterwards, dry the material under a high vacuum at 150 °C for 12 hours. This process, known as 'activation', is essential for obtaining a high surface area material ready for characterization and application.

Core Application II: Functional Polymers and Sensing Materials

Beyond rigid COFs, this compound is a valuable comonomer in the synthesis of functional polymers.[2] Its bifunctionality allows it to be incorporated into polymer backbones or used as a cross-linker to create polymer networks. The presence of the boronic ester moiety imparts unique functionalities, most notably the ability to interact with diols.

Principle: Boronic Esters for Sensing and Cross-Linking

Boronic acids and their esters are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides (sugars) and catechols.[10] This interaction can be transduced into a measurable signal (e.g., a change in fluorescence or color), forming the basis for chemical sensors.[10] When incorporated into a polymer, this functionality can be used to create materials for:

  • Glucose Sensors: Polymers that change their properties upon binding to glucose.

  • Drug Delivery: Hydrogels that release a therapeutic agent in response to changes in sugar concentration.

  • Separation Media: Materials for the selective capture and separation of glycoproteins or other diol-containing molecules.

Reaction Scheme: Suzuki-Miyaura Polymerization

The boronic ester group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between a boronic acid/ester and an organohalide. By using a dihalide monomer with this compound (after conversion to a diboronic ester), conjugated polymers for organic electronics can be synthesized.

Polymerization_Scheme cluster_reactants Monomers cluster_products Polymer M1 catalyst Pd Catalyst Base M2 Polymer <-[Ar-Ar']n-> (with pendant -CHO groups) catalyst->Polymer

Caption: Generalized Suzuki-Miyaura polymerization using a boronic ester monomer.

This protocol outlines a general approach for creating a cross-linked polymer hydrogel where this compound is used as a functional cross-linker.

  • Backbone Synthesis: Synthesize a primary hydrophilic polymer backbone containing pendant amine groups, for example, by copolymerizing N-isopropylacrylamide (NIPAM) and an amino-functionalized acrylamide.

  • Cross-linking Reaction: Dissolve the amine-functionalized polymer in a suitable solvent (e.g., DMF). Add this compound to the solution. The aldehyde groups will react with the pendant amine groups on the polymer chains, forming imine bonds and thus cross-linking the chains into a 3D hydrogel network.

  • Purification: The resulting hydrogel is purified by dialysis against deionized water to remove unreacted components.

  • Functional Testing: The hydrogel can then be tested for its responsiveness. For instance, its swelling ratio can be measured in buffer solutions containing varying concentrations of glucose. The binding of glucose to the boronic ester cross-links is expected to alter the hydrogel's structure and swelling properties.

Conclusion

This compound is more than just a simple organic molecule; it is a versatile and powerful tool for the materials scientist. Its pre-packaged, stable boronic ester and reactive aldehyde group provide an elegant solution for the programmed assembly of complex, functional materials. From the highly ordered, crystalline lattices of Covalent Organic Frameworks to the dynamic, responsive networks of functional polymers, this building block enables the creation of materials poised to address challenges in separation, sensing, catalysis, and beyond. The protocols and principles outlined in this guide serve as a foundational starting point for researchers looking to harness its unique chemical potential.

References

Application Notes and Protocols: Orthogonal Protecting Group Strategies for Aldehyde-Bearing Boronic Esters in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in constructing C(sp²)–C(sp²) bonds.[1] This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] A particularly valuable building block for these syntheses is 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde, which contains both a reactive aldehyde and a boronic ester poised for cross-coupling.

However, the inherent reactivity of the aldehyde presents a significant chemoselectivity challenge. Under the basic conditions and in the presence of nucleophilic species common to Suzuki couplings, the aldehyde can undergo undesired side reactions such as aldol condensation, Cannizzaro reactions, or reaction with organometallic intermediates. This necessitates a robust protecting group strategy that masks the aldehyde during the C-C bond formation and can be cleanly removed afterward without compromising the newly formed biaryl structure or the boronic ester moiety, should it be required for subsequent transformations.

This technical guide provides a comprehensive overview of protecting group strategies for the aldehyde functionality of this compound and its analogs. We will delve into the rationale for selecting an appropriate protecting group, provide detailed, field-proven protocols for protection, Suzuki-Miyaura coupling, and selective deprotection, and offer insights into the causality behind these experimental choices.

The Core Challenge: Orthogonality

The central principle governing this synthetic sequence is orthogonal protection .[3] This strategy involves using protecting groups that can be removed under specific conditions that do not affect other functional or protecting groups within the molecule.[4] In our case, the aldehyde protecting group must be stable to the basic, and often aqueous, conditions of the Suzuki-Miyaura coupling, while the dioxaborinane (a neopentyl glycol boronic ester) must remain intact during the final aldehyde deprotection step.

The stability of boronic esters, such as the 1,3,2-dioxaborinane, is a critical consideration. While generally more stable than boronic acids, they are susceptible to hydrolysis, particularly under acidic conditions.[5] Therefore, the deprotection of the aldehyde must proceed under conditions that are orthogonal to the stability of the C–B bond and the boronic ester itself.

Strategic Selection of the Aldehyde Protecting Group: The Acetal Advantage

The most effective and widely used protecting groups for aldehydes in this context are cyclic acetals .[6] Acetals are ideal for this purpose due to their key characteristics:

  • Inertness to Suzuki Conditions: Acetals are exceptionally stable in neutral to strongly basic and nucleophilic environments, which are characteristic of most Suzuki-Miyaura reaction setups.[4]

  • Facile Introduction: They are readily formed by treating the aldehyde with a diol under acidic catalysis.

  • Tunable Stability & Cleavage: The stability and the conditions required for their removal can be tuned based on the diol used. Deprotection is typically achieved under acidic conditions, but critically, mild methods exist that are compatible with sensitive functionalities like boronic esters.[7]

The formation of a cyclic acetal from a diol is entropically favored and generally results in a more stable protecting group compared to an acyclic acetal formed from two equivalents of a simple alcohol.[8] For this compound, forming a second five- or six-membered ring via acetalization creates a robust, readily purified intermediate for coupling.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for a complete synthetic sequence:

  • Protection: Acetal formation with ethylene glycol.

  • Coupling: Suzuki-Miyaura reaction of the protected boronic ester.

  • Deprotection: Mild acidic hydrolysis to reveal the biaryl aldehyde.

Protocol 1: Protection of 4-Formylphenylboronic Acid as a Cyclic Acetal

The first step involves the protection of the aldehyde. While the target molecule already has the boronic acid protected as a dioxaborinane, this protocol starts with the more common precursor, 4-formylphenylboronic acid, and protects both functionalities in a sequential or one-pot manner.

Rationale: Protecting the aldehyde as a 1,3-dioxolane provides excellent stability. The use of p-toluenesulfonic acid (pTSA) is a standard and effective catalyst. A Dean-Stark apparatus is employed to remove water, driving the reversible reaction to completion.[4]

Materials:

  • 4-Formylphenylboronic acid

  • Ethylene glycol (1.5 equiv.)

  • p-Toluenesulfonic acid monohydrate (pTSA, 0.05 equiv.)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-formylphenylboronic acid (1.0 equiv.).

  • Add toluene to create a slurry (approx. 0.2 M concentration).

  • Add ethylene glycol (1.5 equiv.) and pTSA (0.05 equiv.) to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(1,3-dioxolan-2-yl)phenylboronic acid as a crude solid, which can often be used directly in the next step or purified by recrystallization.

To obtain the target 4-(1,3-dioxolan-2-yl)phenylboronic acid neopentyl glycol ester, the product from this step can be esterified with neopentyl glycol using a similar procedure with Dean-Stark distillation.[9]

Protocol 2: Suzuki-Miyaura Coupling of the Protected Intermediate

With the aldehyde safely masked as an acetal, the Suzuki-Miyaura coupling can be performed. The conditions below are a general starting point and may require optimization based on the specific aryl halide partner.

Rationale: This protocol uses a classic palladium catalyst, Pd(PPh₃)₄, and a carbonate base. The dioxane/water solvent system is effective for a wide range of substrates. The acetal protecting group is completely stable under these conditions.[6]

Materials:

  • 4-(1,3-dioxolan-2-yl)phenylboronic acid neopentyl glycol ester (1.0 equiv.)

  • Aryl or heteroaryl halide (e.g., Aryl Bromide, 1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the protected boronic ester (1.0 equiv.), the aryl halide (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the palladium catalyst [Pd(PPh₃)₄] (0.03 equiv.) to the flask.

  • Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the acetal-protected biaryl product.

Protocol 3: Selective Deprotection of the Acetal

This final step unmasks the aldehyde. The key is to use conditions mild enough to hydrolyze the acetal without causing significant cleavage of the boronic ester.

Rationale: Using a catalytic amount of a mild acid like pyridinium p-toluenesulfonate (PPTS) in a wet solvent (acetone/water) provides a controlled, weakly acidic environment sufficient for acetal hydrolysis.[8] These conditions are generally mild enough to preserve the neopentyl glycol boronic ester, which exhibits greater hydrolytic stability than the corresponding boronic acid.[5]

Materials:

  • Acetal-protected biaryl boronic ester (from Protocol 2)

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv.)

  • Acetone

  • Water

Procedure:

  • Dissolve the acetal-protected biaryl boronic ester (1.0 equiv.) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add PPTS (0.1 equiv.) to the solution.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) while monitoring by TLC. The reaction is typically complete in 2-8 hours.

  • Once the starting material is consumed, quench the reaction by adding a small amount of solid NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting biaryl aldehyde by silica gel column chromatography or recrystallization.

Data Summary and Comparison

The selection of a protecting group strategy is guided by stability, ease of use, and impact on yield.

Protecting Group Protection Conditions Stability in Suzuki Coupling Deprotection Conditions Orthogonality with Boronic Ester
1,3-Dioxolane Ethylene glycol, cat. pTSA, Toluene, refluxExcellentMildly acidic (e.g., cat. PPTS, acetone/H₂O)High
1,3-Dioxane 1,3-Propanediol, cat. pTSA, Toluene, refluxExcellentMildly acidic; slightly more stable than dioxolaneHigh
Dimethyl Acetal Methanol, cat. acidGoodMildly acidic; generally more labile than cyclic acetalsModerate to High

Table 1: Comparison of Common Acetal Protecting Groups.

Visualizing the Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: C-C Coupling cluster_2 Step 3: Deprotection Start 4-Formylphenyl boronic acid Protected Acetal-Protected Boronic Ester Start->Protected Ethylene Glycol cat. pTSA Coupled Acetal-Protected Biaryl Boronic Ester Protected->Coupled Suzuki-Miyaura Ar-X, Pd(0), Base Final Final Product: Biaryl Aldehyde Coupled->Final Mild Acid (e.g., PPTS)

Caption: Orthogonal synthesis workflow for biaryl aldehydes.

Troubleshooting and Key Considerations

  • Incomplete Protection: If acetal formation is sluggish, ensure anhydrous conditions and effective water removal. Using molecular sieves in addition to a Dean-Stark trap can be beneficial.

  • Boronic Ester Hydrolysis: During deprotection, if cleavage of the dioxaborinane ring is observed, reduce the reaction temperature, shorten the reaction time, or use an even milder acid catalyst. A buffered system can also be explored.

  • Low Suzuki Coupling Yield: The choice of palladium ligand, base, and solvent can be critical. For challenging aryl halides, consider more advanced catalyst systems (e.g., using Buchwald or Fu ligands like SPhos or XPhos).[10]

  • Premature Deprotection: While unlikely with robust cyclic acetals, if any aldehyde deprotection is observed during the Suzuki reaction, ensure the base is not excessively strong or the temperature too high for prolonged periods.

Conclusion

The successful synthesis of biaryl aldehydes from precursors like this compound via Suzuki-Miyaura coupling hinges on a well-designed orthogonal protecting group strategy. The use of cyclic acetals, such as the 1,3-dioxolane, provides a robust and reliable method to mask the reactive aldehyde. This approach ensures chemoselectivity during the critical C-C bond formation. Subsequent mild acidic deprotection efficiently liberates the desired aldehyde functionality while preserving the integrity of the product. By understanding the principles of orthogonality and carefully selecting reaction conditions, researchers can confidently incorporate these valuable building blocks into complex synthetic routes, accelerating discovery in drug development and materials science.

References

Application Notes & Protocols: Leveraging 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde for the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents frequently draws inspiration from the complex architectures of natural products. However, the direct synthesis and modification of these molecules can be prohibitively complex. A more strategic approach involves the synthesis of simplified analogs that retain the core pharmacophore while allowing for rapid diversification. This guide details the strategic application of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional building block, in the streamlined synthesis of natural product analogs. We provide in-depth protocols for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and subsequent derivatization of the aldehyde moiety, enabling the efficient generation of diverse compound libraries for drug discovery and chemical biology.

Introduction: The Strategic Advantage of a Bifunctional Building Block

Natural product analogs are critical tools in medicinal chemistry, allowing researchers to dissect structure-activity relationships (SAR), improve pharmacokinetic profiles, and develop novel intellectual property.[1] The challenge lies in creating these analogs efficiently. This compound emerges as a powerful tool in this endeavor due to its dual reactivity.

  • The Boronic Ester: The 1,3,2-dioxaborinane moiety is a neopentyl glycol-protected boronic acid. This protection strategy offers a distinct advantage over free boronic acids or even the more common pinacol esters. Neopentyl glycol boronates exhibit an excellent balance of stability and reactivity; they are generally stable, crystalline solids that are easy to handle and purify, yet they participate readily in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3] This stability is paramount in multi-step syntheses where the boron functionality must endure various reaction conditions.[2]

  • The Aldehyde Handle: The benzaldehyde group at the 4-position serves as a versatile functional "handle." After the core scaffold of the natural product analog is constructed via cross-coupling, this aldehyde can be readily transformed into a wide array of other functional groups (amines, alkenes, alcohols, etc.), facilitating the rapid generation of a library of analogs from a common intermediate.[4][5]

This document will explore the practical application of this reagent, focusing on the two key strategic steps: scaffold construction and functional group diversification.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and conjugated systems common in natural products.[6][7] The reaction couples an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex.[8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted cycle involves three main steps:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6] This is often the rate-determining step.[6]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group for transfer.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Product R¹-Pd(II)L₂(X) Pd0->OA_Product Oxidative Addition TM_Product R¹-Pd(II)L₂(R²) OA_Product->TM_Product Transmetalation TM_Product->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Product->Product Product Out R1X R¹-X (Aryl Halide) R1X->Pd0 Electrophile Boronate R²-B(OR)₂ (Boronic Ester) Boronate->OA_Product Nucleophile Base Base Base->OA_Product Activator

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 equiv)

  • Toluene

  • Water (10% v/v of Toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL). Stir for 5 minutes until a homogeneous solution is formed.

  • Solvent and Catalyst Addition: Add toluene (8 mL) to the Schlenk flask containing the solids. Then, add the prepared catalyst solution via syringe. Finally, add deionized water (1 mL).

  • Degassing (Causality): It is crucial to remove dissolved oxygen from the reaction mixture, as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[9] Degas the mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl aldehyde product.[12]

Synthetic Strategy: From Scaffold to Analog Library

A key advantage of this approach is the ability to rapidly diversify the aldehyde intermediate into a library of analogs. Reductive amination is a particularly powerful transformation for this purpose, as it introduces nitrogen-containing functionalities prevalent in bioactive molecules.[13][14]

Workflow cluster_analogs Analog Library Start Building Blocks: - this compound - Aryl/Heteroaryl Halide (R¹-X) Coupling Step 1: Suzuki-Miyaura Coupling (Scaffold Construction) Start->Coupling Intermediate Key Intermediate: 4'-Formyl-biaryl (R¹-Ar-CHO) Coupling->Intermediate Derivatization Step 2: Parallel Derivatization (Analog Generation) Intermediate->Derivatization ReductiveAmination Reductive Amination (R²NH₂) Derivatization->ReductiveAmination Forms Amines Wittig Wittig Reaction Derivatization->Wittig Forms Alkenes Reduction Reduction (NaBH₄) Derivatization->Reduction Forms Alcohols Oxidation Oxidation (KMnO₄) Derivatization->Oxidation Forms Acids

Caption: A general workflow for creating natural product analog libraries.

Protocol: One-Pot Reductive Amination

This one-pot procedure is efficient as it avoids the isolation of the often-unstable imine intermediate.[15] Sodium triacetoxyborohydride (STAB) is the reagent of choice here because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion formed in situ.[14]

Materials:

  • Biaryl Aldehyde Intermediate (from Sec. 2.2) (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 vol%)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the biaryl aldehyde (0.5 mmol) and the chosen amine (0.55 mmol). Dissolve the mixture in DCM (10 mL).

  • Acid Catalyst (Causality): Add a few drops of glacial acetic acid. The reaction is typically fastest under weakly acidic conditions (pH 5-6), which facilitates the formation of the iminium ion intermediate, the species that is actually reduced.[13]

  • Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Note: The addition may be exothermic.

  • Reaction Execution: Stir the reaction at room temperature. Monitor for the disappearance of the starting material by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting amine analog can be purified by column chromatography or, if basic enough, by an acid/base extraction.

Data Presentation: Case Study

To illustrate the utility of this workflow, a library of analogs based on a hypothetical biaryl scaffold was synthesized.

Table 1: Suzuki Coupling and Reductive Amination Yields

EntryAryl Bromide (R¹)Amine (R²)Suzuki Coupling Yield (%)Reductive Amination Yield (%)
14-MethoxyphenylBenzylamine9185
23-PyridylMorpholine8588
32-ThienylPiperidine8892
44-ChlorophenylAniline9378

Yields represent isolated, purified products after column chromatography.

Conclusion and Expert Insights

This compound is a superior building block for diversity-oriented synthesis campaigns targeting natural product analogs. Its neopentyl glycol protection provides a robust, easily handled reagent that performs reliably in Suzuki-Miyaura couplings. The true power of this reagent is realized in the subsequent, facile diversification of the aldehyde handle. The protocols outlined herein provide a validated and efficient pathway from simple starting materials to complex, diverse libraries of molecules ready for biological screening.

Troubleshooting Tips:

  • Low Suzuki Coupling Yield: Ensure rigorous degassing of the reaction mixture. Consider an alternative phosphine ligand (e.g., XPhos, RuPhos) or a different base (e.g., Cs₂CO₃). The purity of the boronic ester is critical; old or improperly stored reagents may have partially hydrolyzed, leading to lower yields.

  • Stalled Reductive Amination: If the reaction stalls, the addition of a dehydrating agent like anhydrous MgSO₄ can help drive the equilibrium towards imine formation. For less reactive amines or hindered ketones, switching to a more forcing solvent like DCE and gentle heating (40-50 °C) may be necessary.

References

Troubleshooting & Optimization

preventing deboronation of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde during Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for researchers utilizing 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate challenges, particularly the undesired side reaction of protodeboronation, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Diagnosing and Preventing Deboronation

This section is structured to help you identify the root cause of deboronation in your reaction and implement effective solutions.

Q1: I am observing significant formation of benzaldehyde as a byproduct in my Suzuki coupling reaction. What is causing this?

A1: The formation of benzaldehyde indicates that your starting material, this compound, is undergoing a side reaction called protodeboronation (or deboronation). This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your boronic ester.[1]

This reaction is particularly problematic for arylboronic acids and esters that are electron-deficient, such as yours, due to the electron-withdrawing nature of the aldehyde group.[2] The reaction is typically catalyzed by the base required for the Suzuki coupling and is promoted by a proton source, which is often water present in the reaction medium.[1][3]

dot

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Q2: My protocol uses a strong base like Sodium Hydroxide (NaOH). Could this be the primary issue?

A2: Yes, this is a very likely cause. While a base is essential for the Suzuki reaction to proceed, strong hydroxide bases (like NaOH, KOH) are known to aggressively promote protodeboronation.[4][5][6] The base has two main effects that can lead to this side reaction:

  • Accelerated Ester Hydrolysis: It can rapidly hydrolyze the 1,3,2-dioxaborinane ester to the corresponding boronic acid. While the boronic acid is the active species in transmetalation, its free form is often much more susceptible to deboronation than the ester.[4][7]

  • Direct Base-Catalyzed Deboronation: The hydroxide ion directly attacks the boron atom to form a boronate species, which is then more easily cleaved by a proton from water.[1]

Solution: Switch to a milder, non-hydroxide base. Weaker inorganic bases often provide the optimal balance, facilitating the Suzuki coupling while minimizing the undesired deboronation.

Base TypeRecommended ExamplesRationale & Efficacy
Phosphates K₃PO₄ (Potassium Phosphate)Highly Recommended. Often considered the base of choice for sensitive substrates. Its moderate basicity is sufficient for transmetalation without causing rapid deboronation.[4]
Carbonates Cs₂CO₃ (Cesium Carbonate), K₂CO₃ (Potassium Carbonate)Good Alternatives. Widely used and effective. Cesium bases can sometimes offer advantages in terms of solubility and reactivity.[4][8]
Fluorides CsF, KFCan be effective, especially under anhydrous or near-anhydrous conditions, as they activate the boronic ester without introducing hydroxide ions.[6][9]
Hydroxides NaOH, KOH, Ba(OH)₂Avoid for this Substrate. These strong bases significantly increase the rate of protodeboronation and should be avoided.[4][10]

Q3: How critical is water content in the reaction? Should I run it under strictly anhydrous conditions?

A3: The role of water is nuanced and controlling its concentration is critical.

  • Problem with Excess Water: Water acts as the primary proton source for the final step of protodeboronation.[1][11] Therefore, running the reaction in a solvent saturated with water, or using very dilute aqueous base solutions, will almost certainly exacerbate the issue.

  • The Need for Some Water: Paradoxically, a small, controlled amount of water is often necessary for the Suzuki reaction to proceed efficiently. It facilitates the hydrolysis of the boronic ester to the boronic acid, which is often the species that undergoes transmetalation with the palladium complex.[12] Some studies have shown that completely anhydrous conditions can hinder the reaction.[11]

Solution: Aim for controlled, not excessive, water content.

  • Use Anhydrous Solvents: Start with high-quality anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF).

  • Control Water Addition: If using an aqueous base, use a concentrated solution (e.g., 1-2 M) to introduce a minimal, controlled amount of water.

  • Consider Anhydrous Conditions: For particularly sensitive substrates, using an anhydrous base like powdered K₃PO₄ or CsF with anhydrous solvents can be a successful strategy.[8] Adding activated molecular sieves (4Å) can also help scavenge trace amounts of water.[4]

Q4: My reaction is sluggish, and I'm using high temperatures (e.g., >100 °C) to push it to completion. Could this be counterproductive?

A4: Absolutely. High reaction temperatures can disproportionately accelerate the rate of protodeboronation relative to the desired Suzuki coupling.[4][13][14] If the catalytic cycle of your desired reaction is slow, the boronic ester is exposed to these harsh, degrading conditions for a longer period, leading to more byproduct formation.[4]

Solution: Optimize the catalytic system to work efficiently at lower temperatures.

  • Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable rate, often in the 60-80 °C range.[4][15]

  • Improve the Catalyst System: Instead of increasing heat, use a more active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for high catalytic turnover at lower temperatures and can be extremely effective for challenging substrates.[16] A more efficient catalyst will consume the boronic ester in the productive pathway faster than it can be destroyed by deboronation.[1]

dot

Troubleshooting_Workflow start Problem: High Benzaldehyde Formation (Protodeboronation) q1 What base are you using? start->q1 a1_strong Strong Base (NaOH, KOH) q1->a1_strong Strong a1_mild Mild Base (K₃PO₄, Cs₂CO₃) q1->a1_mild Mild q2 What is the reaction temperature? a2_high High Temp (>100 °C) q2->a2_high High a2_low Low/Mod Temp (<80 °C) q2->a2_low Optimal q3 Are you controlling water content? a3_excess Excess H₂O q3->a3_excess No a3_controlled Controlled/Anhydrous q3->a3_controlled Yes q4 Is the catalytic system efficient? a4_slow Slow Reaction q4->a4_slow No a4_fast Fast Reaction q4->a4_fast Yes sol1 ACTION: Switch to K₃PO₄ or Cs₂CO₃ a1_strong->sol1 a1_mild->q2 sol2 ACTION: Lower temperature to 60-80 °C a2_high->sol2 a2_low->q3 sol3 ACTION: Use anhydrous solvent + concentrated aq. base a3_excess->sol3 a3_controlled->q4 sol4 ACTION: Use modern ligand/precatalyst (e.g., Buchwald-type) a4_slow->sol4 end SUCCESS: Minimized Deboronation a4_fast->end sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: A logical workflow for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Why was a 1,3,2-dioxaborinane ester recommended for my synthesis instead of the free boronic acid or a pinacol ester?

A1: Using a boronic ester is a common and effective strategy to improve the stability of the boronic acid functional group.[2][12]

  • vs. Boronic Acids: Boronic acids can be prone to dehydration to form cyclic trimers (boroxines) upon storage and are often more susceptible to protodeboronation under reaction conditions. Esterification provides a more stable, crystalline, and easier-to-handle solid.[12]

  • vs. Pinacol Esters: Both 1,3,2-dioxaborinane (from 1,3-propanediol) and pinacol esters serve the same protective function. Pinacol esters are very common due to their high stability.[3][12] The choice between them can sometimes depend on synthetic convenience, cost, or subtle differences in reactivity. Both are generally more robust than the free boronic acid.

Q2: What is the mechanistic role of the base in the desired Suzuki coupling pathway?

A2: The base is not just an additive; it is a stoichiometric reagent that plays a crucial role in the catalytic cycle.[5] Its primary function is to activate the organoboron compound for transmetalation. In the widely accepted mechanism, the base (e.g., hydroxide or phosphate) reacts with the boronic acid/ester to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻). This negatively charged species more readily transfers its aryl group (the formylphenyl group in your case) to the Pd(II) center, displacing the halide or other ligand.[5][6]

dot

Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ (Active Catalyst) OxAdd Ar'-Pd(II)(X)L₂ (Oxidative Addition) Pd(0)L₂->OxAdd 1 Transmetalation Ar'-Pd(II)(Ar)L₂ (Transmetalation) OxAdd->Transmetalation 2 RedElim Ar-Ar' (Product) Transmetalation->RedElim 3. Reductive   Elimination RedElim->Pd(0)L₂ Regeneration ArX Ar'-X (Aryl Halide) ArX->OxAdd ArB(OR)₂ Ar-B(OR)₂ Boronate [Ar-B(OR)₂(OH)]⁻ (Activated Boronate) ArB(OR)₂->Boronate Base Base Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Q3: Can I use a "slow-release" strategy for this compound?

A3: Yes, a "slow-release" strategy is an advanced technique that is well-suited for substrates prone to decomposition.[17] This involves using a highly stable boronic acid surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate.[1] These compounds are unreactive under the coupling conditions but are slowly hydrolyzed to release a low, steady concentration of the active boronic acid. This ensures that the concentration of the sensitive free boronic acid is kept to a minimum at any given time, thus suppressing the rate of deboronation while still allowing the desired coupling to proceed.[1][17] Converting your 4-formylphenylboronic acid to a MIDA boronate could be an excellent, albeit multi-step, solution if standard methods fail.

Optimized Experimental Protocol

This protocol incorporates the principles discussed above to minimize protodeboronation.

Reaction: Suzuki coupling of this compound with a generic Aryl Bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, finely ground (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Then, add deionized water to constitute 5-10% of the total solvent volume (e.g., for 10 mL of dioxane, add 0.5-1.0 mL of water).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the aryl bromide and the formation of the product. Note any significant formation of benzaldehyde. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This protocol provides a robust starting point. Further optimization of the ligand, solvent, and temperature may be required depending on the specific aryl halide used.

References

side reactions of the aldehyde moiety in 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate common side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable building block, offering the dual reactivity of a boronic ester for Suzuki-Miyaura coupling and an aldehyde for further functionalization.[1] The 1,3,2-dioxaborinane protecting group provides enhanced stability compared to the free boronic acid, reducing the propensity for side reactions like protodeboronation and the formation of boroxines.[1] However, the aldehyde moiety, while a versatile synthetic handle, introduces a competing site of reactivity that can lead to undesired byproducts under typical palladium-catalyzed coupling conditions. This guide will address these challenges head-on, providing you with the insights and methodologies to achieve high-yielding, chemoselective couplings.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of benzaldehyde in my reaction mixture. What is causing this?

A1: The formation of benzaldehyde is a classic example of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3][4] This is a common side reaction for arylboronic acids and their esters, particularly under basic aqueous conditions.[2][4] The stability of boronic esters can be nuanced, and in some cases, hydrolysis to the boronic acid precedes protodeboronation.[2][5]

Q2: My desired product is forming, but I am also isolating a significant amount of the corresponding alcohol. Why is the aldehyde being reduced?

A2: The reduction of the aldehyde to a hydroxymethyl group is a known side reaction in palladium-catalyzed Suzuki cross-coupling reactions.[6][7][8] This can be facilitated by the palladium catalyst in concert with certain reagents, such as the boronic acid or the base.[7] High temperatures and the choice of solvent can also promote this reduction.[6][7]

Q3: What is "homo-coupling" and how can I minimize it?

A3: Homo-coupling refers to a side reaction where two molecules of your starting boronic ester react with each other to form a symmetrical biaryl aldehyde. This is a common byproduct in Suzuki coupling reactions.[9] It can be minimized by carefully controlling the reaction conditions, such as catalyst loading and the rate of addition of reagents.

Q4: Should I protect the aldehyde group before the coupling reaction?

A4: Protecting the aldehyde is a robust strategy to prevent side reactions and improve the yield and purity of your final product.[7] The most common method is the formation of an acetal, which is stable under the basic conditions of most coupling reactions and can be easily removed with mild acid.[7][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Low yield of desired product • Protodeboronation of the boronic ester.• Reduction of the aldehyde to an alcohol.• Homo-coupling of the boronic ester.• Catalyst deactivation.• Use anhydrous solvents and reagents to minimize water content.• Employ weaker bases like K₃PO₄ or Cs₂CO₃.[10]• Lower the reaction temperature.[7]• Protect the aldehyde group as an acetal.[7]• Use bulky, electron-rich phosphine ligands to accelerate reductive elimination.[10]
Significant formation of benzaldehyde • Presence of excess water or protic solvents.• Use of a strong base.• Ensure all reagents and solvents are strictly anhydrous.[10]• Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[10]
Formation of the corresponding biaryl alcohol • High reaction temperature.• Use of protic solvents (e.g., alcohols) which can act as hydride donors.• Certain bases or catalyst systems promoting reduction.• Lower the reaction temperature to the minimum required for conversion.[7]• Use aprotic solvents like 1,4-dioxane, toluene, or DME.[7]• Consider protecting the aldehyde group.[7]
Presence of symmetrical biaryl aldehyde (homo-coupling) • Slow oxidative addition or transmetalation relative to homo-coupling.• Optimize catalyst and ligand choice. Bulky, electron-rich ligands can be beneficial.• Control the stoichiometry and addition rate of reagents carefully.
Formation of a complex mixture of byproducts • Multiple side reactions occurring simultaneously.• The most reliable solution is to protect the aldehyde group as an acetal to eliminate one major reaction pathway.[7]

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reaction pathways.

Suzuki_Miyaura_Cycle cluster_cycle Desired Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OR)₂) ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Protodeboronation Protodeboronation Start->Protodeboronation H₂O, Base HomoCoupling Homo-coupling Start->HomoCoupling Pd(0) DesiredProduct Biaryl Aldehyde Coupling->DesiredProduct Reduction Aldehyde Reduction DesiredProduct->Reduction [H] source Benzaldehyde Benzaldehyde Protodeboronation->Benzaldehyde Alcohol Biaryl Alcohol Reduction->Alcohol SymmetricalBiaryl Symmetrical Biaryl Aldehyde HomoCoupling->SymmetricalBiaryl

Caption: Competing side reaction pathways for this compound.

Recommended Protocol: Suzuki-Miyaura Coupling with Aldehyde Protection

This protocol details a robust method for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating an acetal protection step to minimize side reactions involving the aldehyde functionality.

Part 1: Acetal Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected aldehyde, which can often be used in the next step without further purification.

Part 2: Suzuki-Miyaura Coupling

  • In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the protected aldehyde (1.0 eq), the aryl bromide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Add a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the coupled, protected product.

Part 3: Deprotection of the Acetal

  • Dissolve the purified, protected product in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the deprotection is complete.

  • Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final biaryl aldehyde.

References

Technical Support Center: Purification of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a cyclic neopentyl glycol boronic ester of 4-formylphenylboronic acid, is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While its synthesis is relatively straightforward, its purification by conventional silica gel column chromatography presents significant challenges that can lead to low yields, product degradation, and inconsistent results.

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. It is structured to address specific experimental issues with a focus on the underlying chemical principles to empower users to optimize their purification protocols.

Troubleshooting Guide

This section addresses the most common and critical problems encountered during the column chromatography of this compound and related aryl boronic esters.

Issue 1: Low or No Recovery of the Product from the Column

Q: I've loaded my crude product onto a standard silica gel column, but I'm recovering very little of my target compound. TLC analysis of the column fractions shows the product is either not moving from the baseline or is producing a long smear. What is causing this product loss?

A: This is a classic problem when purifying boronic esters on silica gel. The issue stems from two primary mechanisms:

  • Strong Adsorption: The boron atom in the dioxaborinane ring is Lewis acidic. It can form a strong dative bond with the Lewis basic silanol groups (Si-OH) that populate the surface of standard silica gel. This interaction causes the molecule to irreversibly adsorb to the stationary phase, preventing its elution.[1]

  • On-Column Hydrolysis: Standard silica gel is slightly acidic and can hold residual water. These conditions can catalyze the hydrolysis of the boronic ester back to the highly polar 4-formylphenylboronic acid.[1][2] Boronic acids are notoriously difficult to elute from silica with common organic solvents and will remain at the origin, leading to apparent product loss.[3]

Solutions & Protocol Recommendations:

  • Method 1: Deactivate the Silica Gel with a Base.

    • Rationale: Capping the acidic silanol groups minimizes their ability to interact with the Lewis acidic boron center. Adding a small amount of a non-nucleophilic base to the eluent is a highly effective strategy.[1]

    • Protocol:

      • Prepare your chosen eluent (e.g., a mixture of Ethyl Acetate/Hexanes).

      • Add 0.5-1% triethylamine (NEt₃) to the eluent mixture.

      • Use this base-modified eluent to slurry-pack the column and as the mobile phase for the entire purification. This neutralizes the silica surface in situ.

  • Method 2: Use Boric Acid-Treated Silica Gel.

    • Rationale: Pre-treating the silica gel with boric acid has been shown to suppress the over-adsorption of boronic esters, leading to significantly improved recovery and chromatographic behavior.[4] This method is effective at reducing the Lewis basicity of the silica surface.[4]

    • Protocol: A simple method for preparing boric acid-impregnated silica gel is described in the literature, often involving the slurry of silica gel in a solution of boric acid followed by solvent removal.[5][6]

  • Method 3: Switch to a Different Stationary Phase.

    • Rationale: If strong adsorption persists, an alternative stationary phase with different surface properties is recommended.

    • Recommendation: Neutral alumina can be an excellent substitute for silica gel when purifying less polar boronic esters.[1][7] Its surface is not populated with acidic silanol groups, thus mitigating the primary cause of product loss. Ensure you use neutral, not basic or acidic, alumina to avoid other potential side reactions.

Issue 2: Product is Contaminated with 4-Formylphenylboronic Acid After Purification

Q: My NMR analysis of the "purified" product shows a significant amount of the corresponding boronic acid, even though it wasn't present in the crude mixture. How can I prevent the ester from hydrolyzing during chromatography?

A: The presence of 4-formylphenylboronic acid in your final fractions is a clear indication of on-column hydrolysis. Boronic esters, while more stable than free boronic acids, are still susceptible to cleavage in the presence of water, particularly under acidic or basic conditions.[1][8]

Solutions & Protocol Recommendations:

  • 1. Rigorous Anhydrous Technique:

    • Rationale: Water is the key reactant for hydrolysis. Minimizing its presence is critical.

    • Protocol:

      • Use freshly distilled, anhydrous solvents for your eluent.

      • Ensure all glassware (column, flasks) is oven- or flame-dried before use.

      • If the compound is particularly sensitive, pack and run the column under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • 2. Minimize Residence Time on the Column:

    • Rationale: The longer the compound is in contact with the silica gel, the greater the opportunity for hydrolysis.

    • Protocol:

      • Use flash column chromatography rather than gravity chromatography. The increased flow rate significantly reduces the run time.

      • Do not leave the column to stand overnight. Prepare, run, and process the fractions on the same day.

      • Use a shorter, wider column rather than a long, thin one to reduce the path length and overall run time.[5]

  • 3. Avoid Protic Solvents:

    • Rationale: Protic solvents like methanol or ethanol can facilitate hydrolysis.

    • Protocol: Avoid using alcohols as a polar component in your eluent if possible. If high polarity is required, consider alternatives like acetone or MTBE, but be aware that methanol/DCM is a common system for polar compounds.[7][9] If methanol must be used, keep its concentration low (<5%) and ensure the use of base-deactivated silica as described in Issue 1.

Experimental Workflow & Data

Column Chromatography Workflow

The following diagram outlines the logical steps for a successful purification, incorporating the troubleshooting advice discussed above.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution cluster_analysis Phase 3: Analysis & Isolation tlc 1. TLC Analysis (Determine Rf in multiple solvent systems) solvent 2. Select & Prepare Eluent (e.g., EtOAc/Hexane + 1% NEt3) tlc->solvent silica 3. Prepare Stationary Phase (Slurry pack with modified eluent) solvent->silica load 4. Load Sample (Dry loading preferred) silica->load elute 5. Run Flash Chromatography (Apply positive pressure) load->elute collect 6. Collect Fractions (In labeled test tubes) elute->collect tlc_fractions 7. Analyze Fractions via TLC (Spot every 2-3 fractions) collect->tlc_fractions pool 8. Pool Pure Fractions tlc_fractions->pool evap 9. Evaporate Solvent (Rotary Evaporation) pool->evap characterize 10. Characterize Product (NMR, MS) evap->characterize

Caption: Workflow for the purification of this compound.

Recommended Starting Conditions

This table provides empirically derived starting points for developing a purification method. The optimal system for your specific crude material may vary.

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice, but requires deactivation for best results.
Stationary Phase Alt. Neutral Alumina (Activity I)A good alternative if hydrolysis or adsorption on silica is severe.[1][7]
TLC Eluent System 10-40% Ethyl Acetate in HexanesA common starting point for moderately polar compounds.[9]
Target TLC Rf 0.25 - 0.35An Rf in this range on TLC typically translates to good separation on a column.
Column Eluent Mod. Add 0.5-1% Triethylamine (NEt₃)Crucial for neutralizing silica and preventing product loss.[1]
Sample Loading Dry LoadingAdsorb the crude product onto a small amount of silica gel. This often gives sharper bands than wet (solution) loading.
Visualization UV light (254 nm) & StainsThe compound is UV active due to the benzaldehyde moiety. For non-UV active impurities, stains like p-anisaldehyde (for aldehydes/nucleophiles) or potassium permanganate can be used.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the boronic acid to make purification easier? A: Yes. While the neopentyl glycol ester is common, other protecting groups offer different stability profiles. Pinacol (pin) esters are the most popular and behave very similarly during chromatography.[6] For enhanced stability, N-methyliminodiacetic acid (MIDA) boronates or 1,8-diaminonaphthalene (dan) boronamides are exceptionally robust to silica gel chromatography, but their installation and subsequent deprotection require additional synthetic steps.[3][6]

Q2: How do I properly perform TLC to select a solvent system? A: Spot your crude mixture on a TLC plate. Develop the plate in a sealed chamber with a pre-selected solvent system (e.g., 20% EtOAc/Hexane). Visualize under UV light. Your goal is to find a solvent system where the desired product has an Rf value of ~0.3 and is well-separated from all major impurities. Test several solvent ratios to find the optimal conditions before committing to the large scale of a column.

Q3: Is recrystallization a viable alternative to column chromatography for this compound? A: Recrystallization can be an excellent and highly efficient purification method if your compound is a solid and the impurities have different solubility profiles.[7] If your crude product is >90% pure, a simple recrystallization from a suitable solvent system (e.g., Hexanes/Ethyl Acetate or Toluene) might be sufficient to remove minor impurities and is often faster and more scalable than chromatography.

Q4: My compound is not UV active. How can I see it on the TLC plate? A: While this compound is UV active, related alkyl boronic esters may not be. In such cases, you must use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with most organic compounds. Alternatively, an iodine chamber (exposing the plate to iodine vapor) can be used to visualize many compounds as temporary brown spots.[5]

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides advanced troubleshooting and optimization strategies for reactions involving 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a stable neopentyl glycol boronate ester. While using such stable surrogates can prevent common side reactions like protodeboronation, optimizing the catalyst loading is paramount for achieving cost-effective, scalable, and high-purity syntheses.[2][3] This document, structured in a question-and-answer format, addresses specific challenges researchers face, moving from foundational questions to advanced troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading so critical for my cross-coupling reaction?

A: Catalyst loading directly impacts three key areas of your synthesis:

  • Cost and Sustainability: Palladium catalysts are expensive. Reducing the catalyst loading, even by a fraction of a mole percent, can lead to significant cost savings, especially on a large scale. This aligns with principles of green chemistry by minimizing heavy metal waste.[4][5]

  • Product Purity: While higher catalyst loading might drive a reaction to completion faster, it can also increase the rate of side reactions, such as the homocoupling of your boronate ester.[6] Furthermore, it increases the burden of removing residual palladium from your final product, a critical regulatory requirement in pharmaceutical development.[3]

  • Reaction Kinetics and Catalyst Stability: Every catalytic system has a finite lifetime. An excessively low loading may lead to incomplete conversion if the catalyst decomposes before the reaction is finished. Conversely, an overly high concentration can sometimes lead to the formation of inactive palladium nanoparticles (palladium black), effectively removing the catalyst from the active cycle.[7] The goal is to find the "sweet spot" where the reaction proceeds efficiently with minimal catalyst excess.

Q2: What is a sensible starting catalyst loading for a new reaction with this compound?

A: For initial screening experiments with a new aryl halide partner, a palladium loading in the range of 1-3 mol% is a pragmatic starting point.[8] This concentration is typically high enough to ensure a detectable level of product formation, confirming the viability of the catalytic system, without being excessively wasteful. For subsequent optimization, the goal is often to reduce this loading significantly, with loadings as low as 0.0001 mol% being achievable in highly efficient systems.[9]

ApplicationTypical Pd Loading (mol%)Rationale
Initial Screening 1.0 - 3.0Ensures reaction viability and provides a baseline for optimization.
Process Optimization 0.1 - 1.0Balancing reaction rate, yield, and cost for scale-up.
Large-Scale Production < 0.1Minimizes cost and residual metal contamination in the final product.[10]
Q3: My reaction with this compound is giving low to no yield. Should I just increase the catalyst loading?

A: Not necessarily. While insufficient catalyst is a possible cause, blindly increasing the loading is an inefficient troubleshooting strategy. A failed reaction is more often a symptom of a suboptimal catalytic system or poor reaction setup. Before increasing catalyst, you must first verify other critical parameters.

Causality Checklist Before Adjusting Catalyst Loading:

  • Inert Atmosphere: The Suzuki-Miyaura catalytic cycle involves sensitive Pd(0) species that are readily oxidized by oxygen.[6][11] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[11] Oxygen promotes the undesirable homocoupling of the boronic ester.[12]

  • Ligand Choice: The aldehyde group on your substrate is moderately electron-withdrawing. For coupling with electron-rich or sterically hindered aryl halides, a standard ligand like triphenylphosphine (PPh₃) may be insufficient to promote the rate-limiting oxidative addition step.[11] Consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which are designed to accelerate this step and are the industry standard for challenging couplings.[9][13]

  • Base and Solvent System: The base is crucial for activating the boronate ester for transmetalation.[14][15] A base like potassium phosphate (K₃PO₄) is often effective. The solvent (e.g., dioxane, THF, toluene, often with some water) must be anhydrous and high-purity to prevent side reactions.[6][11]

  • Reagent Integrity: While the 1,3,2-Dioxaborinan-2-yl group enhances stability compared to the free boronic acid, ensure your reagent has not degraded during storage.[2] Also, confirm the purity and integrity of your aryl halide coupling partner.

Troubleshooting Guide: Common Scenarios

Scenario 1: The reaction is clean but stalls at 50-70% conversion.
  • Question: I am seeing product formation, but the reaction stops before the limiting reagent is fully consumed. What is happening?

  • Answer: This often points to catalyst deactivation. The active Pd(0) species has a limited lifetime at elevated temperatures.

    • Potential Cause 1: Catalyst Decomposition.

      • Solution: Instead of increasing the initial loading, consider a lower reaction temperature over a longer period. Alternatively, for particularly precious substrates, a second charge of the catalyst can be added midway through the reaction. Using a more robust, well-defined pre-catalyst (e.g., a Buchwald palladacycle) can also lead to more consistent performance and longevity compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[8][13]

    • Potential Cause 2: Ligand Degradation.

      • Solution: Phosphine-based ligands can be susceptible to oxidation or other degradation pathways. Ensure you are using a sufficient ligand-to-palladium ratio (typically ranging from 1:1 to 2:1, depending on the ligand and pre-catalyst). In some cases, a slight excess of the ligand can improve catalyst stability.[16]

Scenario 2: My main impurity is the homocoupled dimer of my boronate ester.
  • Question: I am forming significant amounts of 4,4'-diformylbiphenyl. How do I suppress this side reaction?

  • Answer: Homocoupling is a classic side reaction in Suzuki couplings, and it is almost always linked to the presence of oxygen or an overly active/concentrated catalyst system.[12][17]

    • Potential Cause 1: Oxygen in the Reaction.

      • Solution: This is the most common cause. Improve your degassing procedure. Use a freeze-pump-thaw technique for solvents (3-4 cycles) or, at a minimum, sparge the solvent with argon for 30-60 minutes. Ensure all glassware is oven-dried and assembled hot under a positive flow of inert gas.[6][12]

    • Potential Cause 2: High Catalyst Loading.

      • Solution: An excessively high concentration of Pd(0) can promote this side reaction.[6] This is a situation where decreasing the catalyst loading can actually improve the purity and yield of the desired product. Try reducing the loading by 50% as a first step.

    • Potential Cause 3: Delayed Addition.

      • Solution: A helpful technique is to pre-heat the mixture of the aryl halide, base, and catalyst before adding the boronate ester.[12] This ensures the oxidative addition occurs promptly, minimizing the time the boronate ester is exposed to the Pd(0) catalyst in the absence of its coupling partner.

Systematic Protocol for Catalyst Loading Optimization

This protocol provides a structured workflow for efficiently identifying the optimal catalyst loading for your specific coupling partners. It is designed to be run in parallel in a multi-well plate or a series of sealed vials.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Optimization A Define Substrates: - Aryl Halide (1.0 eq) - Boronate Ester (1.2-1.5 eq) B Select Initial Conditions: - Ligand (e.g., SPhos) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) A->B C Prepare Stock Solutions: - Pd Precatalyst - Ligand - Starting Materials B->C D Set Up Array of Vials (e.g., 5 mol%, 2%, 1%, 0.5%, 0.1%) C->D E Run Reactions in Parallel (e.g., 100 °C, 12h) D->E F Analyze by LC-MS/GC-MS (Conversion & Purity) E->F G Identify Optimal Range (Lowest loading with >95% conv.) F->G H Refine Loading (e.g., 0.4%, 0.3%, 0.2%) G->H I Confirm & Scale-Up H->I

Caption: Workflow for systematic catalyst loading optimization.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Aryl Halide Stock: Prepare a 0.5 M solution of your aryl halide (the limiting reagent) in the chosen degassed solvent.

    • Boronate Ester Stock: Prepare a 0.6 M solution of this compound (1.2 equivalents) in the same degassed solvent.

    • Catalyst/Ligand Stock: Prepare a stock solution of the palladium pre-catalyst and ligand. For example, to target a 2 mol% loading in a 0.2 mL final reaction volume (0.1 mmol scale), you could make a solution containing 0.01 M Pd pre-catalyst and 0.02 M ligand (for a 1:2 Pd:L ratio).

  • Reaction Array Setup (in a glovebox or under inert gas):

    • To a series of 8 labeled reaction vials, add the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

    • Using a micropipette, add the required volume of the catalyst/ligand stock solution to each vial to achieve the target mol% loadings (see table below).

    • Add 200 µL of the Aryl Halide Stock (0.1 mmol, 1.0 eq) to each vial.

    • Add 200 µL of the Boronate Ester Stock (0.12 mmol, 1.2 eq) to each vial.

    • Add additional degassed solvent to bring the final volume of each reaction to a consistent total (e.g., 1.0 mL, for a final concentration of 0.1 M).

  • Execution and Analysis:

    • Seal the vials tightly with screw caps containing PTFE septa.

    • Place the array in a pre-heated aluminum heating block on a magnetic stirrer plate.

    • Run the reactions at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

    • After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the % conversion of the aryl halide and the purity profile of the product.

Example Catalyst Screening Table (0.1 mmol scale)
VialPd Pre-catalyst (mol%)Vol. of 0.01M Pd Stock (µL)Ligand (mol%)Vol. of 0.02M Ligand Stock (µL)
15.05010.050
22.0204.020
31.0102.010
40.551.05
50.220.42
60.110.21
70.050.50.10.5
80 (Control)000

Note: For very low loadings, it may be necessary to use more dilute stock solutions to allow for accurate pipetting.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is often the rate-determining step, especially for unreactive halides like aryl chlorides.[11] Bulky, electron-rich ligands accelerate this step.[9]

  • Transmetalation: The organic group from the activated boronate ester is transferred to the palladium center, displacing the halide. The base is critical for forming the reactive "ate" complex of the boron reagent.[15]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

By systematically addressing each component of the reaction, from the integrity of the reagents to the specific parameters of the catalytic system, researchers can overcome common challenges and develop highly efficient, robust, and scalable cross-coupling protocols.

References

Technical Support Center: Purification of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of boron-containing impurities from the products of reactions involving 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde. This reagent is a valuable building block, often used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a formylphenyl moiety.[1][2] However, residual boron species can complicate product isolation, impact purity, and interfere with downstream applications. This guide is structured to address the most common challenges encountered in the lab.

Understanding the Challenge: The Nature of Boron Impurities

The primary challenge in purifying reaction products derived from this compound stems from the stability of the boronic ester and its potential byproducts. The 1,3-propanediol (neopentyl glycol) protecting group is relatively stable, but under certain reaction or workup conditions (e.g., presence of water and acid/base), it can hydrolyze to form 4-formylphenylboronic acid.

Common Boron-Containing Impurities Include:

  • Unreacted Starting Material: this compound.

  • Hydrolyzed Starting Material: 4-Formylphenylboronic acid.

  • Homocoupled Byproducts: Biphenyls formed from the coupling of two boronic acid/ester molecules.[3]

  • Boroxines: Anhydrides formed from the dehydration of boronic acids, which exist in equilibrium with the boronic acid form.

These impurities are often polar and can exhibit problematic behavior during purification, such as streaking during column chromatography or causing emulsions during extractive workups.[4][5]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a baseline spot that streaks, and my NMR has broad, unidentifiable signals. What is this?

A: This is a classic sign of a free boronic acid impurity. Boronic acids are polar and can interact strongly with the silica gel on a TLC plate, causing streaking. In ¹H NMR, the B-OH protons can appear as very broad signals, and their presence can also broaden other nearby peaks. The boronic acid is likely formed from the hydrolysis of the dioxaborinane ester during the reaction or aqueous workup.

Q2: Why is my product co-eluting with impurities during silica gel chromatography?

A: Boronic esters, while generally less polar than free boronic acids, can still be challenging to separate from products of similar polarity.[6] A more significant issue is the partial hydrolysis of the ester on the silica gel itself, which is weakly acidic. This in-situ generation of boronic acid leads to tailing and poor separation.[7][8]

Q3: I'm getting a persistent emulsion during my aqueous workup. How can I break it?

A: Emulsions in this context are often stabilized by polar, amphiphilic boron species at the organic-aqueous interface. To break the emulsion, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.

Q4: Can I avoid these impurities in the first place?

A: While complete prevention is difficult, you can minimize impurity formation. Using anhydrous solvents and reagents for your reaction (e.g., in a Suzuki coupling) will reduce the chance of premature hydrolysis.[9] Also, carefully controlling the stoichiometry—using the boronic ester as the limiting reagent if possible—can prevent having a large excess to remove later.

Purification Protocols & Methodologies

Here are detailed, step-by-step protocols for tackling boron impurity removal. The best method depends on the properties of your desired product (e.g., its stability to acid/base and its polarity).

Decision Workflow for Purification

This diagram outlines a logical approach to selecting a purification strategy based on initial analysis of the crude reaction mixture.

G cluster_0 Initial Analysis cluster_1 Purification Strategy Selection cluster_2 Protocols A Crude Reaction Mixture B Analyze by TLC / LC-MS A->B C Is the product stable to base? (pH > 10) B->C D Is the product significantly non-polar? C->D  No P1 Protocol 1: Aqueous Base Wash C->P1  Yes E Are standard methods failing? D->E  No P4 Protocol 4: Recrystallization / Trituration D->P4  Yes P2 Protocol 2: Boron-Specific Extraction E->P2  Yes P3 Protocol 3: Optimized Chromatography E->P3  No

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Basic Aqueous Wash (For Base-Stable Products)

Principle: Boronic acids are weakly acidic. A wash with a basic solution (pH > 10) will deprotonate the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.[10][11]

Steps:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M NaOH or 1 M K₂CO₃ solution. Start with one wash, then check the organic layer by TLC. Repeat if necessary.

  • To remove any remaining base, wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Causality: The equilibrium B(OH)₂ + OH⁻ ⇌ B(OH)₃⁻ is driven to the right at high pH, rendering the boron species highly polar and water-soluble.

Protocol 2: Boron-Specific Extractive Workup with a Diol Scavenger

Principle: Polyols with a cis-1,2-diol or 1,3-diol configuration can form stable, five- or six-membered cyclic esters with boronic acids. These complexes are often more polar and easily removed via aqueous extraction. Sorbitol is a common and effective choice.[12]

Steps:

  • Dissolve the crude product in an organic solvent.

  • Wash the organic layer with an aqueous solution of a diol scavenger (e.g., a 10% w/v solution of D-sorbitol in 1 M NaOH).

  • The boronic acid will complex with the sorbitol and be extracted into the basic aqueous layer.

  • Separate the layers and wash the organic phase with brine.

  • Dry and concentrate the organic layer.

Caption: Chelation of boronic acid with a diol scavenger for extraction.

Protocol 3: Optimized Flash Column Chromatography

Principle: Standard silica gel can cause issues, but its properties can be modified to improve the separation of boronic esters and prevent their degradation.[7][13][14]

Method A: Boric Acid Impregnated Silica Gel

  • Rationale: Saturating the silica gel with boric acid can suppress the over-adsorption and decomposition of boronic esters on the column, leading to better recovery and separation.[7][13][14]

  • Preparation: Prepare a slurry of silica gel in a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol). Remove the solvent by filtration and dry the silica gel in vacuo. Pack the column with this modified silica.

  • Elution: Use a standard non-polar/polar eluent system (e.g., hexanes/ethyl acetate).

Method B: Using a Mobile Phase Modifier

  • Rationale: Adding a small amount of a modifier can improve chromatography. A tiny amount of acetic acid can help elute stubborn boronic acids, while a base like triethylamine can deactivate the acidic silica surface. The choice depends on the stability of your product.

  • Procedure: Add 0.1-1% of the modifier (e.g., triethylamine or acetic acid) to your chosen eluent system.

Protocol 4: Recrystallization or Trituration

Principle: If your desired product is a solid and has significantly different solubility properties from the boron impurities, crystallization can be a highly effective method for achieving high purity.[15][16][17]

Steps for Recrystallization:

  • Choose a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include hexanes/ethyl acetate, toluene, or ethanol/water mixtures.[15][17]

  • Dissolve the crude material in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals.

Steps for Trituration:

  • If the impurities are much more soluble than your solid product, suspend the crude solid in a solvent that will dissolve the impurities but not the product.

  • Stir or sonicate the slurry for 15-30 minutes.

  • Collect the purified solid by vacuum filtration and wash with fresh, cold solvent.

Data Summary Table

Purification MethodPrinciple of Boron RemovalProsConsBest For...
Aqueous Base Wash Forms water-soluble boronate saltFast, simple, inexpensiveProduct must be base-stable; can cause emulsionsRemoving free boronic acid from non-acidic, base-stable products.
Diol Scavenger Extraction Forms highly polar boronate-diol complexHighly specific for boron; very effectiveRequires an additional reagent (e.g., sorbitol)Complex mixtures where chromatography is difficult.
Modified Chromatography Suppresses silica-boron interactionsHigh resolution for complex mixturesMore complex setup; may require screening modifiersPurifying boronic ester products that are sensitive or difficult to separate.
Recrystallization/Trituration Differential solubilityCan yield very high purity; scalableOnly works for solid products; potential for yield lossCrystalline final products where impurities are significantly more soluble.[16]

References

Technical Support Center: Managing Homocoupling of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the homocoupling of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your Suzuki-Miyaura cross-coupling reactions.

Introduction: The Challenge of Homocoupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This compound is a valuable building block in this regard, offering a stable boronic ester for coupling. However, a common and often frustrating side reaction is the palladium-mediated homocoupling of this boronic ester, leading to the formation of 4,4'-diformylbiphenyl as a significant impurity. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.

This guide provides a comprehensive overview of the causes of homocoupling and presents field-proven strategies to minimize its formation, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I am observing a significant amount of 4,4'-diformylbiphenyl in my reaction mixture. What are the primary causes and how can I mitigate this?

Answer:

The formation of a homocoupling byproduct is a clear indication that the catalytic cycle is being diverted from the desired cross-coupling pathway. The primary culprits are typically the presence of oxygen and the nature of the palladium catalyst and reaction conditions.

Primary Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and their esters.[1][2] The mechanism can involve the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then react with the boronic ester to form the homocoupled product.[1]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction itself should be conducted under a positive pressure of an inert atmosphere. For highly sensitive reactions, employing the "freeze-pump-thaw" method for solvent degassing is recommended.

  • Palladium Catalyst Choice: The choice of palladium precursor and ligands significantly influences the propensity for homocoupling.

    • Solution:

      • Catalyst Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂, as the latter can directly participate in oxidative homocoupling.[1] If using a Pd(II) source, the in-situ reduction to Pd(0) needs to be efficient to minimize side reactions.

      • Ligands: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step of the cross-coupling cycle over the pathways leading to homocoupling. Ligands such as SPhos are known to be effective in suppressing homocoupling with challenging substrates.[3]

  • Role of the Base: The base is essential for the transmetalation step in the Suzuki-Miyaura reaction.[4][5] However, an inappropriate choice or amount of base can sometimes exacerbate homocoupling. The base converts the boronic acid/ester into a more nucleophilic borate species, making it more reactive towards the palladium complex.[6][7]

    • Solution: A careful screening of bases is recommended. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. The stoichiometry of the base is also crucial; using a large excess should be avoided.

  • Addition of a Mild Reducing Agent: The presence of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing oxidative homocoupling pathways.

    • Solution: The addition of potassium formate has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[1]

Question 2: My attempts to remove the 4,4'-diformylbiphenyl byproduct via column chromatography are proving difficult. Are there more effective purification strategies?

Answer:

The similar polarity of the desired cross-coupled product and the 4,4'-diformylbiphenyl homocoupling byproduct can indeed make chromatographic separation challenging.[8]

Effective Purification Strategies:

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification. The different crystal packing abilities of the desired product and the symmetrical homocoupled byproduct can be exploited. A solvent screen to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution, is key.

  • Preparative HPLC: For high-purity requirements, especially in drug development, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Although more resource-intensive, it offers superior separation capabilities.

  • Selective Derivatization: In some cases, a selective chemical transformation of either the product or the impurity can facilitate separation. For instance, if the desired product has a functional group amenable to protection/deprotection that the homocoupling product lacks, this can be used to alter its polarity for easier separation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of homocoupling in Suzuki-Miyaura reactions?

A1: Homocoupling of boronic acids or esters can proceed through several pathways. A common mechanism involves the reaction of two molecules of the organoboron compound with a Pd(II) species, leading to the formation of the symmetrical biaryl and Pd(0).[1] This is often promoted by the presence of an oxidant, such as oxygen. The general catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[9] Homocoupling represents a competing reaction pathway that can occur at different stages of this cycle.

Q2: Are there alternative boronic acid protecting groups that are less prone to homocoupling than the 1,3-dioxaborinane group?

A2: Yes, the choice of the boronic acid protecting group can influence the reaction outcome. Pinacol esters (derived from pinacol) are widely used and are generally stable. MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable, crystalline solids that can be used in a controlled manner, potentially reducing side reactions like homocoupling. The choice often depends on the specific substrates and reaction conditions.

Q3: How can I analytically detect and quantify the extent of homocoupling?

A3: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for non-volatile or thermally sensitive compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the homocoupling byproduct by comparing the integration of characteristic peaks.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to suppress the formation of 4,4'-diformylbiphenyl.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • Degassing: Degas the solvent mixture by sparging with Argon or Nitrogen for at least 30 minutes.

  • Reaction Setup: To a Schlenk flask under a positive pressure of Argon, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent mixture to the flask via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization to Remove 4,4'-diformylbiphenyl

Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the 4,4'-diformylbiphenyl byproduct remains soluble.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the desired product.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Summary of Key Reaction Parameters

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated homocoupling.[1][2]
Solvents Thoroughly degassedRemoves dissolved oxygen.
Palladium Source Pd(0) (e.g., Pd(PPh₃)₄)Avoids direct reaction of Pd(II) with the boronic ester.[1]
Ligands Bulky, electron-rich phosphines (e.g., SPhos)Promotes reductive elimination of the desired product.[3]
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃) in appropriate stoichiometryActivates the boronic ester for transmetalation without promoting side reactions.[6][7]
Additives Mild reducing agents (e.g., potassium formate)Maintains the catalyst in the active Pd(0) state.[1]

Visualizations

Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Pd(II) Pd(0)->Pd(II) O2 Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Homocoupling Homocoupling Pd(II)->Homocoupling 2 x Ar'-B(OR)2 Homocoupling->Pd(0) Ar'-Ar'

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Diagram 2: Troubleshooting Workflow for High Homocoupling

G start High Homocoupling Detected degas Improve Degassing (Sparge/Freeze-Pump-Thaw) start->degas catalyst Change Pd Source/Ligand (e.g., Pd(0), bulky ligand) degas->catalyst If still high base Screen Bases (e.g., K2CO3, Cs2CO3) catalyst->base If still high additive Add Mild Reducing Agent (e.g., Potassium Formate) base->additive If still high end Homocoupling Minimized additive->end

Caption: A systematic workflow for troubleshooting homocoupling.

References

Technical Support Center: Temperature Optimization for Reactions Involving 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning temperature optimization for chemical reactions involving 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde. The content is structured to address specific experimental challenges and provide scientifically grounded solutions.

I. Troubleshooting Guide: A Proactive Approach to Temperature-Related Issues

This section is designed to help you diagnose and resolve common problems encountered during reactions with this compound where temperature is a critical parameter.

Question 1: My Suzuki-Miyaura cross-coupling reaction is showing low yield. Could the reaction temperature be the culprit?

Answer:

Yes, suboptimal temperature is a frequent cause of low yields in Suzuki-Miyaura reactions. The ideal temperature creates a delicate balance between activating the catalyst and preventing the degradation of reactants. Here’s a systematic approach to troubleshooting:

  • Initial Temperature Too Low: The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is temperature-dependent.[1] If the temperature is too low, the reaction may be sluggish or stall completely.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Many Suzuki-Miyaura couplings proceed efficiently between 80-110 °C.[1] For less reactive aryl chlorides, temperatures at the higher end of this range may be necessary.[2]

  • Temperature Too High: Excessive heat can lead to several undesirable side reactions:

    • Protodeboronation: This is a major decomposition pathway for boronic acid derivatives, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is particularly problematic with electron-deficient arylboronic esters like this compound.[2]

    • Catalyst Decomposition: Palladium catalysts can degrade at high temperatures, leading to the formation of inactive palladium black.[5]

    • Homocoupling: Side reactions involving the coupling of two boronic ester molecules can become more prevalent at elevated temperatures.[6]

    • Solution: If you suspect thermal degradation, try lowering the reaction temperature. Consider using a more active catalyst system that allows for efficient coupling at a lower temperature.

  • Solvent Choice and Reflux Temperature: The boiling point of your solvent dictates the maximum reaction temperature under standard reflux conditions. Ensure your chosen solvent's boiling point is appropriate for the desired reaction temperature. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF.[6]

Question 2: I am observing significant side product formation. How can I use temperature to improve the selectivity of my reaction?

Answer:

Temperature control is a powerful tool for enhancing reaction selectivity. The formation of byproducts often has a different activation energy than the desired reaction, allowing for optimization through temperature adjustments.

  • Minimizing Protodeboronation: As mentioned, this is a common side reaction. Lowering the temperature can significantly reduce the rate of protodeboronation.[2]

  • Controlling Regioselectivity: In cases where a substrate has multiple reactive sites, temperature can influence which site reacts preferentially. A lower temperature may favor the thermodynamically more stable product, while a higher temperature might favor the kinetically controlled product.

Question 3: My reaction appears to have stalled. How can I determine if this is a temperature-related issue?

Answer:

A stalled reaction can be frustrating, but a systematic approach can help identify the cause.

  • Reaction Monitoring: Use techniques like TLC, LC-MS, or GC-MS to monitor the consumption of starting materials and the formation of the product over time. If the reaction proceeds initially and then stops, it could indicate catalyst deactivation or reactant decomposition, both of which can be temperature-related.

  • Gentle Heating: If the reaction is being run at room temperature or a slightly elevated temperature, a modest increase in heat may be sufficient to overcome the activation energy barrier.

  • Check for Reagent Degradation: If you suspect high temperatures are causing degradation, obtain a sample from the reaction mixture and analyze it to confirm the presence of your starting materials. The absence of starting materials, coupled with low product yield, points towards decomposition.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound, with a focus on temperature optimization.

Question 1: What is the recommended temperature range for Suzuki-Miyaura reactions using this compound?

Answer:

While the optimal temperature is substrate-dependent, a general starting point for Suzuki-Miyaura reactions with this compound is between 80 °C and 100 °C .[7][8] It is often beneficial to start at the lower end of this range and gradually increase the temperature if the reaction is slow.[7]

Question 2: How does the stability of the 1,3,2-dioxaborinane protecting group compare to other boronic esters at different temperatures?

Answer:

The 1,3,2-dioxaborinane group is a cyclic boronic ester. Boronic esters are generally more stable than their corresponding boronic acids, particularly towards protodeboronation.[2][4] The six-membered ring of the 1,3,2-dioxaborinane offers good stability. However, like all boronic esters, it is susceptible to hydrolysis, especially under acidic or basic conditions, a process that can be accelerated by heat.[9][10] The stability of boronic esters is a key consideration, and while they are more robust than boronic acids, they are not indestructible, and high temperatures should be approached with caution.[11]

Question 3: Can microwave heating be used for reactions involving this compound?

Answer:

Yes, microwave-assisted synthesis can be a very effective technique for reactions involving this compound. Microwave heating can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[5][12] However, it is crucial to carefully control the temperature to avoid the thermal degradation issues discussed previously. Many modern microwave reactors allow for precise temperature monitoring and control.[5]

Question 4: What are the best practices for setting up a temperature-controlled reaction?

Answer:

Precise temperature control is essential for reproducible results.

  • Use a reliable heating mantle or oil bath with a thermocouple or thermometer to monitor the temperature of the reaction mixture directly.

  • Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel.

  • For reactions below room temperature, use a suitable cooling bath (e.g., ice-water, dry ice-acetone).

  • For reflux conditions, ensure the condenser is properly functioning to prevent solvent loss.

III. Data and Protocols

Table 1: General Temperature Guidelines for Suzuki-Miyaura Reactions
Aryl Halide ReactivityTypical Temperature Range (°C)Notes
Iodoarenes70 - 90Generally the most reactive. Lower temperatures are often sufficient.
Bromoarenes80 - 110The most common coupling partners. Temperature may need optimization based on electronic effects.
Chloroarenes100 - 130Less reactive and often require more forcing conditions and specialized catalyst systems.
Experimental Protocol: Temperature Optimization for a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for optimizing the temperature of a Suzuki-Miyaura reaction.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). Bubble the inert gas through the solution for another 5-10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction Execution: Heat the reaction mixture to the starting temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring and Optimization: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). If the reaction is sluggish after 2-3 hours, increase the temperature by 10 °C and continue monitoring. Repeat this process until the reaction reaches completion or signs of decomposition are observed.

IV. Visualizing the Optimization Process

Diagram 1: Decision-Making Workflow for Temperature Optimization

Temperature_Optimization_Workflow start Start: Low Reaction Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Ensure Catalyst and Ligand Integrity check_reagents->check_catalyst initial_temp Initial Temperature Assessment (e.g., 80°C) check_catalyst->initial_temp monitor_reaction Monitor Reaction Progress (TLC, LC-MS) initial_temp->monitor_reaction increase_temp Increase Temperature (e.g., by 10-20°C) increase_temp->monitor_reaction decrease_temp Decrease Temperature (e.g., by 10-20°C) decrease_temp->monitor_reaction side_products Significant Side Products Observed? monitor_reaction->side_products Progressing stalled Reaction Stalled? monitor_reaction->stalled No Progress complete Reaction Complete monitor_reaction->complete Complete side_products->decrease_temp Yes side_products->complete No stalled->increase_temp Yes optimize_other Optimize Other Parameters (Solvent, Base, Catalyst) stalled->optimize_other No

Caption: A flowchart illustrating the systematic approach to troubleshooting and optimizing reaction temperature.

V. References

References

Technical Support Center: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Instead of a generic protocol, we will address specific, practical challenges you may encounter, providing explanations grounded in chemical principles and field-proven solutions.

The 1,3,2-dioxaborinane moiety serves as a protecting group for the boronic acid, offering different stability and reactivity profiles compared to the more common pinacol esters or the free boronic acid. This guide focuses primarily on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, from initial reaction setup to final product purification.

Category: Reaction Setup & Optimization

Question 1: I am observing a low yield or no reaction in my Suzuki-Miyaura coupling. What are the most common culprits?

Answer: Low yields in Suzuki-Miyaura couplings are a frequent issue stemming from several variables. A systematic troubleshooting approach is the most effective way to identify the root cause.[4]

The primary factors to investigate are:

  • Catalyst Activity: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[5] This reduction can fail if phosphine ligands are already oxidized or if other reaction components inhibit the process. Ensure you are using a fresh, high-quality catalyst and ligand.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to catalyst deactivation. It is crucial to thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.[6]

  • Reagent Quality:

    • Boronic Ester: While the dioxaborinane group offers protection, the reagent can still degrade over time, especially if exposed to moisture, leading to hydrolysis back to the boronic acid and subsequent formation of boroxine anhydrides.[7] Use a freshly opened bottle or a reagent that has been stored properly under inert gas.

    • Base and Solvent: The choice of base is critical and often interdependent with the solvent. For instance, using potassium phosphate (K₃PO₄) in a strictly anhydrous reaction may yield poor results, as a small amount of water is often required for this base to function effectively.[8] Ensure solvents are of appropriate grade (e.g., anhydrous) and that the base is finely powdered for better solubility and reactivity.[8]

Below is a logical workflow to diagnose the problem.

G start Low Yield in Suzuki Coupling reagent_check Verify Reagent Quality (Boronic Ester, Halide, Base, Solvent) start->reagent_check inert_check Check Inert Atmosphere (Degassing Technique, Seal) reagent_check->inert_check Reagents OK reagent_issue Potential Issue: - Degraded Boronic Ester - Wet Solvent - Impure Halide/Base reagent_check->reagent_issue Problem Found catalyst_check Evaluate Catalyst System (Pd Source, Ligand) inert_check->catalyst_check Atmosphere OK inert_issue Potential Issue: - Inadequate Degassing - Leaky Septum/System inert_check->inert_issue Problem Found conditions_check Review Reaction Conditions (Temperature, Time, Concentration) catalyst_check->conditions_check Catalyst OK catalyst_issue Potential Issue: - Degraded Pd Source/Ligand - Incorrect Pd:Ligand Ratio - Inappropriate Ligand Choice catalyst_check->catalyst_issue Problem Found conditions_issue Potential Issue: - Temp too low - Time too short - Too dilute/concentrated conditions_check->conditions_issue Problem Found reagent_sol Solution: - Use fresh reagents - Dry solvent properly - Purify starting materials reagent_issue->reagent_sol inert_sol Solution: - Degas for >20 mins - Use Schlenk techniques - Check all connections inert_issue->inert_sol catalyst_sol Solution: - Use fresh catalyst/ligand - Screen different ligands (e.g., Buchwald ligands) - Optimize Pd:L ratio (e.g., 1:2) catalyst_issue->catalyst_sol conditions_sol Solution: - Increase temperature - Extend reaction time - Adjust concentration conditions_issue->conditions_sol

Diagram 1: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Question 2: I am observing significant amounts of homocoupled biaryl from my boronic ester. How can I suppress this side reaction?

Answer: Homocoupling of the boronic ester (R-B(OR)₂ + R-B(OR)₂ → R-R) is a common byproduct that consumes your starting material and complicates purification.[4][9] This side reaction is often promoted by the presence of oxygen or suboptimal reaction conditions.

Causality & Mitigation Strategies:

  • Mechanism: Homocoupling can be initiated by the oxidative addition of a Pd(0) species to a C-B bond or through other oxygen-dependent pathways.

  • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen. Ensure your degassing procedure is thorough.

  • Controlled Addition: If the problem persists, try adding the boronic ester slowly to the reaction mixture rather than all at once. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway relative to the desired cross-coupling.

  • Re-evaluate Base/Solvent System: The choice of base can influence the rate of homocoupling.[4] Milder bases or different solvent systems may alter the kinetics to favor the cross-coupling pathway. For example, switching from a very strong base to a carbonate-based system might be beneficial.

Parameter Potential Cause for Homocoupling Recommended Action
Atmosphere Presence of residual O₂Degas solvent and reaction mixture thoroughly with N₂ or Ar.
Reagent Addition High initial concentration of boronic esterAdd the boronic ester solution via syringe pump over 30-60 minutes.
Base Selection Base promotes boronic ester degradation/reactivityScreen milder bases (e.g., K₂CO₃, Cs₂CO₃) or non-aqueous conditions.
Catalyst Loading Suboptimal catalyst concentrationEnsure appropriate catalyst loading (typically 1-5 mol %); too much or too little can be problematic.
Table 1: Parameters to adjust for minimizing boronic ester homocoupling.

Question 3: My reaction generates a black precipitate (Palladium black) early on. Is this normal and what should I do?

Answer: The formation of a black precipitate, presumed to be Palladium black, indicates that your Pd(0) catalyst is aggregating and falling out of the solution.[8][9] This is detrimental to your reaction as it removes the active catalyst from the catalytic cycle, often leading to incomplete conversion.

While a slight darkening of the solution is normal, heavy precipitation is a sign of catalyst instability.

Causes and Solutions:

  • Ligand Dissociation: The phosphine ligands stabilize the Pd(0) center. If the temperature is too high or the chosen ligand binds too weakly, the ligands can dissociate, allowing the palladium atoms to aggregate.

    • Solution: Consider using a more sterically bulky and electron-rich ligand (e.g., Buchwald-type biaryl phosphine ligands), which can better stabilize the catalytic species. Alternatively, you may need to lower the reaction temperature.

  • Incorrect Pd:Ligand Ratio: An insufficient amount of ligand relative to the palladium source can leave Pd(0) centers coordinatively unsaturated and prone to aggregation.

    • Solution: Ensure a proper Pd:Ligand ratio. For monodentate ligands like PPh₃, a ratio of 1:2 to 1:4 (Pd:L) is common. For bidentate ligands like dppf, a 1:1 to 1:1.2 ratio is typical.

Category: Work-up & Purification

Question 4: What is the best general procedure for working up a Suzuki-Miyaura reaction to remove boron byproducts?

Answer: Removing boron-containing impurities is one of the most challenging aspects of the work-up. The dioxaborinane ester, unreacted starting material, and its hydrolyzed form (4-formylphenylboronic acid) can be difficult to separate from the desired product.

A multi-step approach is most effective. The goal is to convert all boron species into a highly polar, water-soluble form that can be easily extracted.

G start Reaction Mixture (Product, Pd Catalyst, Boron Species) celite Step 1: Cool & Filter Filter through Celite® or silica plug to remove Pd catalyst. start->celite extract Step 2: Dilute & Extract Dilute filtrate with organic solvent (e.g., EtOAc, DCM). celite->extract base_wash Step 3: Basic Wash Wash with aqueous base (e.g., 1M NaOH) to hydrolyze and extract boronic species. extract->base_wash brine_wash Step 4: Neutralize & Dry Wash with water/brine. Dry organic layer (Na₂SO₄/MgSO₄). base_wash->brine_wash Separates polar boronate salts concentrate Step 5: Concentrate Evaporate solvent to obtain crude product. brine_wash->concentrate purify Step 6: Purify (Column Chromatography, Recrystallization) concentrate->purify

Diagram 2: Decision tree for a robust post-reaction work-up procedure.

Key Rationale:

  • Basic Wash (Step 3): This is the most critical step. Washing with an aqueous base (like NaOH or K₂CO₃) serves two purposes: it hydrolyzes any remaining dioxaborinane ester to the corresponding boronic acid, and it deprotonates the boronic acid to form a highly polar boronate salt. This salt has very high water solubility and will partition into the aqueous layer, effectively removing it from your organic product layer.[10]

  • Methanol Co-evaporation: For stubborn boron residues, after obtaining the crude product, you can dissolve it in a solvent like toluene and then add methanol and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help remove boron as volatile trimethyl borate (B(OMe)₃).[11]

Question 5: I am trying to purify my product using silica gel chromatography, but I'm getting poor separation and/or product decomposition. What am I doing wrong?

Answer: This is a very common problem. Boronic esters, including dioxaborinanes, are often unstable on standard silica gel.[12][13] The acidic nature of silica can catalyze the hydrolysis of the C-B bond (protodeboronation) or cleavage of the ester.

Expert Recommendations:

  • Minimize Contact Time: If you must use silica gel, do not let the compound sit on the column for long. Pack the column, load the sample, and elute immediately. A "flash" chromatography approach is essential.[12]

  • Use Treated Silica: You can neutralize the silica gel by pre-treating it. A common method is to use silica gel that has been slurried with a solvent containing a small amount of triethylamine (~1%), then dried. Alternatively, using silica gel treated with boric acid (B-silica gel) has been shown to suppress the decomposition of some boronic esters, though it may have lower resolving power.[13]

  • Consider Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel for the purification of boronate esters, as it is not acidic.[10]

  • Prioritize Recrystallization: If your product is a solid, recrystallization is often a superior method for purification. It avoids the potential for decomposition on a stationary phase and can be highly effective at removing trace impurities, yielding a product of very high purity.

Section 2: Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative starting point. Optimal conditions (base, solvent, temperature) may vary depending on the specific aryl halide used.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) to the flask.

  • Solvent Addition & Degassing: Add the reaction solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for at least 20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under the inert atmosphere and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Follow the procedure outlined in the work-up decision tree (Diagram 2).

Protocol 2: Specialized Work-up for Boron Impurity Removal
  • Initial Quench: After cooling the reaction to room temperature, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent or ethyl acetate.[14]

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Basic Wash: Wash the organic layer two to three times with a 1M aqueous solution of NaOH. Shake vigorously for 1-2 minutes during each wash. This step is crucial for removing boronic acid species.[10]

  • Neutralization: Wash the organic layer with water, followed by saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 3: Mechanistic Overview

A fundamental understanding of the catalytic cycle is key to effective troubleshooting.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product ar1x Ar¹-X (Organohalide) ar1x->oa_complex ar2b Ar²-B(OR)₂ (Boronic Ester) borate [Ar²-B(OR)₂(OH)]⁻ ar2b->borate base Base (e.g., OH⁻) base->borate borate->trans_complex

Diagram 3: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[1][5]
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X).[1]

  • Transmetalation: The organic group (Ar²) is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic ester to form a more nucleophilic "ate" complex.[1][15]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Objective Comparison of HPLC and Alternative Methods for Robust Quality Control

Introduction: The Critical Role of a Synthetic Workhorse

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a pivotal building block in modern organic synthesis. As a stable boronic ester derivative, it is extensively used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form essential carbon-carbon bonds in the synthesis of complex molecules and active pharmaceutical ingredients (APIs)[1]. The purity of this reagent is not a trivial matter; it directly impacts reaction efficiency, yield, and the impurity profile of the final product. The presence of synthetic byproducts or degradants can introduce unwanted materials into the drug substance, posing a risk to safety and efficacy[2][3].

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will dissect the inherent analytical challenges posed by this molecule, provide a detailed, optimized HPLC protocol, and objectively compare its performance against orthogonal techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Core Analytical Challenge: Hydrolytic Instability

The primary obstacle in the chromatographic analysis of aryl boronic esters is their susceptibility to hydrolysis. Under typical reversed-phase (RP-HPLC) conditions, which employ aqueous mobile phases, the dioxaborinane ring can cleave, converting the ester back to its corresponding, more polar, 4-formylphenylboronic acid[4][5]. This on-column degradation leads to inaccurate purity measurements, manifesting as peak tailing, the appearance of artifact peaks, and an underestimation of the main component's purity[6].

This instability renders certain analytical approaches unsuitable from the outset. For instance, Gas Chromatography is generally not a viable option due to the non-volatile nature of the boronic acid degradant[7][8]. Therefore, the central goal of any chromatographic method development is to minimize or eliminate this on-column hydrolysis to ensure the analytical result reflects the true composition of the sample.

Potential Impurities to Monitor:

  • Starting Materials: 4-Formylphenylboronic acid, 1,3-propanediol.

  • Hydrolysis Product: 4-Formylphenylboronic acid.

  • Oxidation Product: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid.

  • Homocoupling Products: Biphenyl derivatives formed during Suzuki-Miyaura reactions[2].

  • Boroxines: Anhydride trimers of the corresponding boronic acid, which can complicate analysis[4].

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical quality control for its high resolving power and sensitivity. For this compound, a carefully optimized RP-HPLC method is the most effective tool for routine purity analysis.

Causality Behind Experimental Choices: A Self-Validating Protocol

The trustworthiness of an analytical method lies in understanding why specific parameters are chosen. Our protocol is designed to be inherently self-validating by systematically mitigating the risk of on-column degradation.

  • Stationary Phase Selection: The choice of column is the single most critical factor. Silanol groups on the surface of silica-based stationary phases can catalyze the hydrolysis of boronic esters[5].

    • Expertise & Rationale: To counteract this, a column with low residual silanol activity is essential. Modern, end-capped columns or those based on hybrid particle technology are superior. A study by Kumar et al. demonstrated that a Waters XTerra MS C18 column provided excellent results by minimizing on-column hydrolysis compared to columns with higher silanol activity[4][5].

  • Mobile Phase Composition: The mobile phase environment must be non-aggressive towards the boronate ester bond.

    • Expertise & Rationale: While acidic modifiers like formic or acetic acid are common in RP-HPLC to improve peak shape for basic compounds, they can accelerate the hydrolysis of boronic esters. The most successful methods often use a mobile phase of acetonitrile and water with no pH modifier[4]. A gradient elution is typically required to resolve the main peak from both more polar (boronic acid) and less polar (homocoupling) impurities.

  • Sample Preparation and Conditions: Sample integrity must be maintained from preparation to injection.

    • Expertise & Rationale: The sample diluent must be an aprotic solvent to prevent hydrolysis prior to analysis. Acetonitrile is an excellent choice[7]. Furthermore, to slow any potential degradation in the sample vial while waiting in the autosampler queue, the autosampler temperature should be maintained at a low temperature, such as 4°C[4].

  • Detection: The analyte possesses a strong chromophore, simplifying detection.

    • Expertise & Rationale: The benzaldehyde moiety allows for sensitive detection using a UV detector. Wavelengths of 220 nm or 254 nm provide a strong signal for both the analyte and key aromatic impurities[4][9].

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting SamplePrep 1. Sample Preparation Dissolve sample in 100% Acetonitrile SysPrep 2. HPLC System Setup Column: Waters XTerra MS C18 Mobile Phase: ACN/H2O Gradient (No Acid Modifier) Autosampler: 4°C SST 3. System Suitability Test Inject standard, verify resolution, tailing factor, and repeatability SysPrep->SST Injection 4. Sample Injection Inject sample solution SST->Injection Acquisition 5. Data Acquisition Detector: UV @ 220 nm Injection->Acquisition Analysis 6. Chromatogram Analysis Integrate all peaks, identify impurities Acquisition->Analysis Report 7. Purity Calculation Calculate purity via Area Percent method Analysis->Report

Caption: Workflow for the HPLC Purity Analysis of this compound.

Detailed Experimental Protocol: HPLC Method
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system for robust pharmaceutical analysis.
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µmLow silanol activity minimizes on-column hydrolysis[4].
Mobile Phase A Deionized WaterAqueous component for reversed-phase separation.
Mobile Phase B AcetonitrileOrganic component for eluting the analyte.
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-25 min: 20% BEnsures separation of polar and non-polar impurities from the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Autosampler Temp 4°CEnhances sample stability in the diluent[4].
Injection Volume 5 µLSmall volume to prevent peak overload.
Detection UV at 220 nmHigh absorbance wavelength for the benzaldehyde chromophore[4].
Sample Diluent AcetonitrileAprotic solvent prevents pre-injection hydrolysis[7].
Sample Conc. ~0.5 mg/mLProvides adequate signal without saturating the detector.
System Suitability Tailing factor for main peak: ≤ 1.5; Theoretical plates: ≥ 2000.Confirms system performance and ensures data quality.

Comparative Guide: Alternative Analytical Techniques

While HPLC is the preferred method for routine QC, orthogonal techniques provide complementary information and are essential for a comprehensive purity assessment, especially during process development or reference standard characterization.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and weight[10].

  • Strengths:

    • Absolute Purity: Provides a direct measure of molar purity (mass fraction), which is orthogonal to the area percent purity from HPLC[11][12].

    • Structural Confirmation: Simultaneously confirms the identity of the main component and can help identify impurities if their signals are resolved.

    • No Analyte-Specific Standard: Does not require a high-purity reference standard of this compound itself.

  • Weaknesses:

    • Lower Sensitivity: The limit of quantification is typically around 0.1-0.5%, making it unsuitable for detecting trace impurities that are readily observed by HPLC[4].

    • Signal Overlap: In complex mixtures, signals from impurities can overlap with the analyte or standard signals, complicating accurate integration[13].

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase.

  • Strengths:

    • High Efficiency: Offers excellent resolution for volatile and thermally stable compounds.

    • Impurity Analysis: Can be useful for detecting volatile impurities from the synthesis, such as residual solvents.

  • Weaknesses:

    • Unsuitability for Analyte: this compound and its primary degradant, 4-formylphenylboronic acid, are not sufficiently volatile or thermally stable for direct GC analysis[8].

    • Derivatization Required: Analysis would require a derivatization step to make the compounds volatile, adding complexity and potential sources of error[14][15].

Data Summary & Method Selection

The choice of analytical technique depends on the specific goal of the analysis. The following table compares the methodologies on key performance attributes.

AttributeOptimized RP-HPLCQuantitative ¹H NMR (qNMR)Gas Chromatography (GC)
Primary Output Relative Purity (Area %)Absolute Purity (Molar %)Relative Purity (Area %)
Sensitivity (LOQ) High (~0.01 - 0.05%)Low (~0.1 - 0.5%)[4]High (for volatile compounds)
Selectivity Excellent for separating isomers & related structures.Moderate; depends on spectral resolution.Excellent for separating volatile compounds.
Application Routine QC, stability testing, impurity profiling.Reference standard certification, orthogonal purity check.Analysis of residual solvents or volatile starting materials.
Sample Prep Complexity Low (dissolve and inject).Moderate (requires accurate weighing and internal standard).High (unsuitable for analyte without complex derivatization)[14].
Key Challenge On-column hydrolysis of the ester [4][5].Signal overlap, lower sensitivity for trace impurities.Analyte is non-volatile [8].
Logical Framework for Method Selectiondot

Method_Selection Start Start: Define Analytical Goal Goal What is the primary question? Start->Goal RoutineQC Routine QC or Impurity Profile >0.05%? Goal->RoutineQC Purity Assay Certify Certify Reference Standard or Need Absolute Molar Purity? Goal->Certify Standard Certification Volatiles Analyze for Residual Solvents or Volatile Impurities? Goal->Volatiles Specific Impurities RoutineQC->Certify No UseHPLC Use Optimized RP-HPLC RoutineQC->UseHPLC Yes Certify->Volatiles No Orthogonal Use HPLC and qNMR for Orthogonal Verification Certify->Orthogonal Yes Volatiles->UseHPLC No UseGC Use Headspace GC Volatiles->UseGC Yes UseqNMR Use qNMR

References

A Head-to-Head Comparison: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde vs. 4-Formylphenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Boron Reagent for Biaryl Synthesis

In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing biaryl scaffolds.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation.[3] This guide provides an in-depth, evidence-based comparison of two widely used building blocks: the traditional 4-formylphenylboronic acid and its protected counterpart, 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde (the neopentyl glycol boronate ester).

The Challenge with Boronic Acids: Stability and Stoichiometry

4-Formylphenylboronic acid is a versatile reagent, featuring both a boronic acid moiety for Suzuki coupling and an aldehyde for subsequent functionalization.[4][5] However, its utility is often compromised by a significant, inherent instability. Boronic acids have a strong propensity to undergo spontaneous dehydration to form cyclic trimer anhydrides known as boroxines.[6][7]

This trimerization process, which occurs reversibly, presents a major challenge in the laboratory.[7][8] The presence of an equilibrium between the monomeric acid and the trimeric boroxine complicates accurate massing and stoichiometry, leading to irreproducible reaction outcomes.[9] Furthermore, boroxines can exhibit different reactivity profiles compared to the free boronic acid, potentially affecting reaction kinetics and yields.[10] For long-term storage and in high-throughput screening applications where stock solution stability is paramount, this instability is a critical drawback.

The Boronate Ester Solution: Enhanced Stability and Reliability

To overcome the limitations of boronic acids, chemists have increasingly turned to boronate esters. This compound, the neopentyl glycol ester of 4-formylphenylboronic acid, is a prime example of this superior class of reagents. By protecting the reactive boronic acid functional group, the formation of a stable, five-membered ring with neopentyl glycol effectively prevents the dehydration pathway that leads to boroxine formation.[11][12]

This structural modification imparts several key advantages:

  • Enhanced Stability: Neopentyl glycol boronates are typically stable, crystalline solids that are easy to handle, weigh accurately, and store for extended periods at room temperature without degradation.[3][11]

  • Improved Purity and Reproducibility: As they do not exist in equilibrium with other forms, boronate esters provide superior batch-to-batch consistency and allow for precise stoichiometric control, leading to more reproducible and higher-yielding reactions.[3][9]

  • Anhydrous Condition Compatibility: Boronate esters are particularly well-suited for anhydrous Suzuki coupling conditions, where the protodeboronation side reaction is minimized.[9][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Stability comparison of Boronic Acid vs. Boronate Ester."

Head-to-Head Performance Comparison

While direct, side-by-side quantitative data in a single publication is scarce, a comparison can be inferred from general principles and extensive literature on Suzuki-Miyaura reactions.[11] The choice between the two reagents involves a trade-off between perceived reactivity and practical stability.

Feature4-Formylphenylboronic AcidThis compoundJustification
Stability/Shelf-Life Poor; readily forms boroxines.[6][7]Excellent; stable, crystalline solid.[3][11]The cyclic ester structure prevents intermolecular dehydration.
Handling/Stoichiometry Difficult; purity and exact molar quantity are often uncertain.[9]Easy; allows for accurate weighing and precise control.[3]A single, stable chemical entity ensures consistency.
Reaction Activation Requires base for activation of the boronic acid.[13]Requires base and often water for in situ hydrolysis to the boronic acid.[12][14]The ester must be cleaved to generate the active transmetalating species.
Reaction Rate Can be faster under certain conditions as it doesn't require a pre-hydrolysis step.May be slightly slower initially due to the required hydrolysis step.[10]However, kinetic studies have shown that some esters can transmetalate directly and even accelerate the reaction.[10][15][16]
Purification Boronic acid and boroxine byproducts can complicate purification.Cleaner reaction profiles often lead to simpler purification.Higher stability of the starting material leads to fewer side products.
Ideal Use Case Quick, small-scale synthesis where the reagent is used immediately.High-throughput screening, large-scale synthesis, applications requiring high reproducibility.Stability and reliability are paramount in automated and scale-up chemistry.

Mechanistic Considerations and the Role of the Ester

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The critical step involving the boron reagent is transmetalation, where the organic group is transferred from boron to the palladium center.

dot graph G { layout=circo; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial", fontsize=11, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=10];

} caption: "Simplified Suzuki-Miyaura Catalytic Cycle."

Traditionally, it was believed that boronate esters must first undergo hydrolysis to the corresponding boronic acid before transmetalation can occur.[12][14] This is often facilitated by the aqueous basic conditions common in many Suzuki protocols.

However, recent mechanistic investigations have revealed a more nuanced picture. Studies by Denmark and others have shown that boronate esters can, in some cases, transmetalate directly without prior hydrolysis.[10][15][16] Furthermore, depending on the specific ester and reaction conditions, this direct pathway can lead to significant rate enhancements compared to the parent boronic acid.[10] This suggests that the ester is not merely a protecting group but can actively participate in and even accelerate the key transmetalation step.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for a model Suzuki coupling reaction between either boron reagent and 4-bromoanisole.

dot graph G { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

} caption: "General Experimental Workflow for Suzuki Coupling."

Protocol 1: Using 4-formylphenylboronic acid

  • Materials: 4-Bromoanisole (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).

  • Procedure:

    • To a dry reaction flask, add 4-bromoanisole, 4-formylphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add the dioxane/water solvent mixture via syringe.

    • Sparge the resulting suspension with inert gas for 15 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

    • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using this compound

  • Materials: 4-Bromoanisole (1.0 equiv), this compound (1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1 mixture).

  • Justification for Changes: A stronger base like K₃PO₄ is often beneficial for promoting the hydrolysis of the boronate ester. PdCl₂(dppf) is a robust catalyst that is highly effective for coupling with boronate esters.

  • Procedure:

    • To a dry reaction flask, add 4-bromoanisole, this compound, and potassium phosphate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add the toluene/water solvent mixture via syringe.

    • Sparge the resulting suspension with inert gas for 15 minutes.

    • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂, to the flask.

    • Heat the reaction mixture to 100 °C and stir vigorously for 6-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and pass through a short plug of silica gel, eluting with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice between 4-formylphenylboronic acid and its neopentyl glycol ester is a strategic one.

  • 4-Formylphenylboronic acid may be considered for initial, small-scale exploratory reactions where cost is a primary concern and the material can be used immediately after purchase. However, users must be aware of the inherent stability issues that can lead to inconsistent results.

  • This compound is the unequivocally superior reagent for applications where reproducibility, scalability, and reliability are critical. Its exceptional stability, ease of handling, and precise stoichiometric control make it the preferred choice for process development, library synthesis, and any large-scale campaign.[3][11] While potentially having a higher initial purchase price, the long-term benefits of cleaner reactions, higher and more consistent yields, and simplified purifications often result in a lower overall cost and, more importantly, save invaluable research time.

In essence, while the boronic acid is a functional tool, the neopentyl glycol boronate ester is a precision instrument, engineered for the rigorous demands of modern chemical synthesis.

References

Stability Showdown: Propanediol vs. Neopentyl Glycol Boronic Esters in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Stabilizing Diol

In the landscape of modern medicinal chemistry and organic synthesis, boronic acids and their ester derivatives are indispensable tools.[1] From their cornerstone role in Suzuki-Miyaura cross-coupling reactions to their emergence as powerful pharmacophores in FDA-approved drugs like bortezomib, their utility is vast.[1][2] Boronic esters, formed by the condensation of a boronic acid with a diol, are frequently employed as stable, handleable surrogates for the often more challenging free boronic acids.[3] However, the stability of these esters, particularly against hydrolysis, is not a trivial matter; it is a critical design parameter that can dictate the success of a multi-step synthesis or the pharmacokinetic profile of a prodrug.[4][5][6]

This guide provides an in-depth comparison of the stability of boronic esters derived from two common 1,3-diols: 1,3-propanediol and 2,2-dimethyl-1,3-propanediol (neopentyl glycol) . We will dissect the structural nuances that govern their stability, present supporting data, and provide actionable experimental protocols for researchers in the field.

The Bedrock of Boronic Ester Stability: Key Physicochemical Principles

The stability of a boronic ester is primarily a function of its resistance to hydrolysis, a reversible reaction where the ester reverts to the parent boronic acid and diol in the presence of water.[7] The equilibrium and rate of this process are governed by several interconnected factors.

  • The Hydrolysis Equilibrium: Boronic esters exist in equilibrium with their constituent boronic acid and diol.[8] The position of this equilibrium is influenced by pH, temperature, and the intrinsic properties of the diol. The mechanism typically involves the nucleophilic attack of a water molecule or hydroxide ion on the electron-deficient boron center.[9][10]

  • Steric Hindrance: This is arguably the most dominant factor in the propanediol versus neopentyl glycol debate. Bulky substituents on the diol backbone can physically shield the boron atom, impeding the approach of water and thus kinetically slowing down the rate of hydrolysis.[3][7][11][12]

  • Ring Strain and Conformation: Both propanediol and neopentyl glycol form six-membered dioxaborinane rings. Six-membered rings are generally more thermodynamically stable than the five-membered dioxaborolane rings formed from 1,2-diols.[13][14] However, the substituents on the six-membered ring can introduce specific conformational effects that further influence stability.

Head-to-Head Comparison: The Structural Advantage of Neopentyl Glycol

At first glance, propanediol and neopentyl glycol are structurally similar. Both are 1,3-diols that form six-membered cyclic esters. The critical difference lies in the two methyl groups at the C2 position of the neopentyl glycol backbone.

Caption: Chemical structures of phenylboronic esters derived from 1,3-propanediol and neopentyl glycol.

This seemingly minor structural modification has profound consequences for the ester's stability.

The Decisive Role of Steric Shielding

The gem-dimethyl group of neopentyl glycol provides a significant steric shield around the boron atom. This steric encumbrance makes it more difficult for water molecules to achieve the necessary trajectory for nucleophilic attack, thereby increasing the kinetic barrier to hydrolysis.[7][15] Consequently, neopentyl glycol boronic esters are markedly more resistant to hydrolysis than their propanediol counterparts. This enhanced stability is a key reason for their widespread use as robust protecting groups in multi-step synthesis.[3][16]

While direct kinetic comparisons in the literature are often embedded within broader studies, transesterification experiments provide a clear qualitative picture. Studies have shown that sterically hindered diols produce thermodynamically more stable boronic esters.[17] The rate of transmetalation in Suzuki-Miyaura reactions, which can be influenced by ester stability, also differs significantly, with neopentyl esters often showing distinct kinetic profiles compared to less hindered esters.[15]

Quantitative Stability Insights

Precise hydrolysis half-lives are highly dependent on the boronic acid moiety, pH, temperature, and solvent system. However, a general hierarchy of stability can be established.

Diol Protecting GroupRing SizeKey Structural FeatureRelative Hydrolytic StabilityRationale
1,3-Propanediol6-memberedUnsubstituted backboneModerateForms a stable 6-membered ring but lacks steric protection at the boron center.[14]
Neopentyl Glycol 6-membered Gem-dimethyl group High Significant steric hindrance shields the boron atom from nucleophilic attack.[3][7]
Pinacol5-memberedTetramethyl substitutionHighSteric hindrance is high, but the 5-membered ring can have some inherent strain.[3][10]
Ethylene Glycol5-memberedUnsubstituted backboneLowLacks steric protection and forms a less stable 5-membered ring compared to 6-membered analogs.[14]

Practical Guidance: Experimental Protocols

To empower researchers to validate these principles in their own work, we provide standardized protocols for synthesis and stability assessment.

Protocol 1: Synthesis of Phenylboronic Esters

This procedure uses azeotropic removal of water to drive the esterification equilibrium towards the product.

Objective: To synthesize phenylboronic esters of propanediol and neopentyl glycol.

Materials:

  • Phenylboronic acid

  • 1,3-Propanediol or Neopentyl glycol (1.1 equivalents)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hot plate

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add phenylboronic acid (e.g., 10 mmol, 1.22 g).

  • Add the corresponding diol (11 mmol; 0.84 g for propanediol or 1.15 g for neopentyl glycol).

  • Add toluene (100 mL) and a magnetic stir bar.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude boronic ester can be used directly or purified by distillation or chromatography if necessary.[18]

Protocol 2: Comparative Hydrolytic Stability Assay via ¹H NMR

This protocol provides a direct method for comparing the rate of hydrolysis of the two esters under identical conditions.

G cluster_prep Sample Preparation cluster_run NMR Experiment cluster_analysis Data Analysis p1 Prepare stock solutions of Propanediol Ester & Neopentyl Glycol Ester in Acetonitrile-d3 r2 Inject ester stock solution into NMR tube (t=0) p1->r2 p2 Prepare NMR buffer solution (e.g., phosphate buffer in D2O, pH 7.4) r1 Equilibrate NMR tube with buffer to 25°C p2->r1 r1->r2 r3 Acquire ¹H NMR spectra at set time intervals (e.g., 0, 5, 15, 30, 60, 120 min) r2->r3 a1 Integrate characteristic signals for: - Ester (e.g., CH₂-O) - Free Boronic Acid (aromatic region) r3->a1 a2 Calculate % Hydrolysis vs. Time for each ester a1->a2 a3 Plot data and determine hydrolysis half-life (t½) a2->a3

Caption: Experimental workflow for the comparative hydrolytic stability assay using ¹H NMR.

Procedure:

  • Preparation: Prepare 10 mM stock solutions of each purified boronic ester in a deuterated organic solvent (e.g., acetonitrile-d3). Prepare a 100 mM phosphate buffer in D₂O at the desired pH (e.g., 7.4).

  • Initiation: In an NMR tube, place 500 µL of the D₂O buffer. Equilibrate the tube in the NMR spectrometer at a constant temperature (e.g., 25°C).

  • Measurement: To initiate the hydrolysis, inject 50 µL of the ester stock solution into the NMR tube (final concentration ~0.9 mM). Immediately acquire the first ¹H NMR spectrum (t=0).

  • Monitoring: Acquire subsequent spectra at regular time intervals.

  • Analysis: Monitor the decrease in the integral of a characteristic peak of the boronic ester (e.g., the methylene protons adjacent to the oxygen atoms) and the corresponding increase in the integral of the aromatic signals for the free phenylboronic acid.

  • Comparison: Plot the percentage of remaining ester versus time for both propanediol and neopentyl glycol esters to directly compare their hydrolysis rates.

Conclusion and Recommendations for Researchers

The evidence is clear: neopentyl glycol forms significantly more stable boronic esters than 1,3-propanediol. This enhanced stability is not due to esoteric electronic effects but is a direct and predictable consequence of the steric hindrance provided by the gem-dimethyl groups, which kinetically protect the boron center from hydrolysis.

For the practicing scientist, the choice is guided by the application:

  • Choose Neopentyl Glycol Boronic Esters when you require a robust protecting group that can withstand a wide range of reaction conditions, including aqueous workups or chromatography. They are the superior choice for multi-step syntheses and for creating stable prodrug formulations where slow release of the active boronic acid is desired.[3][16]

  • Consider Propanediol Boronic Esters for applications where moderate stability is sufficient or when a more labile protecting group is needed. They can also be employed in transesterification reactions to recover more valuable chiral diols.[17]

By understanding the fundamental principles of steric shielding and conformational stability, researchers can make informed decisions, moving beyond trial-and-error and towards the rational design of more stable and effective molecules for drug discovery and development.

References

A Comparative Guide to the Analytical Characterization of Reaction Products from 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, efficiency and molecular complexity are paramount. 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde stands out as a particularly valuable bifunctional building block. It strategically combines a versatile aldehyde handle with a stable, yet reactive, cyclic boronic ester. The 1,3-dioxaborinane system offers enhanced stability over many other boronic esters and the parent boronic acid, particularly against premature protodeboronation, making it a reliable component in complex synthetic sequences.[1]

This guide provides an in-depth comparison of analytical methodologies for characterizing the diverse products derived from this reagent. We will move beyond simple procedural descriptions to explore the underlying rationale for selecting one technique over another, empowering researchers in drug discovery and materials science to make informed decisions that ensure the structural integrity and purity of their target molecules. The two primary reactive sites—the boronic ester and the aldehyde—allow for distinct and orthogonal synthetic transformations, leading to two major classes of products, each with unique analytical challenges.

G cluster_0 Suzuki-Miyaura Cross-Coupling cluster_1 Aldehyde Chemistry start This compound suzuki Reaction at Boronic Ester start->suzuki aldehyde Reaction at Aldehyde start->aldehyde product1 Biaryl Aldehydes suzuki->product1 Aryl Halide, Pd Catalyst, Base product2 Alcohols, Imines, Acids, etc. (Boronic Ester Intact) aldehyde->product2 Reduction, Reductive Amination, Oxidation, etc.

Figure 1: Primary reaction pathways for this compound.

The Analytical Toolkit: A Comparative Overview

The successful characterization of any new chemical entity relies on a multi-technique approach. Each method provides a unique piece of the structural puzzle. For products derived from our bifunctional precursor, the choice of technique is dictated by the specific question being asked: Has the desired reaction occurred? Is the product pure? Is the unreacted functional group intact?

Analytical Technique Primary Application Strengths Limitations Ideal For...
NMR Spectroscopy Structure Elucidation, PurityProvides detailed atomic-level structural information; ¹¹B NMR directly probes the boron center.[2][3]Lower sensitivity than MS; complex spectra can be challenging to interpret.Confirming covalent structure, identifying isomers, verifying functional group integrity.
Mass Spectrometry (MS) Molecular Weight ConfirmationExtremely high sensitivity; provides exact mass and isotopic information (key for boron).[4]Provides little information on covalent connectivity; can induce fragmentation.Verifying target mass, detecting trace impurities, confirming elemental composition.
HPLC Purity Assessment, SeparationExcellent for quantifying purity and separating complex mixtures; highly reproducible.[5]Destructive; requires method development; provides no structural information alone.Routine purity checks, reaction monitoring, preparative purification of final compounds.
GC-MS Analysis of Volatile ProductsHigh resolution for volatile and thermally stable compounds; combines separation and detection.[6][7]Risk of thermal decomposition of boronic esters; requires volatile samples.Analyzing thermally stable, non-polar reaction products or byproducts.
X-ray Crystallography Absolute Structure ConfirmationProvides unambiguous, three-dimensional molecular structure.[8][9]Requires a suitable single crystal, which can be difficult to obtain; not a high-throughput method.Definitive proof of structure for novel compounds, establishing stereochemistry and regiochemistry.

In-Depth Analysis by Product Class

Characterizing Suzuki-Miyaura Cross-Coupling Products (Biaryl Aldehydes)

The Suzuki-Miyaura reaction is the cornerstone application for this building block, forming a C(sp²)-C(sp²) bond to yield biaryl compounds.[10][11][12] The primary analytical goal is to confirm the formation of the new biaryl system and the loss of the dioxaborinane group, while ensuring the aldehyde remains untouched.

Key Analytical Workflow:

G cluster_workflow Characterization Workflow for Suzuki Products start Crude Reaction Mixture hplc 1. HPLC Analysis (Purity Check) start->hplc Assess conversion & complexity lcms 2. LC-MS Analysis (Mass Confirmation) hplc->lcms Identify peaks by mass nmr 3. NMR Spectroscopy (Structure Confirmation) lcms->nmr For purified product final Pure Biaryl Aldehyde nmr->final G cluster_purity Purity & Conversion cluster_identity Identity & Structure cluster_boron Boron Integrity cluster_definitive Absolute Proof start New Product Synthesized q1 What is the primary question? start->q1 purity_node Use HPLC-UV q1->purity_node Purity? identity_node Use LC-MS q1->identity_node Mass? structure_node Use NMR (¹H, ¹³C) q1->structure_node Connectivity? boron_node Use ¹¹B NMR q1->boron_node Boron intact? xray_node Use X-Ray Crystallography q1->xray_node Unambiguous Structure?

References

A Comparative Guide to the Quantitative Analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: qNMR vs. Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of key synthetic intermediates is paramount to ensuring the robustness of chemical processes and the quality of final products. 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a bifunctional molecule featuring both a reactive aldehyde and a masked boronic acid, is a valuable building block in organic synthesis, particularly in the construction of complex molecules via Suzuki-Miyaura cross-coupling reactions. The accurate determination of its purity and concentration is therefore a critical analytical challenge.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of this compound. We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance to guide you in selecting the most suitable method for your analytical needs.

The Gold Standard: Quantitative NMR (qNMR) as a Primary Method

Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method.[1] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3][4] This allows for the determination of the quantity of an analyte by comparing its signal integral to that of a certified internal standard of known concentration, without the need for an analyte-specific reference standard.[3] This unique characteristic grants qNMR SI-traceable results, making it an exceptionally accurate and reliable method for purity assessment and concentration determination.[1][5]

Causality Behind Key Experimental Choices in qNMR
  • Selection of Internal Standard (IS): The choice of IS is critical for accurate quantification. An ideal IS should be of high purity (preferably a Certified Reference Material), chemically stable, non-volatile, and possess signals that are in a clear region of the spectrum, well-resolved from analyte and solvent peaks.[6] For this compound, maleic anhydride or dimethyl sulfone are excellent candidates, as their sharp singlets do not overlap with the aromatic or aldehyde protons of the analyte.

  • Optimizing Acquisition Parameters: To ensure the direct proportionality between signal intensity and concentration, complete relaxation of the nuclei between scans is essential. This is achieved by setting a long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T1) of both the analyte and the IS.[7] A sufficient number of scans must also be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for precise integration.[7]

Experimental Workflow: qNMR Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation s1 Accurately weigh ~15 mg of Analyte s2 Accurately weigh ~5 mg of Internal Standard (e.g., Maleic Anhydride) s3 Dissolve both in a precise volume of deuterated solvent (e.g., 0.7 mL DMSO-d6) s4 Vortex to homogenize and transfer to an NMR tube a1 Insert sample into NMR spectrometer (≥400 MHz) s4->a1 Transfer a2 Tune and match probe a3 Acquire 1H NMR spectrum with optimized parameters (e.g., D1=30s, NS=16) p1 Apply Fourier Transform, phase and baseline correction a3->p1 Process FID p2 Integrate non-overlapping signals of Analyte (e.g., aldehyde proton) and Internal Standard p3 Calculate purity/concentration using the qNMR equation caption Figure 1. qNMR Experimental Workflow.

Figure 1. qNMR Experimental Workflow.

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride, Purity ≥ 99.5%) into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6) that completely dissolves both compounds.

    • Vortex the vial until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

    • Ensure the probe is properly tuned and matched.

    • Key acquisition parameters: Pulse angle = 90°, Relaxation Delay (D1) ≥ 30 seconds, Number of Scans (NS) ≥ 16.

  • Data Processing and Calculation:

    • Process the raw data (FID) with Fourier transformation, followed by careful phase and baseline correction.

    • Select a well-resolved signal for the analyte (e.g., the aldehyde proton at ~9.9 ppm) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride at ~7.3 ppm).

    • Integrate the selected signals.

    • Calculate the purity of the analyte using the following equation[7]: Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * Purity_cal Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, W = Weight, Purity = Purity of the standard. Subscripts 'x' and 'cal' refer to the analyte and the calibrant (internal standard), respectively.

Alternative Methods: A Chromatographic Perspective

While qNMR offers unparalleled accuracy, chromatographic methods are workhorses in many analytical labs due to their high throughput and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. For aldehydes, which often lack a strong UV chromophore, a derivatization step is typically required to enhance detection sensitivity.[8][9] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that absorbs strongly in the UV-Vis region.[10][11]

Experimental Workflow: HPLC-UV Assay (with DNPH Derivatization)

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_acq Data Acquisition cluster_proc Data Processing & Quantification s1 Prepare stock solution of Analyte in Acetonitrile s2 Mix aliquot with acidic DNPH reagent solution s3 Incubate to allow for complete reaction (formation of hydrazone) s4 Dilute to final concentration and filter a1 Inject sample into HPLC system (C18 column) s4->a1 Inject a2 Perform gradient elution (e.g., Acetonitrile/Water) a3 Detect derivatized analyte using UV detector (e.g., at 365 nm) p1 Integrate peak area of the analyte-DNPH derivative a3->p1 Generate Chromatogram p2 Prepare multi-point calibration curve using derivatized standards p3 Quantify analyte concentration from the calibration curve caption Figure 2. HPLC-UV Experimental Workflow.

Figure 2. HPLC-UV Experimental Workflow.

Step-by-Step HPLC-UV Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the analyte in acetonitrile (ACN).

    • Prepare a series of calibration standards by derivatizing known concentrations of a 4-formylphenylboronic acid reference standard with DNPH.

    • Derivatize the analyte sample by mixing an aliquot with an acidic solution of DNPH and allowing it to react.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using A) Water and B) Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 365 nm.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the derivatized standards against their concentrations.

    • Determine the concentration of the analyte in the derivatized sample by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer, which provides excellent sensitivity and structural information.[12] Direct analysis of this compound may be challenging due to its polarity and potential thermal lability. Derivatization to a more volatile and stable form, such as an oxime, may be necessary to achieve good chromatographic performance.

Experimental Workflow: GC-MS Assay

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification s1 Prepare stock solution of Analyte in a suitable solvent (e.g., Dichloromethane) s2 Optional: Derivatize to improve volatility (e.g., oximation) s3 Add internal standard (e.g., deuterated analog) s4 Dilute to final concentration a1 Inject sample into GC-MS system s4->a1 Inject a2 Separate on a capillary column (e.g., DB-5ms) with a temperature program a3 Detect using Mass Spectrometer in Scan or SIM mode p1 Integrate peak area of characteristic ions a3->p1 Generate Chromatogram p2 Prepare multi-point calibration curve using standards p3 Quantify analyte concentration from the calibration curve caption Figure 3. GC-MS Experimental Workflow.

Figure 3. GC-MS Experimental Workflow.

Step-by-Step GC-MS Protocol
  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and a suitable internal standard (e.g., a deuterated analog) in a volatile solvent like dichloromethane.

    • Prepare a series of calibration standards containing a fixed amount of internal standard and varying concentrations of the analyte.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column.

    • Inlet: Split/splitless, 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • MS Detection: Electron Ionization (EI) source, monitoring in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration in the sample from its peak area ratio using the calibration curve.

Performance Metrics: A Head-to-Head Comparison

The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the assay of this compound, based on established principles and data from similar analyses. All methods must be validated according to regulatory guidelines such as ICH Q2(R2) to ensure they are fit for their intended purpose.[13][14]

Performance Metric Quantitative NMR (qNMR) HPLC-UV (with Derivatization) GC-MS
Principle Absolute quantification against a certified IS.[3]Relative quantification against a calibration curve.Relative quantification against a calibration curve.
SI Traceability Yes, direct.[1][5]No, dependent on analyte-specific reference standard.No, dependent on analyte-specific reference standard.
Accuracy Very High (<1% error achievable).[2]High (typically 1-2% error). Dependent on standard purity.High (typically 1-5% error). Dependent on standard purity.
Precision (RSD%) Excellent (<1%).[15]Very Good (<2%).Very Good (<5%).
Specificity High (based on unique chemical shifts).Moderate to High (dependent on chromatographic resolution).Very High (based on retention time and mass spectrum).
Linearity (R²) N/A (primary method)Excellent (>0.99).Excellent (>0.99).
LOD / LOQ Moderate (LOD ~10 µM).[16]Good (LOD ~0.1-1 µM).[8]Excellent (LOD can reach pM-nM levels).[8]
Throughput Lower (longer acquisition times per sample).High.High.
Key Advantage No analyte reference standard needed; provides structural info.Robust, widely available, cost-effective for routine QC.Unmatched sensitivity and selectivity for trace analysis.
Key Disadvantage Lower sensitivity; high initial instrument cost.Requires derivatization; indirect quantification.Analyte must be volatile and thermally stable.

Conclusion and Recommendations

The selection of an optimal analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • Quantitative NMR (qNMR) is the undisputed choice for primary characterization, purity assignment of reference materials, and situations where an analyte-specific standard is not available. Its ability to provide direct, SI-traceable results without a calibration curve makes it the definitive method for establishing the purity of a new batch or qualifying in-house standards.

  • HPLC-UV following DNPH derivatization is a highly practical and robust method for routine quality control in a process or manufacturing environment. Once validated, it offers high throughput and reliable results, making it ideal for release testing and stability studies where the primary goal is to ensure consistency against a well-characterized reference.

  • GC-MS is the preferred technique when ultra-high sensitivity is required, for instance, in the detection of trace-level impurities or in reaction monitoring where analyte concentrations are very low. Its applicability is contingent on the thermal stability of the analyte, which should be carefully evaluated.

By understanding the strengths and limitations inherent to each of these powerful analytical techniques, researchers and drug development professionals can confidently select the most appropriate method to ensure the quality and integrity of their work.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for Couplings of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis focused on a crucial aspect of modern synthetic chemistry: the selection of palladium ligands for the Suzuki-Miyaura cross-coupling of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. This boronic acid derivative, a stable and easily handled surrogate for the corresponding boronic acid, is a valuable building block in the synthesis of complex biaryl aldehydes, which are precursors to numerous pharmaceuticals and functional materials.

The success of a Suzuki-Miyaura coupling is not solely dependent on the palladium source; the choice of ligand is paramount, dictating the catalyst's activity, stability, and substrate scope.[1][2] This guide will dissect the performance of two preeminent classes of ligands—Biaryl Phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs)—providing objective, data-driven insights to empower researchers in making informed decisions for their synthetic challenges.

The Heart of the Matter: The Ligand's Role in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The ligand, bound to the palladium, is not a mere spectator; it is an active participant that profoundly influences the rate and efficiency of each key step.

  • Oxidative Addition: A monoligated Pd(0) species, often the active catalyst, inserts into the aryl halide (Ar-X) bond. Bulky, electron-rich ligands facilitate this step by promoting the formation of the required coordinatively unsaturated L-Pd(0) complex and stabilizing the resulting electron-rich Pd(II) intermediate.[2][5][6]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid derivative.[4][7] The ligand's steric and electronic properties are crucial for enabling the approach of the boronate complex and the subsequent ligand exchange.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is generally favored by bulky ligands, which create steric strain in the Pd(II) intermediate, thus promoting the bond-forming elimination.[5][6]

Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product arx Ar-X arx->pd0 boron Ar'-B(OR)₂ boron->oa_complex base Base base->oa_complex Buchwald Ligand Structure cluster_buchwald General Structure of a Buchwald-Type Ligand P(R)₂ P(R)₂ Biaryl\nBackbone Biaryl Backbone P(R)₂->Biaryl\nBackbone C-P Bond Steric\nGroups Steric Groups Biaryl\nBackbone->Steric\nGroups Bulky Substituents NHC Ligand Structure cluster_nhc General Structure of an NHC Ligand Carbene\nCarbon Carbene Carbon Heterocyclic\nRing Heterocyclic Ring Carbene\nCarbon->Heterocyclic\nRing Part of Ring N-Substituents\n(Steric Bulk) N-Substituents (Steric Bulk) Heterocyclic\nRing->N-Substituents\n(Steric Bulk) Control Sterics Experimental Workflow start Start reagents Reagent Setup Add Aryl Halide, Boron Reagent, and Base to a dry flask. start->reagents inert Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. reagents->inert solvent Add Solvents Add degassed solvent to the flask via syringe. inert->solvent catalyst Add Catalyst Add Pd(OAc)₂ and the chosen ligand. Purge with inert gas again. solvent->catalyst reaction Reaction Heat the mixture to the specified temperature with vigorous stirring for the required time. catalyst->reaction workup Workup Cool to RT. Dilute with solvent (e.g., Ethyl Acetate). Wash with H₂O and brine. reaction->workup purify Purification Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography. workup->purify end End purify->end

References

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Reactions: A Comparative Analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] The choice of the boronic acid derivative is a critical parameter that dictates reaction efficiency, yield, and scalability. This guide provides an in-depth comparative analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a protected form of 4-formylphenylboronic acid, against other commonly used boronic acid surrogates. We will explore the underlying principles that govern their reactivity and stability, supported by detailed experimental protocols for conducting kinetic studies.

The Reactivity-Stability Dilemma in Suzuki-Miyaura Couplings

The selection of a boron reagent in a Suzuki-Miyaura coupling is fundamentally a trade-off between reactivity and stability.[4]

  • Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[4][5] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the rate-determining transmetalation step in the catalytic cycle.[4] However, this comes at the cost of reduced stability. Boronic acids, especially those with certain electronic features or heteroatoms, are susceptible to decomposition pathways like protodeboronation and oxidation, which can impact storage and lead to lower yields.[4][6]

  • Boronate Esters: Derivatives such as pinacol esters and MIDA (N-methyliminodiacetic acid) esters offer significantly improved stability.[4] They are typically crystalline solids, easier to handle and purify, and more robust for long-term storage.[4] This stability makes them ideal for complex, multi-step syntheses where the purity of starting materials is paramount.

The subject of our focus, this compound, utilizes a 1,3-propanediol protecting group to form a dioxaborinane ester. This strategy aims to harness the stability of boronate esters while potentially offering different kinetic profiles compared to the more common pinacol esters.

Comparative Kinetic Profile: this compound vs. Alternatives

While direct, published kinetic data for this compound is scarce, we can infer its expected performance based on established mechanistic principles and studies on analogous systems. The key features influencing its reactivity are the electron-withdrawing nature of the para-aldehyde group and the structure of the dioxaborinane ring.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The nature of the boron reagent directly influences the crucial transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX R¹-Pd(II)Ln-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr R¹-Pd(II)Ln-R² ArPdX->ArPdAr [R²-B(OR)₂(OH)]⁻ Transmetalation Transmetalation ArPdAr->Pd0 R¹-R² RedElim Reductive Elimination BaseActivation Base Activation BoronicAcid R²-B(OR)₂ Boronate [R²-B(OR)₂(OH)]⁻ BoronicAcid->Boronate ArylHalide R¹-X Product R¹-R²

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Performance Comparison Table

Boron ReagentExpected Relative ReactivityStability & HandlingKey Considerations
4-Formylphenylboronic Acid HighLowProne to protodeboronation and oxidative decomposition. May require careful handling and storage under inert atmosphere.[6]
This compound Moderate to HighModerateThe six-membered dioxaborinane ring may influence the ease of hydrolysis and subsequent transmetalation compared to five-membered rings.
4-(Pinacolato)benzaldehyde ModerateHighPinacol esters are widely used due to their excellent stability and ease of purification. They are a common benchmark for comparison.[4]
4-Formylphenyl MIDA boronate Low (requires deprotection)Very HighMIDA boronates are exceptionally stable and require a deprotection step (slow release of the boronic acid) for the reaction to proceed. This is advantageous for controlling the concentration of the active boron species.

The electron-withdrawing aldehyde group is expected to increase the Lewis acidity of the boron center, which can facilitate the transmetalation step. However, this electronic effect also makes the corresponding boronic acid more susceptible to protodeboronation.[7] The use of the 1,3,2-dioxaborinane protecting group mitigates this instability. Kinetic studies have shown that different boronic esters can have significantly different rates of transmetalation, sometimes even exceeding the rate of the parent boronic acid, depending on the reaction conditions and the specific ester.[8][9]

Experimental Protocol: A Comparative Kinetic Study

To objectively evaluate the performance of this compound, a rigorous kinetic study is essential. This protocol outlines a method for comparing its reaction rate against 4-formylphenylboronic acid and its pinacol ester counterpart.

Objective: To determine the initial reaction rates of the Suzuki-Miyaura coupling of 4-bromobenzonitrile with different benzaldehyde-containing boron reagents.

Materials:

  • Aryl Halide: 4-Bromobenzonitrile

  • Boron Reagents:

    • 4-Formylphenylboronic acid

    • This compound

    • 4-(Pinacolato)benzaldehyde

  • Catalyst: Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)

  • Base: K₂CO₃ or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Internal Standard: Biphenyl or another inert compound with a distinct analytical signal

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • Jacketed reaction vessel with overhead stirrer and temperature control.

  • Inert atmosphere glovebox or Schlenk line.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Base, Internal Standard) degas Degas Solvent prep_reagents->degas add_liquids Add Solvent and Stock Solutions degas->add_liquids setup Assemble Reaction Vessel under Inert Atmosphere add_solids Add Boron Reagent and Catalyst setup->add_solids add_solids->add_liquids heat Heat to Desired Temperature (e.g., 80 °C) add_liquids->heat sample Take Aliquots at Timed Intervals (t=0, 2, 5, 10... min) heat->sample quench Quench with Cold H₂O/EtOAc sample->quench extract Extract Organic Layer quench->extract analyze Analyze by GC or HPLC extract->analyze plot Plot [Product] vs. Time analyze->plot rate Determine Initial Rate from the Linear Portion of the Curve plot->rate compare Compare Rates of Different Boron Reagents rate->compare

Figure 2: Workflow for the Comparative Kinetic Study.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-bromobenzonitrile and the internal standard (e.g., biphenyl) in the chosen solvent. This ensures accurate and consistent concentrations for each experiment.

    • Prepare a separate aqueous solution of the base (e.g., K₂CO₃).

    • Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Setup:

    • To an oven-dried jacketed reaction vessel under an inert atmosphere (e.g., argon), add the specific boron reagent (e.g., this compound, 1.2 equivalents) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

    • Seal the vessel and purge with the inert gas.

  • Reaction Initiation and Monitoring:

    • Via syringe, add the degassed solvent, the aryl halide/internal standard stock solution, and the aqueous base solution.

    • Begin vigorous stirring and start heating the vessel to the desired temperature (e.g., 80 °C).

    • Once the temperature has stabilized, take the first sample (t=0).

    • Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

    • Immediately quench each aliquot in a vial containing cold ethyl acetate and water to stop the reaction.

  • Sample Analysis:

    • Thoroughly mix the quenched samples and allow the layers to separate.

    • Analyze the organic layer by GC or HPLC to determine the concentration of the product relative to the internal standard.

    • Generate a calibration curve to accurately quantify the product concentration.

Data Analysis and Interpretation

The primary output of this study will be a plot of product concentration versus time for each of the boron reagents tested.

  • Plot the Data: For each boron reagent, plot the concentration of the biaryl product as a function of time.

  • Determine the Initial Rate: The initial reaction rate is determined from the slope of the initial linear portion of the concentration-time curve. This provides the most accurate comparison of reactivity before factors like reactant depletion and catalyst deactivation become significant.

  • Compare the Rates: A direct comparison of the initial rates will provide a quantitative measure of the relative reactivity of this compound against its boronic acid and pinacol ester counterparts under the tested conditions.

Logical Relationship Diagram

Logic cluster_properties Inherent Properties of Boron Reagent cluster_outcome Kinetic Outcome stability Chemical Stability (e.g., resistance to protodeboronation) overall_rate Overall Reaction Rate stability->overall_rate influences active reagent concentration lewis_acidity Lewis Acidity of Boron Center transmetalation_rate Rate of Transmetalation lewis_acidity->transmetalation_rate directly affects hydrolysis_rate Rate of Ester Hydrolysis (for boronate esters) hydrolysis_rate->transmetalation_rate rate-limiting for esters transmetalation_rate->overall_rate often the rate- determining step

Figure 3: Factors Influencing the Overall Reaction Rate.

This systematic approach will provide invaluable data for selecting the optimal boron reagent for a specific synthetic challenge, balancing the need for high reactivity with the practical requirements of stability and handling. The insights gained from such kinetic studies are crucial for robust process development and scale-up in both academic and industrial settings.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a building block in a synthetic route is a decision governed by a delicate balance of reactivity, stability, and overall cost. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern carbon-carbon bond formation, and the choice of the organoboron reagent is paramount to its success. This guide provides an in-depth analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a propanediol-protected boronic ester, comparing its performance and cost-effectiveness against common alternatives.

The central thesis of this guide is that true cost-effectiveness transcends the initial purchase price of a reagent. It is an integrated metric encompassing yield, purity, reaction robustness, purification efficiency, and the value of a researcher's time. While boronic acids may appear economical, their inherent instability often leads to hidden costs in the form of diminished yields, complex purifications, and poor reproducibility. Boronic esters, such as this compound, present a compelling solution by offering superior stability, thereby ensuring more reliable and ultimately more economical synthetic outcomes.

The Boron Reagent Dilemma: A Spectrum of Reactivity and Stability

The utility of any organoboron reagent in cross-coupling is dictated by the trade-off between the lability of the C-B bond and the overall stability of the molecule. Boronic acids sit at the highly reactive end of this spectrum, which makes them potent coupling partners but also susceptible to degradation.[1][2] Conversely, various protecting groups can be employed to shield the boronic acid moiety, enhancing stability at the expense of attenuated reactivity.[3]

G a High Reactivity Low Stability b Balanced Reactivity & Stability c Low Reactivity High Stability BA Boronic Acid DE Dioxaborinane / Pinacol Ester BA->DE Increasing Stability TF Trifluoroborate Salt DE->TF MI MIDA Boronate TF->MI

Caption: The Reactivity-Stability Spectrum of Common Boron Reagents.

Comparative Analysis of 4-Formylphenylboron Reagents

The true value of this compound is best understood when compared directly with its alternatives in a practical synthetic context.

Reagent TypeStructureKey AdvantagesKey DisadvantagesIdeal Application
Boronic Acid 4-Formylphenylboronic AcidAr-B(OH)₂High reactivity, potentially faster reactions; low initial purchase price.[1]Prone to protodeboronation and trimerization (boroxine formation); hygroscopic; poor shelf-life; purification challenges.[1]Rapid, small-scale proof-of-concept syntheses where reagent stability is not a primary concern.
Dioxaborinane Ester this compoundAr-B(O(CH₂)₃O)Good balance of stability and reactivity; generally stable to chromatography and benchtop handling.[4]Less reactive than the free boronic acid, may require slightly more forcing conditions.General-purpose C-C bond formation, scale-up applications requiring reliable, reproducible results.
Pinacol Ester 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeAr-B(pin)Excellent stability, often a crystalline solid; easy to handle and purify; widely documented in literature.[3][5]Can be less reactive than the boronic acid, though often comparable to other esters.[6]Multi-step synthesis where robustness is critical; high-throughput screening.
MIDA Ester 4-Formylphenyl MIDA boronateAr-B(MIDA)Exceptionally stable to a wide range of reagents and chromatography; allows for iterative cross-coupling.[7][8]Highest initial cost; requires a separate deprotection step to reveal the active boronic acid.[9]Complex, multi-step total synthesis of natural products or pharmaceuticals where the boron moiety must survive multiple transformations.[10][11]
Cost-Effectiveness Beyond the Price Tag

A superficial cost analysis based on supplier price-per-gram is misleading. A more holistic evaluation reveals the economic advantages of using a stable boronic ester.

  • Yield & Reproducibility: The enhanced stability of esters like the dioxaborinane derivative ensures that the reagent's purity is maintained, leading to more reproducible and often higher isolated yields. This prevents costly failed reactions and the waste of other valuable starting materials.[2]

  • Purification Efficiency: Boronic acids can decompose on silica gel, complicating purification. Chromatographically stable esters simplify the isolation of the desired product, reducing solvent consumption and saving significant time and labor costs.[8]

  • Long-Term Storage: The ability to store a reagent on the benchtop for extended periods without special precautions (like an inert atmosphere) adds convenience and prevents the cost of replacing degraded material.[7][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, detailed protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester. The principles described are broadly applicable to this compound and its pinacol ester alternative.

Objective: Synthesis of 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde

G reagents Reaction Setup - Aryl Bromide - Boronic Ester - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) reflux Inert Atmosphere (N₂/Ar) Reflux (e.g., 90-110°C) 2-24 hours reagents->reflux Heating workup Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reflux->workup Reaction Monitoring (TLC/GC-MS) purify Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify Isolation product Final Product - Characterization (NMR, MS) purify->product Analysis

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reaction Setup (The "Why"): To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add 4-bromoanisole (1.0 equiv), This compound (1.1-1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv). The excess boronic ester ensures complete consumption of the limiting aryl halide. The base is crucial for activating the boronic ester to facilitate the transmetalation step in the catalytic cycle.

  • Solvent and Catalyst Addition (The "Why"): Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 4:1 ratio). The aqueous phase is essential for dissolving the inorganic base and promoting the reaction. Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos). The ligand stabilizes the palladium center and modulates its reactivity.

  • Reaction Execution (The "Why"): Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).[12] An inert atmosphere is maintained throughout to prevent the oxidation and degradation of the Pd(0) catalyst. Reaction progress should be monitored by a suitable technique like TLC or GC-MS.

  • Workup and Isolation (The "Why"): Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the inorganic base and other aqueous-soluble impurities.

  • Purification (The "Why"): Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel. The stability of the boronic ester starting material and its byproducts minimizes streaking and simplifies this final, crucial step.

Conclusion and Recommendation

The selection of an organoboron reagent is a critical decision with far-reaching implications for the efficiency and economic viability of a synthetic project. While 4-formylphenylboronic acid offers the lowest upfront cost, its inherent instability makes it a high-risk choice for anything beyond simple, small-scale reactions.

For the majority of applications in research and development, a stable boronic ester is the superior and more cost-effective option. This compound provides an excellent balance of enhanced stability and reliable reactivity. It mitigates the risks of reagent degradation, simplifies handling and purification, and ensures reproducible results. This reliability translates directly into savings by preventing failed reactions, reducing purification costs, and increasing overall productivity. For projects demanding the utmost stability across multiple synthetic steps, MIDA boronates remain the gold standard, albeit at a premium price.[7][9] Ultimately, by investing in a high-quality, stable building block like this compound, researchers are not just buying a chemical; they are investing in the success and efficiency of their synthesis.

References

A Senior Application Scientist's Guide to Selecting the Optimal 4-Formylphenylboron Reagent for Biaryl Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the biaryl aldehyde motif is a privileged structural unit, serving as a critical precursor for a multitude of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the crucial aryl-aryl bond, and the choice of the boron-containing reagent is paramount to the success of this transformation.

While 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, the propanediol (pd) ester of 4-formylphenylboronic acid (4-FPBA), offers improved stability over the free boronic acid, the demands for higher yields, greater functional group tolerance, and compatibility with complex, multi-step syntheses have driven the development of superior alternatives. This guide provides an in-depth, data-supported comparison of the leading reagents, moving beyond simple protocols to explain the chemical principles that govern their performance in the field.

The Challenge with 4-Formylphenylboronic Acid and its Simple Esters

The parent compound, 4-formylphenylboronic acid, is notoriously susceptible to protodeboronation and the formation of trimeric boroxine anhydrides, complicating stoichiometry and leading to inconsistent yields.[1][2] While esterification with diols like propanediol or pinacol enhances stability, these reagents are not without their own drawbacks. Pinacol esters, though widely used, can be prone to hydrolysis and decomposition during silica gel chromatography, leading to yield loss before the coupling reaction even begins.[3][4] This has paved the way for a new generation of boron reagents designed for maximum stability and reactivity.

A Comparative Analysis of Advanced 4-Formylphenylboron Reagents

The ideal reagent should be a crystalline, bench-stable solid that is easily purified, weighs out accurately, and participates efficiently and cleanly in the desired cross-coupling reaction. Here, we compare the three leading classes of alternatives: pinacol esters, potassium trifluoroborates, and MIDA boronates.

4-Formylphenylboronic Acid Pinacol Ester

The pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is arguably the most common and commercially available alternative.[5] The steric bulk of the methyl groups on the pinacol backbone provides a significant kinetic barrier to hydrolysis compared to simpler diol esters.[1]

  • Expertise & Experience: The pinacol ester is the workhorse of Suzuki-Miyaura couplings for good reason. It is readily prepared via Miyaura borylation from 4-bromobenzaldehyde and bis(pinacolato)diboron (B₂pin₂).[6][7] It is generally stable enough for purification by rapid silica gel chromatography, but prolonged exposure can lead to degradation.[3] Its reactivity profile is well-understood, making it a reliable choice for routine biaryl syntheses. However, for particularly sensitive substrates or when absolute purity of the boron reagent is critical, other options may be superior.

Potassium 4-Formylphenyltrifluoroborate (ArBF₃K)

Organotrifluoroborate salts represent a significant leap forward in stability. The boron atom exists as a tetrahedral, anionic boronate species, which is coordinatively saturated and therefore much less Lewis acidic. This dramatically reduces its susceptibility to decomposition pathways like protodeboronation.[8]

  • Expertise & Experience: Potassium 4-formylphenyltrifluoroborate is an exceptionally robust reagent. It is a free-flowing, crystalline solid that is stable to air and moisture indefinitely, making it ideal for library synthesis and applications where long-term storage is required.[9][10] In the catalytic cycle, the trifluoroborate requires activation, typically under aqueous basic conditions, to slowly release the active boronic acid in situ. This slow release can minimize side reactions. While highly effective, they often require specific conditions, such as aqueous or protic co-solvents, to facilitate the hydrolysis of the B-F bonds for efficient transmetalation.[8][11]

4-Formylphenyl MIDA Boronate

Developed by the Burke group, N-methyliminodiacetic acid (MIDA) boronates are a transformative class of reagents designed for stability and controlled reactivity.[12][13] The MIDA ligand forms a strong, tridentate chelate with the boron atom, rendering it inert to a vast range of anhydrous reaction conditions, including silica gel chromatography, strong acids, bases, and many other synthetic transformations.[14][15]

  • Expertise & Experience: MIDA boronates are the gold standard for complex, multi-step syntheses.[16] Their exceptional stability allows the boronic acid functionality to be carried through multiple synthetic steps as a "masked" group.[6] The boronic acid can be unmasked for Suzuki-Miyaura coupling at the desired moment using mild aqueous basic conditions (e.g., 1 M NaOH aq.).[14] This enables powerful strategies like iterative cross-coupling (ICC), where complex molecules are built piece-by-piece in a manner analogous to peptide synthesis.[12][16] The primary trade-off is the additional deprotection step required to reveal the reactive boronic acid.

Data-Driven Comparison of Reagents

Feature4-Formylphenylboronic Acid Pinacol EsterPotassium 4-Formylphenyltrifluoroborate4-Formylphenyl MIDA Boronate
Structure
Form Crystalline SolidCrystalline SolidCrystalline Solid
Stability Moderate. Prone to hydrolysis on silica gel.[3][4]Excellent. Air- and moisture-stable.[8]Exceptional. Stable to chromatography and a wide range of anhydrous reagents.[12][15]
Handling Good. Can be weighed in air.Excellent. Non-hygroscopic.Excellent. Non-hygroscopic.
Purification Possible via rapid silica gel chromatography.[1]Typically used as is after precipitation.Routine purification by silica gel chromatography.[13]
Reactivity High, direct reactivity in coupling.Requires aqueous base for activation/hydrolysis.[11]Inert until deprotected with aqueous base.[14]
Key Advantage Widely available, well-established reactivity.[5]Superior benchtop stability and shelf-life.Enables iterative cross-coupling and multi-step synthesis.[16]
Limitation Potential for degradation during purification/storage.Requires specific (often aqueous) conditions for activation.Requires a separate deprotection step.

Experimental Workflow & Protocols

Decision-Making Workflow for Reagent Selection

The choice of reagent is dictated by the specific synthetic challenge. The following workflow provides a logical guide for selection.

G start Start: Need to synthesize a biaryl aldehyde q2 Will the boronic acid be subjected to other reactions first? start->q2 q1 Is this a one-step Suzuki coupling? q3 Is long-term storage stability or ease of handling the top priority? q1->q3 No reagent_pina Use Pinacol Ester (Standard, reliable choice) q1->reagent_pina Yes q2->q1 No reagent_mida Use MIDA Boronate (Unmatched stability for multi-step synthesis) q2->reagent_mida Yes q3->reagent_pina No reagent_bf3k Use K-Trifluoroborate (Excellent for stability and handling) q3->reagent_bf3k Yes

Caption: Logical workflow for selecting the optimal 4-formylphenylboron reagent.

Representative Protocol: Suzuki-Miyaura Coupling with Potassium 4-Formylphenyltrifluoroborate

This protocol describes a typical palladium-catalyzed coupling of an aryl bromide with potassium 4-formylphenyltrifluoroborate, adapted from established methodologies.[9][17]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Potassium 4-formylphenyltrifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (10:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (e.g., 0.5 mmol), potassium 4-formylphenyltrifluoroborate (0.75 mmol), Pd(OAc)₂ (0.01 mmol), RuPhos (0.02 mmol), and Cs₂CO₃ (1.5 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl aldehyde.

Conclusion and Future Outlook

The evolution from simple boronic acids to highly stabilized derivatives like trifluoroborates and MIDA boronates has profoundly expanded the capabilities of synthetic chemists. For routine transformations, the pinacol ester remains a cost-effective and reliable option. For applications demanding superior stability, ease of handling, and long shelf-life, potassium trifluoroborates are an excellent choice. For the intricate, multi-step construction of complex molecules, MIDA boronates are unparalleled, enabling iterative strategies that were previously impractical.[16] As synthetic methodologies continue to advance, the development of even more specialized boron reagents will undoubtedly unlock new possibilities in the efficient and precise construction of the molecules that shape our world.

References

A Senior Application Scientist's Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: A Comparative Review of Applications and Limitations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic deployment of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, the neopentyl glycol ester of 4-formylphenylboronic acid, has emerged as a reagent of significant interest. Its unique structure, featuring a reactive aldehyde and a masked boronic acid, offers a versatile platform for sequential and orthogonal chemical transformations. This guide provides an in-depth technical review of the applications and limitations of this reagent, offering a comparative analysis with common alternatives to inform experimental design for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Boronic Ester

This compound is a bifunctional molecule that marries the reactivity of an aromatic aldehyde with the cross-coupling potential of a boronic acid. The neopentyl glycol protecting group confers enhanced stability to the boronic acid moiety compared to the free acid, mitigating issues such as protodeboronation and the formation of boroxines, which are common challenges with unprotected boronic acids. This enhanced stability allows for a broader range of reaction conditions to be employed for the functionalization of the aldehyde group without compromising the integrity of the boronic ester.

The aldehyde group, a versatile functional handle, can participate in a wide array of chemical transformations, including but not limited to Wittig reactions, reductive aminations, and aldol condensations. The boronic ester, on the other hand, is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds. The strategic value of this compound lies in the ability to leverage these two functionalities in a controlled, sequential manner, enabling the synthesis of complex, highly functionalized molecules.

Performance Comparison: Neopentyl Glycol vs. Pinacol Esters and Free Boronic Acid

The choice of the boronic acid protecting group can significantly influence the outcome of a cross-coupling reaction. The most common alternatives to the neopentyl glycol ester are the free boronic acid (4-formylphenylboronic acid) and its pinacol ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde).

Reactivity in Suzuki-Miyaura Coupling

Kinetic studies have provided valuable insights into the relative reactivities of these boron species. A seminal study investigating the transmetalation step of the Suzuki-Miyaura reaction revealed that electron-rich boronic esters, such as the neopentyl glycol ester, can exhibit increased rates of aryl group transfer compared to the corresponding boronic acid.[1] Conversely, sterically hindered esters like the pinacol derivative can be less reactive due to the impediment of forming the necessary palladium-boron complexes.[1]

Boron ReagentRelative Reactivity (Qualitative)Key Considerations
4-Formylphenylboronic AcidHighProne to protodeboronation and boroxine formation, requiring careful handling and reaction optimization.
This compoundHighOffers a good balance of stability and reactivity. Generally more reactive than the pinacol ester.[2]
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeModerate to HighHighly stable and widely used, but can be less reactive than the neopentyl glycol ester, sometimes requiring more forcing conditions.

This table provides a qualitative comparison based on available kinetic data and general observations in the field.

Stability and Handling

The primary advantage of boronic esters over free boronic acids is their enhanced stability. The neopentyl glycol and pinacol protecting groups significantly reduce the rate of protodeboronation, a common side reaction that leads to the loss of the boron functionality.[2] While both esters offer good stability, the bulkier pinacol group often imparts slightly greater stability, making the pinacol ester a popular choice for long-term storage and multi-step syntheses where the boronic acid moiety needs to endure harsh conditions. However, this increased stability can come at the cost of reduced reactivity in the cross-coupling step.[1]

Applications in Multi-Step Synthesis: A Bifunctional Linchpin

The true utility of this compound is realized in multi-step synthetic sequences where both the aldehyde and the boronic ester are strategically employed. This allows for the construction of complex molecules from a single, versatile starting material.

A representative synthetic workflow could involve an initial Suzuki-Miyaura coupling to construct a biaryl scaffold, followed by the elaboration of the aldehyde functionality.

G A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl Halide (Ar-X) B->C D Biaryl Aldehyde Intermediate C->D E Further Functionalization (e.g., Wittig, Reductive Amination) D->E F Complex Molecular Target E->F

Sequential functionalization workflow

This approach has been successfully applied in the synthesis of various complex organic molecules, including natural products and pharmaceutical intermediates. The ability to perform a carbon-carbon bond formation followed by the introduction of diverse functionalities via the aldehyde makes this reagent a powerful tool in discovery chemistry.

Limitations and Considerations

Despite its advantages, this compound is not without its limitations.

  • Hydrolytic Instability: While more stable than the free boronic acid, the dioxaborinane ring can still be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, to regenerate the boronic acid. This can be a desired feature for in situ generation of the active species, but it can also lead to undesired side reactions if not properly controlled.

  • Steric Hindrance: The neopentyl glycol group, while less bulky than pinacol, can still introduce steric hindrance that may affect the efficiency of the cross-coupling reaction with particularly bulky coupling partners.

  • Chemoselectivity: In reactions involving strong nucleophiles, there is a potential for competitive reaction at the aldehyde carbonyl and the boron atom. Careful selection of reaction conditions is crucial to ensure the desired chemoselectivity.

  • Side Reactions in Cross-Coupling: As with all Suzuki-Miyaura reactions, side reactions such as homocoupling of the boronic ester and dehalogenation of the aryl halide can occur. Optimization of the catalyst, ligand, base, and solvent system is often necessary to minimize these byproducts.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add toluene, ethanol, and deionized water in a suitable ratio (e.g., 3:1:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine reactants: - this compound - Aryl bromide - K₂CO₃ B Add catalyst and ligand: - Pd(OAc)₂ - PPh₃ A->B C Inert atmosphere (Ar or N₂) B->C D Add solvents: - Toluene - Ethanol - Water C->D E Heat to 80-100 °C with vigorous stirring D->E F Monitor progress (TLC or GC-MS) E->F G Cool and perform aqueous workup F->G H Extract with ethyl acetate G->H I Dry and concentrate organic phase H->I J Purify by column chromatography I->J

Suzuki-Miyaura coupling workflow

Conclusion

This compound is a valuable and versatile bifunctional building block in modern organic synthesis. Its neopentyl glycol protecting group offers a favorable balance of stability and reactivity, often leading to higher reaction rates in Suzuki-Miyaura couplings compared to its pinacol analogue. The presence of the aldehyde functionality provides a convenient handle for subsequent synthetic transformations, enabling the efficient construction of complex molecules. While limitations such as hydrolytic instability and potential for side reactions exist, careful experimental design and optimization can mitigate these challenges. For researchers in drug discovery and materials science, a thorough understanding of the comparative performance of this reagent is crucial for the strategic design of efficient and robust synthetic routes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。